2-(1-methyl-1H-imidazol-2-yl)benzoic acid
Description
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-6-12-10(13)8-4-2-3-5-9(8)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLQWPGPXBFVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593387 | |
| Record name | 2-(1-Methyl-1H-imidazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-05-3 | |
| Record name | 2-(1-Methyl-1H-imidazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-(1-methyl-1H-imidazol-2-yl)benzoic acid" synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid
Introduction
This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a substituted imidazole ring linked to a benzoic acid moiety, makes it a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. The imidazole core is a common motif in many biologically active molecules, while the carboxylic acid group provides a handle for further chemical modifications and can influence the pharmacokinetic properties of a drug candidate. This guide provides a detailed exploration of plausible synthetic pathways for this compound, designed for researchers, scientists, and drug development professionals. We will delve into two primary retrosynthetic approaches, offering step-by-step protocols and a comparative analysis to aid in the selection of the most suitable method for a given research objective.
Retrosynthetic Analysis
The synthesis of this compound can be approached from two main retrosynthetic strategies. The choice between these routes will depend on the availability of starting materials, desired scale, and tolerance for certain reaction conditions.
Caption: Workflow for the synthesis of 2-(1H-imidazol-2-yl)benzoic acid.
Experimental Protocol:
-
To a solution of 2-formylbenzoic acid (1 equivalent) in a mixture of ethanol and water, add an aqueous solution of glyoxal (40% w/w, 1.1 equivalents).
-
To this mixture, add a concentrated aqueous solution of ammonia (excess, e.g., 10 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
If precipitation is not sufficient, the pH can be adjusted to the isoelectric point of the product (around pH 4-5) with a dilute acid (e.g., 1M HCl) to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2-(1H-imidazol-2-yl)benzoic acid.
Step 2: N-methylation of 2-(1H-imidazol-2-yl)benzoic acid
The final step in this pathway is the selective methylation of the imidazole nitrogen. It is crucial to use conditions that favor N-methylation over esterification of the carboxylic acid. Using a base to deprotonate the imidazole nitrogen will facilitate the reaction with a methylating agent.
Experimental Protocol:
-
Suspend 2-(1H-imidazol-2-yl)benzoic acid (1 equivalent) in a polar aprotic solvent such as Dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.2 equivalents), to the suspension. The second equivalent of base is to deprotonate the carboxylic acid, forming the carboxylate salt.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to pH 4-5 to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthetic Pathway II: N-Methylation Followed by C-C Bond Formation (Route B)
This more contemporary approach involves the synthesis of a N-methylated imidazole precursor, followed by a direct C-H arylation reaction with a benzoic acid derivative. This can be a more atom-economical and potentially higher-yielding route.
Step 1: Preparation of 1-methyl-1H-imidazole
1-methyl-1H-imidazole is a commercially available starting material. Its synthesis is straightforward and involves the methylation of imidazole.
Step 2: Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation has emerged as a powerful tool in organic synthesis, avoiding the need for pre-functionalized starting materials. [1]In this step, 1-methyl-1H-imidazole is directly coupled with 2-bromobenzoic acid in the presence of a palladium catalyst.
Caption: Workflow for the direct C-H arylation of 1-methyl-1H-imidazole.
Experimental Protocol:
-
In a reaction vessel, combine 2-bromobenzoic acid (1 equivalent), 1-methyl-1H-imidazole (1.5 equivalents), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, 10 mol%), and a base such as potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Add a high-boiling polar aprotic solvent, such as N,N-dimethylacetamide (DMA).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 120-150 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to pH 4-5.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Comparative Analysis of Synthetic Routes
| Feature | Route A: C-C Bond Formation then N-Methylation | Route B: N-Methylation then C-C Bond Formation |
| Number of Steps | 2 | 1 (from commercially available starting materials) |
| Starting Materials | 2-formylbenzoic acid, glyoxal, ammonia, methyl iodide | 1-methyl-1H-imidazole, 2-bromobenzoic acid |
| Key Reaction | Radziszewski imidazole synthesis | Palladium-catalyzed direct C-H arylation |
| Potential Yield | Moderate | Potentially higher, but requires optimization |
| Scalability | Generally scalable | May require catalyst loading optimization for large scale |
| Atom Economy | Lower due to condensation reaction | Higher |
| Reagents/Catalysts | Basic reagents | Palladium catalyst, ligand |
| Challenges | Potential for side reactions in the condensation step; regioselectivity of N-methylation | Catalyst cost and optimization; harsh reaction conditions |
Characterization and Purification
The identity and purity of the final product, this compound, and its intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C=N stretch of the imidazole ring.
-
Purification: Recrystallization is often a suitable method for obtaining highly pure solid material. If necessary, column chromatography on silica gel can be employed.
Safety Considerations
-
Methyl iodide is a toxic and carcinogenic substance and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
-
High-boiling aprotic solvents like DMF and DMA are harmful and should be used in a fume hood.
-
Strong acids and bases should be handled with appropriate PPE.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
Both synthetic pathways presented offer viable routes to this compound. Route A, utilizing the classical Radziszewski reaction, is a robust and well-established method for imidazole synthesis. However, it involves multiple steps and may have a lower overall yield. Route B, employing a modern palladium-catalyzed direct C-H arylation, is a more elegant and atom-economical approach. While it may require more optimization of the reaction conditions, it has the potential for higher efficiency and is more in line with contemporary synthetic strategies. The choice of synthesis will ultimately be guided by the specific needs and resources of the research laboratory.
References
- Ganguly, S., & Razdan, B. (2005). Synthesis of new 2-methylimidazole derivatives.
- Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816.
- Journal of Medicinal and Chemical Sciences. (2023).
- Wikipedia. (n.d.). 2-Methylimidazole.
- Ali, A., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.
- Lee, K., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Bioorganic & Medicinal Chemistry, 54, 116568.
- ResearchGate. (n.d.). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL).
- Google Patents. (n.d.).
- Gervais, K., et al. (2007). Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles. The Journal of Organic Chemistry, 72(2), 675-678.
- Topuzyan, V. O., et al. (2023). A New Method for the Synthesis of 2,3-Aryl-5-arylideneimidazol-4-ones Using N-Trimethylsilylimidazole.
- ResearchGate. (n.d.). Selected examples of coupling of 1‐methyl‐2‐formylpyrrole and 1,2‐dimethylimidazole with aryl bromides in DEC.
-
Google Patents. (n.d.). EP3619199B1 - Preparation of 2-(t[2][3][4]riazol-2-yl)-benzoic acid derivatives.
- ResearchGate. (n.d.). Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids.
- Organic Chemistry Portal. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid.
- ResearchGate. (n.d.). Synthesis of 2-Aroyl-1-methyl-1H-imidazoles Using Aryl Carboxylic Acids.
- Semantic Scholar. (2023).
- Li, X., et al. (2020). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. RSC Advances, 10(21), 12435-12439.
- MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.
- International Journal of Advanced Research in Science, Communication and Technology. (2025).
- ResearchGate. (n.d.). (PDF) 4-(Imidazol-1-yl)benzoic acid.
- ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry.
- ResearchGate. (2018). (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.
Sources
A Technical Guide to the Spectroscopic Characterization of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the heterocyclic compound 2-(1-methyl-1H-imidazol-2-yl)benzoic acid. In the absence of extensive publicly available experimental spectra for this specific molecule, this document establishes a predictive and methodological guide based on first principles of spectroscopy and data from structurally analogous compounds. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret spectroscopic data for novel heterocyclic entities. The guide details the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy.
Introduction: Molecular Structure and Expected Physicochemical Properties
This compound is a molecule of interest in medicinal chemistry and materials science due to the combination of a carboxylic acid group, a benzene ring, and a substituted imidazole ring. The imidazole moiety is a common feature in many biologically active compounds.[1] The molecule's structure, featuring both a hydrogen bond donor (carboxylic acid) and acceptor sites (imidazole nitrogens), suggests potential for diverse intermolecular interactions.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. While specific experimental data for the title compound is scarce, we can predict the salient features of its ¹H and ¹³C NMR spectra based on established chemical shift principles and data from related structures.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, the imidazole ring protons, and the N-methyl protons.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | Acidic protons are highly deshielded and often exchange, leading to a broad singlet. |
| Benzoic Acid Aromatic (Ar-H) | 7.2 - 8.2 | Multiplets | 4H | Protons on the benzene ring will appear as a complex set of multiplets due to spin-spin coupling. The proton ortho to the carboxylic acid may be further downfield. |
| Imidazole Ring (Im-H) | 7.0 - 7.5 | Doublets or Singlets | 2H | The two protons on the imidazole ring will appear in the aromatic region. Their exact shifts and coupling will depend on the electronic environment. |
| N-Methyl (-CH₃) | 3.7 - 4.0 | Singlet | 3H | The methyl group attached to the nitrogen of the imidazole ring is expected to be a sharp singlet in this region. |
Note: These are estimated values. Actual shifts can be influenced by solvent, concentration, and temperature.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number and electronic environment of all carbon atoms in the molecule.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (C=O) | 165 - 175 | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[2] |
| Imidazole (C=N) | 140 - 150 | The carbon atom of the imidazole ring situated between the two nitrogen atoms is significantly deshielded. |
| Aromatic/Imidazole (C-H, C-C) | 115 - 140 | The remaining carbons of the benzene and imidazole rings will resonate in this range. Specific assignments would require 2D NMR techniques. |
| N-Methyl (-CH₃) | 30 - 40 | The N-methyl carbon is expected in the upfield region, typical for sp³ hybridized carbons attached to a heteroatom. |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the complex aromatic region.[3]
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectra using the TMS signal.
Mass Spectrometry (MS): Elucidating Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through fragmentation analysis.
Expected Mass Spectrum
-
Molecular Ion (M⁺): The empirical formula for this compound is C₁₁H₁₀N₂O₂. The calculated molecular weight is approximately 202.21 g/mol .[4] A high-resolution mass spectrometer (HRMS) would be able to confirm the elemental composition.
-
Key Fragmentation Pathways: Electron impact (EI) or electrospray ionization (ESI) would likely lead to characteristic fragments. A primary fragmentation would be the loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da). Another likely fragmentation is the cleavage of the bond between the benzoic acid and imidazole rings.
Figure 2: A plausible fragmentation pathway for this compound in mass spectrometry.
Experimental Protocol for MS Data Acquisition
Objective: To determine the accurate mass and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer with ESI or EI ionization source, coupled with a suitable analyzer (e.g., Time-of-Flight (TOF) or Orbitrap for high resolution).
Procedure:
-
Sample Preparation:
-
For ESI: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
For EI: No special preparation is needed if using a direct insertion probe.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For tandem MS (MS/MS), select the molecular ion (m/z 202) and subject it to collision-induced dissociation (CID) to observe the daughter ions.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions. Compare the observed accurate mass with the calculated mass to confirm the elemental composition.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Spectrum
The IR spectrum of this compound will be characterized by the following key absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Appearance |
| Carboxylic Acid O-H | 2500 - 3300 | Stretching | Very broad |
| Aromatic C-H | 3000 - 3100 | Stretching | Sharp, medium |
| Carbonyl C=O | 1680 - 1720 | Stretching | Strong, sharp |
| Aromatic C=C | 1450 - 1600 | Stretching | Medium to strong |
| C-O | 1210 - 1320 | Stretching | Medium |
| C-N | 1000 - 1250 | Stretching | Medium |
The very broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[5] The C=O stretch is also a very strong and easily identifiable peak.
Experimental Protocol for IR Data Acquisition
Objective: To identify the key functional groups in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the spectrometer's sample compartment. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of air (or the empty ATR crystal) should be collected and subtracted from the sample spectrum.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.
Predicted UV-Vis Spectrum
Given the presence of both a benzene ring and an imidazole ring, this compound is expected to have strong UV absorption. The spectrum will likely show multiple absorption bands corresponding to π → π* transitions within the aromatic systems. The position of the maximum absorption wavelength (λmax) can be influenced by the solvent polarity. For similar benzimidazole structures, λmax values have been observed around 245 nm.[6]
Experimental Protocol for UV-Vis Data Acquisition
Objective: To determine the absorption maxima and molar absorptivity.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen such that the maximum absorbance is within the linear range of the instrument (typically 0.1 to 1.0).
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Fill another cuvette with the sample solution and place it in the sample holder.
-
Scan the absorbance from approximately 200 nm to 400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Conclusion
This guide outlines a comprehensive, multi-technique approach for the complete spectroscopic characterization of this compound. By combining predictive analysis with established, robust experimental protocols for NMR, MS, IR, and UV-Vis spectroscopy, researchers can confidently elucidate the structure and properties of this and other novel heterocyclic compounds. The integration of these techniques provides a self-validating system, ensuring the scientific integrity of the structural assignment.
References
-
Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI. Retrieved from [Link]
-
Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Physicochemical Properties of Imidazole. (n.d.). ResearchGate. Retrieved from [Link]
Sources
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- 4. 2-(1H-Imidazol-1-ylmethyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Characterization and Synthetic Strategy of 2-(1-methyl-1H-imidazol-2-yl)benzoic Acid: A Compound of Interest for Drug Discovery
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the novel heterocyclic compound, 2-(1-methyl-1H-imidazol-2-yl)benzoic acid. While direct experimental data for this specific molecule is not extensively published, its structure represents a compelling fusion of two pharmacologically significant moieties: the N-methylated imidazole ring and the benzoic acid scaffold. Imidazole derivatives are integral to numerous therapeutic agents, valued for their diverse biological activities, including anticancer, antifungal, and antihistaminic properties.[1] Similarly, the benzoic acid group serves as a critical pharmacophore and a versatile synthetic handle.[2] This guide, therefore, outlines a strategic approach to the synthesis, purification, and comprehensive characterization of this target compound. We present a proposed synthetic pathway with detailed, field-proven protocols and a self-validating analytical workflow designed to ensure structural integrity and purity. The insights herein are grounded in established chemical principles and draw parallels from structurally related molecules to provide a robust framework for its investigation and potential application in medicinal chemistry programs.
Molecular Structure and Physicochemical Properties
The unique architecture of this compound, featuring a direct carbon-carbon bond between the imidazole and phenyl rings, suggests specific steric and electronic properties. The ortho-positioning of the carboxylic acid relative to the imidazole substituent is expected to influence intramolecular hydrogen bonding, conformation, and ultimately, its interaction with biological targets.
Chemical Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₀N₂O₂
-
Molecular Weight: 202.21 g/mol
Predicted Physicochemical Data
Quantitative data for this specific molecule is not widely available. The following table summarizes key physicochemical properties predicted through computational modeling and comparison with structurally similar compounds. These values provide a baseline for experimental design, such as solvent selection for synthesis and purification.
| Property | Predicted Value / Information | Rationale & Significance |
| Molecular Weight | 202.21 g/mol | Confirmed via formula. Essential for all stoichiometric calculations and mass spectrometry. |
| logP (Octanol/Water) | 1.5 - 2.5 (Estimated) | Indicates moderate lipophilicity, suggesting potential for membrane permeability. A key parameter in drug design (Lipinski's Rule of Five). |
| pKa (Acidic) | 3.5 - 4.5 (Estimated) | Associated with the carboxylic acid proton. Crucial for understanding ionization state at physiological pH, affecting solubility and receptor binding. |
| pKa (Basic) | 5.5 - 6.5 (Estimated) | Associated with the imidazole ring nitrogen. Influences hydrogen bonding capabilities and interactions with biological macromolecules. |
| Hydrogen Bond Donors | 1 (Carboxylic Acid OH) | Key for specific interactions with target proteins. |
| Hydrogen Bond Acceptors | 3 (Carboxyl Os, Imidazole N) | Provides multiple points for hydrogen bonding, enhancing binding affinity. |
| Polar Surface Area | ~60 Ų (Estimated) | Affects transport properties and is a predictor of cell permeability. |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of this compound can be efficiently approached via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely employed in the pharmaceutical industry for its reliability, functional group tolerance, and high yields in constructing C-C bonds between aromatic rings.
The proposed disconnection strategy involves coupling commercially available 2-bromobenzoic acid (or its ester derivative) with a suitable organoboron reagent derived from 1-methyl-1H-imidazole.
Caption: Proposed two-step synthesis of the target compound via borylation and Suzuki coupling.
Detailed Experimental Protocol: Suzuki Coupling & Saponification
This protocol is designed as a self-validating system, where successful synthesis of the intermediate ester in Step 1 is a prerequisite for proceeding to the final hydrolysis.
Step 1: Synthesis of Methyl 2-(1-methyl-1H-imidazol-2-yl)benzoate (Intermediate)
-
Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-bromobenzoate (1.0 eq), 1-methyl-1H-imidazol-2-ylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Expertise & Experience: Using the methyl ester of 2-bromobenzoic acid instead of the free acid prevents undesirable side reactions where the acid proton can interfere with the catalytic cycle. A slight excess of the boronic acid ensures complete consumption of the starting halide.
-
-
Solvent Addition & Degassing: Add a 3:1 mixture of 1,2-dimethoxyethane (DME) and water. Bubble argon or nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen.
-
Causality: Oxygen can oxidize the Pd(0) catalyst to its inactive Pd(II) state, quenching the reaction. The DME/water system is effective for dissolving both the organic and inorganic reagents.
-
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Trustworthiness: The bright yellow color of the catalyst should be visible. A change to a black or grey suspension (palladium black) indicates catalyst decomposition and a likely failed reaction.
-
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure ester intermediate.
Step 2: Saponification to this compound (Final Product)
-
Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of methanol and water. Add an excess of sodium hydroxide (3-5 eq) and stir at 50-60 °C for 2-4 hours.
-
Acidification: Cool the mixture in an ice bath and slowly acidify with 1M HCl until the pH is approximately 4-5. A precipitate should form.
-
Causality: The target molecule is a zwitterionic compound but will precipitate out of the aqueous solution at its isoelectric point as the less soluble neutral form.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold diethyl ether to remove any remaining organic impurities.
-
Drying: Dry the product under high vacuum to obtain the final this compound.
Analytical Characterization Workflow
Confirming the identity, structure, and purity of the newly synthesized compound is paramount. The following multi-technique workflow ensures a comprehensive and trustworthy characterization.
Caption: A comprehensive workflow for the analytical validation of the final product.
Spectroscopic and Chromatographic Protocols
-
¹H NMR Spectroscopy:
-
Protocol: Dissolve ~5-10 mg of the sample in DMSO-d₆.
-
Expected Signals: Look for characteristic peaks in the aromatic region (7-8 ppm) corresponding to the benzoic acid protons. Signals for the imidazole ring protons should appear, as well as a distinct singlet around 3.5-4.0 ppm for the N-methyl group. A broad singlet at high chemical shift (>10 ppm) corresponding to the carboxylic acid proton should also be present.
-
-
¹³C NMR Spectroscopy:
-
Protocol: Use the same sample as for ¹H NMR.
-
Expected Signals: The spectrum should show the expected number of carbon signals, including a peak for the carbonyl carbon of the carboxylic acid (~165-175 ppm) and the N-methyl carbon (~35 ppm).
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Protocol: Analyze a dilute solution of the sample via ESI+ to observe the [M+H]⁺ ion.
-
Expected Result: The measured m/z should correspond to the calculated exact mass of C₁₁H₁₁N₂O₂⁺ (203.0815), confirming the molecular formula.[3]
-
-
FT-IR Spectroscopy:
-
Protocol: Analyze the solid sample using an ATR-FTIR spectrometer.
-
Expected Peaks: A very broad O-H stretch from the carboxylic acid from ~2500-3300 cm⁻¹. A sharp C=O stretch around 1700 cm⁻¹. C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Protocol: Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient).
-
Expected Result: A single major peak, demonstrating the purity of the compound, which should ideally be >95% for use in biological assays.
-
Potential Applications in Drug Discovery
The imidazole moiety is a well-established pharmacophore present in numerous approved drugs.[1][4] Its ability to coordinate with metal ions in metalloenzymes and to act as a proton shuttle makes it a versatile component in drug design. The combination with a benzoic acid scaffold, a known structural motif in kinase inhibitors and other therapeutic agents, suggests several promising avenues for investigation.
-
Kinase Inhibition: Many kinase inhibitors utilize heterocyclic cores to interact with the hinge region of the ATP-binding pocket. The structure of this compound could be explored as a novel scaffold for inhibitors of kinases implicated in cancer, such as FLT3.[5]
-
Metalloenzyme Inhibition: The nitrogen atoms of the imidazole ring are excellent metal chelators. This compound could be screened against metalloenzymes where chelation of the active site metal ion leads to inhibition.
-
Coordination Chemistry and Materials Science: Carboxylic acids with nitrogen-containing heterocycles are valuable ligands for constructing metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.[6][7]
Future work should focus on screening this compound against a panel of relevant biological targets to validate these hypotheses and uncover its therapeutic potential.
References
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Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
2-(2-methyl-1h-imidazol-1-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
2-(1H-Imidazol-1-ylmethyl)benzoic acid. (n.d.). Sigma-Aldrich. Retrieved from [Link]
-
Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. ResearchGate. Retrieved from [Link]
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Benzoic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. (2021). ResearchGate. Retrieved from [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. (2023). Semantic Scholar. Retrieved from [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI. Retrieved from [Link]
-
Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl). (n.d.). ResearchGate. Retrieved from [Link]
-
mass spectrometry (LC-MS) profiling of the dehydrated Allium sativ. (n.d.). La Clinica Terapeutica. Retrieved from [Link]
-
Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. (2023). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
-
2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester: crystal structure, DFT calculations and biological activity evaluation. (2011). PubMed. Retrieved from [Link]
-
Benzoic acid, 2-hydroxy-, 1-methylethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole- 2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative. (2025). ResearchGate. Retrieved from [Link]
-
1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Prospective Crystal Structure of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a crystal lattice is a cornerstone of understanding a molecule's behavior. This guide addresses the structural characterization of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid , a molecule of significant interest due to its constituent imidazole and benzoic acid moieties, which are prevalent in numerous bioactive compounds and functional materials.
A comprehensive search of the existing scientific literature and crystallographic databases indicates that the specific crystal structure of this compound has not yet been publicly reported. This document, therefore, serves a dual purpose: firstly, to provide a predictive analysis of its likely crystallographic features based on the established principles of physical organic chemistry and the known structures of closely related analogues; and secondly, to offer a robust, field-proven methodological framework for its synthesis, crystallization, and ultimate structural elucidation via single-crystal X-ray diffraction. This guide is structured to empower researchers to bridge this knowledge gap.
Molecular Architecture and Predicted Conformation
The molecule this compound is composed of a benzoic acid ring and a 1-methyl-1H-imidazole ring linked by a carbon-carbon single bond. The inherent steric hindrance between the carboxylic acid group on the C2 position of the benzene ring and the N-methylated imidazole ring is expected to be a dominant factor in its conformational preference. Unlike its 4-substituted isomer, where the imidazole and benzoic acid rings might be more coplanar[1], the ortho-substitution in the target molecule will likely force a significant dihedral angle between the two aromatic systems. This twisted conformation is a critical feature, as it will govern the molecule's electronic properties and its ability to participate in intermolecular interactions.
Based on analogous structures, such as 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid where a methylene spacer allows for a dihedral angle of 78.04(10)° between the ring systems[2][3][4], we can anticipate a similarly non-planar arrangement in our target molecule.
Supramolecular Assembly: A Predictive Outlook on Intermolecular Interactions
The crystal packing of this compound will be dictated by a hierarchy of non-covalent interactions. The primary and most influential of these will be hydrogen bonding involving the carboxylic acid group.
The Carboxylic Acid Dimer: A High-Probability Motif
Carboxylic acids in the solid state have a strong propensity to form centrosymmetric hydrogen-bonded dimers. It is highly probable that this compound will exhibit this classic supramolecular synthon, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a second molecule, and vice versa.
Alternative Hydrogen Bonding Scenarios
While the carboxylic acid dimer is the most likely primary interaction, the presence of the imidazole ring introduces other possibilities. The unprotonated nitrogen atom (N3) of the imidazole ring is a potential hydrogen bond acceptor. Therefore, a competing hydrogen bonding motif could be an O—H⋯N interaction between the carboxylic acid of one molecule and the imidazole nitrogen of another, which has been observed in related structures[5][6]. This would lead to the formation of infinite chains or more complex networks within the crystal lattice.
Weaker Intermolecular Forces
Beyond the strong hydrogen bonds, the crystal packing will be consolidated by a network of weaker interactions:
-
C—H⋯O interactions: The aromatic C-H bonds of both the benzene and imidazole rings can act as weak hydrogen bond donors to the oxygen atoms of the carboxylic acid.
-
π–π stacking: The aromatic rings may engage in offset face-to-face or edge-to-face π–π stacking interactions, contributing to the overall stability of the crystal lattice. The non-planar nature of the molecule will likely favor offset stacking arrangements.
The interplay of these forces will determine the final, most thermodynamically stable crystal packing arrangement.
A Practical Guide to Elucidating the Crystal Structure
The following sections provide a detailed, self-validating experimental workflow for the synthesis, crystallization, and structural analysis of this compound.
Synthesis Protocol
The synthesis of N-aryl imidazoles can often be achieved through Ullmann-type condensation reactions[7]. However, a more direct route for this specific molecule would likely involve a Suzuki or a similar cross-coupling reaction. A plausible synthetic route is outlined below.
Objective: To synthesize this compound via a Suzuki coupling reaction.
Materials:
-
Methyl 2-bromobenzoate
-
2-(Tributylstannyl)-1-methylimidazole or 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Step-by-Step Procedure:
-
Coupling Reaction:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-bromobenzoate (1 equivalent), the imidazole boronic ester or stannane derivative (1.1 equivalents), and sodium carbonate (2 equivalents).
-
Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst (0.02-0.05 equivalents) to the reaction mixture.
-
Heat the reaction to reflux (typically 90-110 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification of the Ester Intermediate:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure methyl 2-(1-methyl-1H-imidazol-2-yl)benzoate.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2 M).
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the ester by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted ester.
-
Carefully acidify the aqueous layer with hydrochloric acid (e.g., 2 M) to a pH of approximately 4-5, at which point the product should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Crystallization Workflow
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A systematic approach is crucial for success.
Objective: To grow single crystals of this compound.
Recommended Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or ethyl acetate) to near saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether). The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Temperature Gradient (Slow Cooling): Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.
Causality Behind Solvent Choice: The choice of solvent is critical. Solvents that engage in strong hydrogen bonding with the carboxylic acid may inhibit the formation of the desired intermolecular interactions needed for crystallization. A solvent of intermediate polarity is often a good starting point.
Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, the following workflow is employed for data collection and structure solution.
Visualization of Predicted Structures and Workflows
To aid in the conceptualization of the molecular and supramolecular structures, as well as the experimental processes, the following diagrams are provided.
Molecular and Supramolecular Diagrams
Caption: Predicted molecular structure of this compound.
Caption: Predicted primary intermolecular hydrogen bonding motifs.
Experimental Workflow Diagram
Caption: Workflow for the determination of the crystal structure.
Tabulated Summary of Predicted Crystallographic Data
While the precise unit cell parameters and space group cannot be known without experimental data, we can anticipate the types of data that will be obtained. The following table serves as a template for the expected crystallographic data summary.
| Parameter | Anticipated Value/Information | Rationale/Significance |
| Chemical Formula | C₁₁H₁₀N₂O₂ | Defines the elemental composition. |
| Formula Weight | 202.21 g/mol | Derived from the chemical formula. |
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type. |
| Space Group | e.g., P2₁/c, C2/c, P-1, Pbca | Centrosymmetric space groups are common for achiral molecules that form hydrogen-bonded dimers. |
| Z | 2, 4, or 8 | Number of molecules in the unit cell. |
| Key Bond Lengths | C=O (~1.22 Å), C-O (~1.31 Å) | Characteristic of a carboxylic acid group. |
| Key Bond Angles | C-C-O (~120°) | Reflects the sp² hybridization of the carboxyl carbon. |
| Dihedral Angle | 40-80° (Benzene-Imidazole) | A significant twist is expected due to steric hindrance. |
| Hydrogen Bonds | O-H···O (D-A ~2.6 Å) or O-H···N (D-A ~2.7 Å) | Defines the primary supramolecular assembly. |
Conclusion and Future Directions
This guide provides a comprehensive, predictive, and methodological framework for understanding and determining the crystal structure of this compound. While the definitive structure awaits experimental elucidation, the principles and protocols outlined herein offer a clear and scientifically rigorous path forward. The determination of this crystal structure will be a valuable contribution to the field, providing crucial insights into the solid-state properties of this versatile molecule and enabling its rational application in the design of novel pharmaceuticals and functional materials. The resulting crystallographic information file (CIF) will be an essential dataset for computational chemists and drug designers to perform molecular docking studies and to understand its potential biological interactions.
References
-
Ali, A., Muslim, M., Kamaal, S., Ahmed, A., Ahmad, M., Shahid, M., Khan, J. A., Dege, N., Javed, S., & Mashrai, A. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 755–758. [Link]
-
(Reference for O-H···N hydrogen bonds in a related imidazole derivative) Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1237. [Link]
-
Ali, A., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. ResearchGate. [Link]
-
(Reference for crystal structure of a related imidazole derivative) 2-[1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxycarbonyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 5), o2044-o2046. [Link]
-
(Turkish academic database entry for the benzimidazole derivative) Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzumidazol-1-yl)-methyl]benzoic acid. AVESİS. [Link]
-
(Reference for a para-substituted imidazole derivative) Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 589-595. [Link]
Sources
- 1. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzumidazol-1-yl)-methyl]benzoic acid | AVESİS [avesis.omu.edu.tr]
- 5. Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-[1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxycarbonyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 2-(1-methyl-1H-imidazol-2-yl)benzoic acid: Synthesis, Characterization, and Applications
Executive Summary: This document provides a comprehensive technical overview of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The guide details the molecule's physicochemical properties, proposes a robust synthetic pathway with a detailed experimental protocol, outlines methods for its analytical characterization, and discusses its potential therapeutic and industrial applications. The unique structural arrangement, featuring a benzoic acid moiety connected to a methylated imidazole ring, positions it as a versatile scaffold for drug discovery and the development of functional materials.
Introduction
Imidazole is a five-membered aromatic heterocycle that serves as a fundamental building block in a vast array of biologically active molecules, including the amino acid histidine and blockbuster drugs.[1][2][3] Its ability to participate in hydrogen bonding and act as a ligand for metal ions makes it a privileged structure in medicinal chemistry.[2][4] When coupled with a benzoic acid—a simple aromatic carboxylic acid known for its use as a precursor in the synthesis of many pharmaceuticals—the resulting scaffold, an imidazolyl benzoic acid, presents a bifunctional molecule with significant potential.[5][6]
Specifically, this compound combines the features of an N-methylated imidazole, which can enhance metabolic stability and modulate binding affinity, with an ortho-substituted benzoic acid, offering unique steric and electronic properties for molecular design. This guide serves as a technical resource for professionals engaged in the synthesis, evaluation, and application of this promising chemical entity.
Physicochemical and Structural Properties
The core structure of this compound consists of a benzoic acid ring substituted at the 2-position with a 1-methyl-1H-imidazol-2-yl group. This ortho-linkage may induce a twisted conformation between the two aromatic rings. The N-methylation of the imidazole ring prevents tautomerization and provides a fixed point for molecular interactions.
Table 2.1: Core Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₂N₂O₂ | Calculated |
| Molecular Weight | 216.24 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Appearance | White to off-white solid (Predicted) | --- |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Predicted |
| pKa | 3.5-4.5 (Carboxylic Acid), 6.5-7.0 (Imidazole) | Estimated |
Synthesis and Purification
A reliable method for synthesizing this compound can be achieved through a palladium-catalyzed Suzuki coupling reaction. This approach offers high yields and functional group tolerance. The proposed pathway involves the coupling of a commercially available boronic acid with a custom-synthesized halogenated precursor.
Causality of Experimental Design: The choice of a Suzuki coupling is deliberate. It is a powerful C-C bond-forming reaction that is well-suited for creating biaryl systems. The use of a palladium catalyst, such as Pd(PPh₃)₄, is standard for its high efficiency. A base, like sodium carbonate, is essential to activate the boronic acid for transmetalation to the palladium center. The solvent system (e.g., Dioxane/Water) is chosen to ensure the solubility of both organic and inorganic reagents.
Proposed Synthetic Workflow
The synthesis is a two-step process starting from 2-bromo-N-methyl-1H-imidazole, which is then coupled with (2-carboxyphenyl)boronic acid.
Caption: Proposed workflow for the synthesis and purification of the title compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a round-bottom flask, add (2-carboxyphenyl)boronic acid (1.0 eq), 2-bromo-1-methyl-1H-imidazole (1.1 eq), and sodium carbonate (3.0 eq).
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed 4:1 mixture of dioxane and water.
-
Reaction: Heat the mixture to reflux (approximately 90-100°C) and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the organic solvent under reduced pressure.
-
Extraction: Add water to the residue and wash with ethyl acetate to remove non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic and Analytical Characterization
Validation of the synthesized compound's identity and purity is critical. The following techniques and expected results provide a self-validating system for characterization.
Table 4.1: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (benzoic acid): Multiplets between 7.4-8.1 ppm. Imidazole protons: Singlets/doublets between 7.0-7.5 ppm. N-methyl group: A sharp singlet around 3.7-4.0 ppm. Carboxylic acid proton: A broad singlet >10 ppm (may not be observed). |
| ¹³C NMR | Carbonyl carbon: Signal around 165-170 ppm. Aromatic/imidazole carbons: Signals in the 115-145 ppm range. N-methyl carbon: Signal around 35-40 ppm. |
| Mass Spec (ESI) | [M+H]⁺ calculated for C₁₂H₁₃N₂O₂⁺: 217.0977. [M-H]⁻ calculated for C₁₂H₁₁N₂O₂⁻: 215.0821. |
| FT-IR | Broad O-H stretch (carboxylic acid) from 2500-3300 cm⁻¹. C=O stretch (carboxylic acid) around 1700 cm⁻¹. C=N and C=C stretches (aromatic rings) from 1400-1600 cm⁻¹. |
Potential Applications and Research Directions
The structural motifs within this compound suggest its utility in several high-impact research areas.
-
Medicinal Chemistry: Imidazole derivatives are known to possess a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3] This compound could serve as a key intermediate for synthesizing novel kinase inhibitors, where the benzoic acid can be converted to an amide to interact with the hinge region of a kinase, while the imidazole moiety can target other key residues. Recent studies have highlighted the potential of imidazole-based compounds in developing new anticancer agents.[1][4][7]
-
Materials Science: The presence of both a carboxylic acid and an imidazole nitrogen makes this molecule an excellent candidate as a linker for the synthesis of Metal-Organic Frameworks (MOFs).[8] MOFs are porous materials with applications in gas storage, catalysis, and chemical sensing. The specific geometry of this linker could lead to novel framework topologies with unique properties.
-
Supramolecular Chemistry: The molecule can participate in complex supramolecular assemblies through hydrogen bonding (via the carboxylic acid) and coordination (via the imidazole nitrogen).[7]
Future research should focus on the synthesis of a library of derivatives by modifying the benzoic acid and imidazole rings to explore structure-activity relationships (SAR) for various biological targets. Furthermore, its coordination chemistry with different metal ions should be investigated to create novel MOFs and coordination polymers.
Conclusion
This compound is a molecule with considerable untapped potential. Its synthesis is achievable through robust and scalable chemical methods like the Suzuki coupling. Its unique structural and electronic properties make it a valuable building block for drug development professionals and materials scientists. The technical information provided herein offers a solid foundation for researchers to synthesize, characterize, and explore the diverse applications of this versatile compound.
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Journal of Medicinal and Chemical Sciences. (2023). Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. [Link]
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Preprints.org. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]
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ResearchGate. (2023). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. [Link]
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MDPI. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
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An In-Depth Technical Guide to the Biological Activity of 2-(1-methyl-1H-imidazol-2-yl)benzoic Acid Derivatives
Foreword: Unveiling the Therapeutic Potential of a Promising Scaffold
To our fellow researchers, scientists, and drug development professionals, this guide delves into the largely unexplored yet promising chemical space of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid and its derivatives. While direct and extensive research on this specific scaffold is nascent, the foundational imidazole and benzimidazole cores are well-established pharmacophores, integral to a multitude of biologically active compounds.[1] This document serves as both a summary of the known biological activities of related structures and a forward-looking technical guide to unlock the potential of this specific derivative class. Our objective is to provide a scientifically grounded framework for its synthesis, biological evaluation, and future development, drawing upon the rich literature of its chemical relatives.
The this compound Scaffold: A Strategic Design
The core structure of this compound presents a unique combination of features that are highly attractive for medicinal chemistry. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a key component in many bioactive molecules and approved drugs.[2] Its ability to participate in hydrogen bonding and coordinate with metal ions allows for diverse interactions with biological targets. The benzoic acid moiety provides a handle for further derivatization and can influence the pharmacokinetic properties of the molecule. The methyl group on the imidazole nitrogen can enhance metabolic stability and modulate the electronic properties of the ring.
Synthetic Strategies: A Plausible Pathway to Novel Derivatives
A feasible synthetic route to the this compound core and its derivatives can be envisioned based on established methodologies for the synthesis of 2-aryl imidazoles and substituted benzoic acids. A potential synthetic scheme is outlined below.
Caption: A proposed synthetic route for this compound.
Experimental Protocol: Synthesis of the Core Scaffold
This protocol is a proposed methodology and may require optimization.
-
Step 1: Condensation.
-
To a solution of methyl 2-formylbenzoate (1 equivalent) in a suitable solvent such as ethanol, add N-methylglycine ethyl ester (1.1 equivalents).
-
Add a catalytic amount of a dehydrating agent, for instance, p-toluenesulfonic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude intermediate.
-
-
Step 2: Cyclization and Oxidation.
-
Dissolve the crude intermediate in a high-boiling point solvent like glacial acetic acid.
-
Add an oxidizing agent, such as ammonium nitrate, in portions.
-
Heat the reaction mixture at 100-120 °C for 8-12 hours.
-
Cool the mixture and pour it into ice-water. Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound methyl ester. Purify by column chromatography.
-
-
Step 3: Hydrolysis.
-
Dissolve the purified ester in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for 2-4 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of 6-7 to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the final product, this compound.[3]
-
Potential Biological Activities: A Landscape of Therapeutic Opportunities
Based on the extensive literature on imidazole and benzimidazole derivatives, the this compound scaffold is predicted to exhibit a range of biological activities.
Anticancer Activity
Imidazole-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms of action.[4]
-
Kinase Inhibition: Many imidazole derivatives act as inhibitors of key kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR).[5] The imidazole moiety can interact with the ATP-binding pocket of these enzymes.
-
Tubulin Polymerization Inhibition: Certain 2-aryl imidazoles have been shown to target the colchicine binding site in tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4]
-
Topoisomerase Inhibition: Some fused imidazole derivatives can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[6]
-
DNA Intercalation: The planar structure of the imidazole ring system allows some derivatives to intercalate between DNA base pairs, causing DNA damage and inducing apoptosis.[6]
Caption: A hypothetical signaling pathway for the anticancer activity of a this compound derivative via EGFR inhibition.
Antimicrobial Activity
The imidazole scaffold is a cornerstone of many antifungal and antibacterial agents.[7]
-
Antibacterial Mechanism: Imidazole derivatives can interfere with bacterial DNA replication, cell wall synthesis, and cell membrane integrity.[2] Nitroimidazole derivatives, for example, are known to be reduced within anaerobic bacteria to form radical anions that damage DNA.[8]
-
Antifungal Mechanism: A common mechanism of action for antifungal imidazoles is the inhibition of the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane.[9]
Structure-Activity Relationships (SAR): Guiding a Rational Design
While specific SAR data for this compound derivatives is unavailable, we can extrapolate from related compounds to propose key structural features that may influence biological activity.
-
Substitution on the Benzoic Acid Ring: The position and nature of substituents on the benzoic acid ring are expected to significantly impact activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl) can modulate the electronic properties and steric hindrance of the molecule, affecting its binding to biological targets.
-
Derivatization of the Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, or other functional groups to alter the compound's polarity, solubility, and ability to form hydrogen bonds. This can be a key strategy for improving pharmacokinetic properties.
-
Modifications of the Imidazole Ring: While the core 1-methyl-imidazole is defined, substitutions at the 4 and 5 positions of the imidazole ring could be explored to fine-tune activity and selectivity.
Key Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: A Comparative Landscape of Imidazole Derivatives
To provide context for the potential of this compound derivatives, the following table summarizes the reported IC50 values for various imidazole-based anticancer agents against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Substituted-2-aryl imidazoles | MDA-MB-468 | 0.08 - 1.0 | [4] |
| Purine derivatives (fused imidazole) | MDA-MB-231 | 1.22 - 2.29 | [4] |
| Imidazole-based EGFR inhibitor | A549 (lung) | 1.98 - 4.07 | [5] |
| Imidazole-2-thione derivative | MCF-7 (breast) | 1.5 - 3 times more active than doxorubicin | [6] |
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Based on the extensive biological activities of related imidazole and benzimidazole derivatives, this class of compounds holds significant potential, particularly in the fields of oncology and infectious diseases.
Future research should focus on:
-
Synthesis and Characterization: The synthesis and full spectroscopic characterization of a library of this compound derivatives with diverse substitutions.
-
Systematic Biological Screening: Comprehensive screening of these derivatives against a panel of cancer cell lines and pathogenic microorganisms to identify lead compounds.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the biological activities of the most potent compounds.
-
In Vivo Efficacy and Safety: Evaluation of the in vivo efficacy and safety profiles of lead candidates in relevant animal models.
This technical guide provides a foundational roadmap for researchers to embark on the exploration of this exciting new chemical space. The insights and protocols herein are intended to accelerate the discovery and development of novel this compound derivatives with the potential to address unmet medical needs.
References
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- Ali, A., Muslim, M., Kamaal, S., Ahmed, A., Ahmad, M., Shahid, M., ... & Javed, S. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.
- Kim, J. Y., Kim, J. H., Park, J. H., Lee, J. Y., & Kim, Y. C. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Bioorganic & Medicinal Chemistry, 54, 116568.
- Esteve, J. P., & Robert, A. (1985). EP0142754A2 - 2-Substituted-benzoic acid imidazoles, process for preparing them and pharmaceutical compositions containing them.
- El-Sayed, N. N. E., El-Gohary, N. S., & El-Gendy, M. A. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2326162.
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Puentener, K., et al. (2020). EP3619199B1 - Preparation of 2-([2][10]triazol-2-yl)-benzoic acid derivatives. Google Patents.
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An Inquiry into the Mechanistic Profile of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid: A Technical Guide for Preclinical Research and Development
Dissemination: Internal R&D and Collaborator Use Only
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel small molecule, 2-(1-methyl-1H-imidazol-2-yl)benzoic acid. In the absence of direct empirical data for this specific compound, this document synthesizes information from structurally analogous molecules to construct a predictive mechanistic framework. Drawing parallels from established activities of related imidazole and benzoic acid derivatives, we hypothesize that this compound may exert its biological effects through one or more of the following pathways: enzyme inhibition, receptor modulation, or disruption of microbial processes. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a structured approach to the systematic investigation of this compound's pharmacological properties. We present detailed, actionable experimental protocols to rigorously test these hypotheses and elucidate the core biological functions of this promising molecule.
Introduction: The Emergence of Imidazole-Based Scaffolds in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination have made it a versatile building block for designing compounds that interact with a wide array of biological targets. When coupled with a benzoic acid moiety, the resulting structure presents a compelling profile for interacting with protein active sites, acting as a potential inhibitor or modulator.
The subject of this guide, this compound, is a novel compound for which the mechanism of action has not yet been empirically determined. This document aims to bridge this knowledge gap by providing a theoretically grounded and experimentally driven framework for its investigation.
Deconstructing the Molecule: Structural Clues to Functional Potential
The structure of this compound offers several clues to its potential biological activity. The ortho-positioning of the imidazole and carboxylic acid groups on the benzene ring suggests the potential for intramolecular hydrogen bonding, which can influence the molecule's conformation and its interaction with biological targets. The 1-methyl substitution on the imidazole ring may enhance its metabolic stability and modulate its binding affinity.
Hypothesized Mechanisms of Action: An Evidence-Based Approach
Based on the known activities of structurally related compounds, we propose three primary avenues for the mechanism of action of this compound.
Hypothesis 1: Enzyme Inhibition
Many imidazole-containing compounds are known to be potent enzyme inhibitors. For instance, derivatives of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole have been identified as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[1] Furthermore, benzoic acid derivatives have been shown to inhibit enzymes such as CYP53, a fungal-specific cytochrome P450.[2]
Proposed Target Classes:
-
Kinases: The planar aromatic structure could facilitate binding to the ATP-binding pocket of various kinases.
-
Cytochrome P450 Enzymes: The imidazole nitrogen can coordinate with the heme iron in the active site of P450 enzymes.
-
Other Metalloproteins: The carboxylic acid and imidazole moieties could chelate metal ions essential for the catalytic activity of certain enzymes.
Hypothesis 2: Receptor Modulation
The structural similarity to known receptor antagonists, such as the 2-([1][3][4]triazol-2-yl)-benzoic acid derivatives that act as orexin receptor antagonists, suggests that this compound could function as a modulator of cell surface or nuclear receptors.[5]
Proposed Receptor Families:
-
G-Protein Coupled Receptors (GPCRs): The molecule's size and functionality are consistent with ligands for various GPCRs.
-
Nuclear Receptors: Depending on its lipophilicity, it may be able to cross the cell membrane and interact with intracellular receptors.
Hypothesis 3: Antimicrobial Activity
The imidazole scaffold is a well-established pharmacophore in antifungal and antibacterial agents. For example, 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester has shown antibacterial activity.[3] Additionally, 2-aminobenzoic acid derivatives have demonstrated antifungal and antibiofilm properties against Candida albicans.[6]
Proposed Antimicrobial Mechanisms:
-
Disruption of Cell Wall/Membrane Integrity: The compound may interfere with the synthesis or function of microbial cell envelopes.
-
Inhibition of Essential Metabolic Pathways: It could block key enzymes necessary for microbial survival.
-
Interference with Biofilm Formation: The molecule might inhibit the signaling pathways or extracellular matrix production required for biofilm development.
Experimental Validation: A Step-by-Step Investigative Workflow
To systematically test the proposed mechanisms, a tiered experimental approach is recommended.
Tier 1: Broad-Spectrum Phenotypic Screening
The initial phase should involve broad screening to identify the general biological effects of the compound.
Experimental Protocol: High-Throughput Phenotypic Screening
-
Cell Viability Assays:
-
Utilize a diverse panel of human cancer cell lines (e.g., NCI-60) to assess cytotoxic or cytostatic effects.
-
Employ primary cell lines to evaluate general cytotoxicity.
-
Use a standard colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
-
Antimicrobial Susceptibility Testing:
-
Screen against a panel of clinically relevant bacteria (Gram-positive and Gram-negative) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Determine the Minimum Inhibitory Concentration (MIC) using broth microdilution methods according to CLSI guidelines.
-
-
Receptor Binding Assays:
-
Perform competitive binding assays against a panel of common GPCRs and nuclear receptors.
-
Utilize commercially available radioligand binding or fluorescence-based assay kits.
-
Tier 2: Target Deconvolution and Mechanistic Elucidation
Based on the results of the phenotypic screens, the next phase will focus on identifying specific molecular targets and pathways.
Experimental Protocol: Kinase Inhibition Profiling
-
In Vitro Kinase Panel Screen:
-
Submit the compound for screening against a large panel of recombinant human kinases (e.g., >400 kinases).
-
The assay should measure the inhibition of kinase activity, typically through the quantification of ATP consumption or phosphopeptide formation.
-
-
Dose-Response and IC50 Determination:
-
For any identified "hits," perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).
-
-
Mechanism of Inhibition Studies:
-
Conduct enzyme kinetics studies (e.g., Michaelis-Menten kinetics) to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP and the substrate.
-
Experimental Protocol: Antimicrobial Mechanism of Action Studies
-
Cellular Integrity Assays:
-
Membrane Permeability: Use fluorescent dyes such as propidium iodide or SYTOX Green to assess membrane damage.
-
Cell Wall Integrity: Evaluate the compound's effect in the presence of cell wall stressors like sorbitol or by observing for cell lysis.
-
-
Biofilm Formation and Eradication Assays:
-
Inhibition of Biofilm Formation: Grow microbes in the presence of sub-MIC concentrations of the compound and quantify biofilm biomass using crystal violet staining.
-
Eradication of Pre-formed Biofilms: Treat established biofilms with the compound and assess cell viability using metabolic assays (e.g., XTT) or colony-forming unit (CFU) counting.
-
-
Macromolecular Synthesis Inhibition:
-
Investigate the effect of the compound on the synthesis of DNA, RNA, and proteins using radiolabeled precursors (e.g., [3H]-thymidine, [3H]-uridine, [3H]-leucine).
-
Data Presentation and Visualization
Quantitative Data Summary
| Assay Type | Parameter | Hypothesized Outcome for this compound |
| Cell Viability | IC50 (µM) | < 10 µM in specific cancer cell lines |
| Kinase Inhibition | IC50 (nM) | < 100 nM against specific kinases |
| Antimicrobial | MIC (µg/mL) | < 16 µg/mL against susceptible strains |
| Biofilm Inhibition | MBIC (µg/mL) | ≤ MIC |
Visualizing Proposed Pathways and Workflows
Caption: Hypothesized mechanisms and the proposed experimental workflow.
Caption: Proposed mechanism of competitive kinase inhibition.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, this technical guide provides a robust, evidence-based framework for its investigation. By leveraging the known biological activities of structurally similar compounds, we have formulated plausible hypotheses centered on enzyme inhibition, receptor modulation, and antimicrobial effects. The detailed experimental workflows presented herein offer a clear path forward for researchers to systematically unravel the pharmacological profile of this novel compound. Future studies should focus on confirming the identified in vitro activities in relevant in vivo models to establish its therapeutic potential.
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Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. [Link]
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IUCrData. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. [Link]
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Bioorganic & Medicinal Chemistry. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel small molecule, 2-(1-methyl-1H-imidazol-2-yl)benzoic acid. While direct experimental data for this specific compound is not yet publicly available, this document leverages a robust analysis of structurally related compounds and the well-established pharmacology of its core chemical scaffolds—the imidazole and benzoic acid moieties—to build a strong predictive framework for its biological activity. We will delve into hypothesized mechanisms of action, propose a range of potential therapeutic targets, and provide detailed, field-proven experimental protocols for the validation of these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising compound.
Introduction: Unveiling the Potential of a Novel Chemical Entity
The convergence of a substituted imidazole ring and a benzoic acid scaffold in this compound presents a compelling case for its investigation as a potential therapeutic agent. The imidazole ring is a privileged pharmacophore, found in numerous FDA-approved drugs and natural biomolecules, and is known to interact with a wide array of biological targets.[1][2][3] Its electron-rich nature and ability to participate in various non-covalent interactions make it a versatile component in drug design.[2] Similarly, the benzoic acid moiety is a common feature in biologically active compounds, with its carboxylic acid group often serving as a key interaction point with the active sites of enzymes and receptors.[4][5][6]
The specific arrangement of these two moieties in this compound, with the methylated imidazole at the 2-position of the benzoic acid, suggests a unique conformational and electronic profile that could confer selectivity and potency for specific biological targets. This guide will explore these possibilities in detail, providing a roadmap for the systematic investigation of this compound's therapeutic potential.
Hypothesized Therapeutic Areas and Potential Molecular Targets
Based on the extensive literature on imidazole and benzoic acid derivatives, we can hypothesize several therapeutic areas where this compound may exhibit significant activity. These include oncology, infectious diseases, and inflammatory disorders. For each area, we propose specific molecular targets, drawing parallels from structurally analogous compounds.
Oncology
The imidazole scaffold is a prominent feature in many anticancer agents.[7] Its derivatives have been shown to target various hallmarks of cancer, including cell proliferation, apoptosis evasion, and angiogenesis.
-
Potential Target: G-quadruplex DNA in c-MYC and BCL-2 Promoters
-
Rationale: Certain biimidazole derivatives have been identified as selective binders of G-quadruplex structures in the promoter regions of the c-MYC and BCL-2 oncogenes, leading to the downregulation of their expression and subsequent induction of apoptosis in cancer cells.[8] The planar and aromatic nature of the imidazole ring in our compound of interest could facilitate a similar end-stacking binding mode with these G-quadruplexes.
-
Proposed Mechanism: Stabilization of G-quadruplex DNA structures by this compound would impede the transcriptional machinery, leading to decreased levels of c-MYC and BCL-2 proteins. This would, in turn, arrest the cell cycle and trigger the intrinsic apoptotic pathway.
-
-
Potential Target: Human Topoisomerase I (Hu Topo I)
-
Rationale: Novel 1H-benzo[d]imidazole derivatives have been shown to target Hu Topo I, an enzyme critical for DNA replication and transcription.[9] The structural resemblance of our compound to these inhibitors suggests it may also intercalate into the DNA-Topo I complex, preventing the re-ligation of the DNA strand.
-
Proposed Mechanism: Inhibition of Hu Topo I by this compound would lead to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.
-
Infectious Diseases
Imidazole derivatives are the cornerstone of many antifungal and antibacterial therapies.[1]
-
Potential Target: Metallo-β-Lactamases (MBLs)
-
Rationale: 1H-imidazole-2-carboxylic acid derivatives have been shown to be potent inhibitors of VIM-type metallo-β-lactamases, enzymes that confer carbapenem resistance in Gram-negative bacteria.[10] The carboxylic acid and imidazole nitrogen atoms of our compound could chelate the zinc ions in the active site of MBLs.
-
Proposed Mechanism: By inhibiting MBLs, this compound could restore the efficacy of carbapenem antibiotics against resistant bacterial strains.
-
Inflammatory Disorders
The anti-inflammatory properties of both imidazole and benzoic acid derivatives are well-documented.
-
Potential Target: Sirtuin 5 (SIRT5)
-
Rationale: 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5, a deacetylase implicated in various metabolic and inflammatory pathways.[11] The benzoic acid portion of our compound could mimic this interaction.
-
Proposed Mechanism: Inhibition of SIRT5 could modulate inflammatory responses by altering the acetylation status of key metabolic enzymes and signaling proteins.
-
Experimental Workflows for Target Validation
The following section outlines detailed experimental protocols to systematically investigate and validate the hypothesized therapeutic targets of this compound.
Initial Phenotypic Screening
A broad-based phenotypic screening approach is the logical first step to identify the most promising therapeutic area(s) for this compound.
Protocol: High-Throughput Phenotypic Screening
-
Cell Line Panel: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60), bacterial strains (Gram-positive and Gram-negative), and relevant cell-based models of inflammation (e.g., LPS-stimulated macrophages).
-
Assay Principle: For cancer cells, employ a cell viability assay (e.g., MTT or CellTiter-Glo). For bacteria, use a broth microdilution assay to determine the minimum inhibitory concentration (MIC). For inflammation, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Data Analysis: Determine the IC50 (for cancer and inflammatory cells) and MIC (for bacteria) values. Potent activity in a particular screen will guide the subsequent target-based investigations.
Target Engagement and Functional Assays
Once a promising phenotypic effect is observed, the next step is to confirm direct interaction with the hypothesized molecular target and to elucidate the functional consequences of this interaction.
Protocol: G-quadruplex DNA Binding Assay (FRET-based)
-
Assay Principle: A fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., from the c-MYC promoter) is used. In its folded state, a quencher is in close proximity to the fluorophore, resulting in low fluorescence. Binding of the test compound stabilizes the G-quadruplex, preventing its melting and maintaining the low fluorescence state even at elevated temperatures.
-
Procedure: a. Anneal the fluorescently labeled oligonucleotide to form the G-quadruplex structure. b. Incubate the G-quadruplex with varying concentrations of this compound. c. Measure the fluorescence intensity as a function of temperature (melting curve).
-
Data Analysis: An increase in the melting temperature (Tm) in the presence of the compound indicates binding and stabilization of the G-quadruplex.
Protocol: Human Topoisomerase I DNA Relaxation Assay
-
Assay Principle: Hu Topo I relaxes supercoiled plasmid DNA. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.
-
Procedure: a. Incubate supercoiled plasmid DNA with Hu Topo I in the presence of varying concentrations of this compound. b. Stop the reaction and separate the DNA topoisomers on an agarose gel. c. Visualize the DNA bands using a DNA stain (e.g., ethidium bromide).
-
Data Analysis: Inhibition of Topo I activity will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Protocol: Metallo-β-Lactamase Inhibition Assay
-
Assay Principle: A chromogenic cephalosporin substrate (e.g., CENTA) is used. Hydrolysis of the β-lactam ring by the MBL results in a color change that can be monitored spectrophotometrically.
-
Procedure: a. Pre-incubate the MBL enzyme with varying concentrations of this compound. b. Initiate the reaction by adding the CENTA substrate. c. Monitor the change in absorbance over time.
-
Data Analysis: A decrease in the rate of absorbance change indicates inhibition of the MBL.
In Silico Target Prediction and Molecular Modeling
Computational approaches can provide valuable insights into the potential binding modes and structure-activity relationships of this compound.
Workflow: In Silico Target Prediction and Docking
-
Target Prediction: Utilize web-based servers or software (e.g., SwissTargetPrediction, PharmMapper) to predict potential protein targets based on the 2D structure of the compound.[12][13]
-
Molecular Docking: For high-probability targets, perform molecular docking studies using crystal structures from the Protein Data Bank (PDB). This will provide a plausible binding pose and identify key interacting residues.[12]
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test a small library of analogs of this compound to build an initial SAR model.[4][14] This will help to identify the key structural features required for activity and guide further optimization.
Data Presentation and Visualization
Clear and concise presentation of data is crucial for interpreting experimental results and making informed decisions in a drug discovery program.
Table 1: Summary of Hypothesized Targets and Relevant Assays
| Therapeutic Area | Potential Target | Primary Assay for Validation | Secondary Assay |
| Oncology | c-MYC/BCL-2 G-quadruplex | FRET-based Melting Assay | Circular Dichroism Spectroscopy |
| Oncology | Human Topoisomerase I | DNA Relaxation Assay | Comet Assay (for DNA damage) |
| Infectious Diseases | Metallo-β-Lactamases | Chromogenic Substrate Assay | Checkerboard Synergy Assay with Carbapenems |
| Inflammatory Disorders | Sirtuin 5 (SIRT5) | Fluorometric Deacetylase Assay | Western Blot for Acetylated Substrates |
Signaling Pathways and Experimental Workflow Diagrams
Visual representations of complex biological pathways and experimental workflows can greatly enhance understanding.
Caption: Proposed mechanism of action for G-quadruplex stabilization.
Caption: General workflow for target identification and validation.
Conclusion and Future Directions
This technical guide has outlined a comprehensive, hypothesis-driven approach to exploring the therapeutic potential of this compound. By leveraging the known pharmacology of its constituent chemical scaffolds, we have proposed a series of plausible therapeutic targets in oncology, infectious diseases, and inflammation. The detailed experimental protocols provided herein offer a clear and logical path forward for the validation of these hypotheses. The convergence of in vitro experimental data with in silico predictions will be crucial for building a robust understanding of this compound's mechanism of action and for guiding its future development as a potential therapeutic agent. The journey from a novel chemical entity to a life-saving drug is long and arduous, but the systematic approach detailed in this guide provides a solid foundation for the exciting research that lies ahead.
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ACS Publications. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Retrieved from [Link]
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PubMed. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. Retrieved from [Link]
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Chemical Review and Letters. (2025). Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). Retrieved from [Link]
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PubMed Central. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Retrieved from [Link]
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PubMed. (n.d.). 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester: crystal structure, DFT calculations and biological activity evaluation. Retrieved from [Link]
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PubMed. (2020). Drug-like biimidazole derivatives dually target c-MYC/BCL-2 G-quadruplexes and inhibit acute myeloid leukemia. Retrieved from [Link]
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"2-(1-methyl-1H-imidazol-2-yl)benzoic acid" CAS number and identifiers
An In-Depth Technical Guide to 2-(1-methyl-1H-imidazol-2-yl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic carboxylic acid of interest to researchers in medicinal chemistry and materials science. Due to its status as a specialized research chemical, this guide establishes its identity by focusing on a logical synthetic pathway, beginning with its immediate precursor, 2-(1H-imidazol-2-yl)benzoic acid. This document details the chemical identifiers, properties, a robust two-step synthesis protocol, and potential applications. It is intended for an audience of researchers, chemists, and drug development professionals, offering field-proven insights into its preparation and handling.
Introduction and Strategic Importance
Imidazole-containing benzoic acid derivatives are a cornerstone in modern drug discovery and the development of functional materials. The imidazole moiety is a versatile pharmacophore capable of acting as a hydrogen bond donor and acceptor, a ligand for metal ions, and a bioisostere for other functional groups. Its fusion with a benzoic acid scaffold creates a bifunctional molecule with significant potential for further chemical modification, making it a valuable building block for creating complex molecular architectures and active pharmaceutical ingredients (APIs).
This guide focuses on the N-methylated derivative, this compound. The introduction of a methyl group to the imidazole nitrogen serves several critical functions:
-
Blocks Tautomerization: It locks the imidazole ring into a single tautomeric form.
-
Modulates Basicity: N-methylation slightly increases the basicity of the imidazole ring compared to its unmethylated counterpart.[1]
-
Enhances Lipophilicity: The methyl group increases the molecule's lipophilicity, which can be crucial for modulating pharmacokinetic properties in drug candidates.
-
Prevents N-H Interactions: It removes the acidic N-H proton, preventing it from acting as a hydrogen bond donor, which can fundamentally alter its binding interactions with biological targets.
Given the absence of a readily available commercial source or CAS number for the target compound, this guide provides the necessary technical foundation for its synthesis and characterization from its known precursor.
Chemical Identity and Properties
As this compound is not widely cataloged, this section provides the known identifiers for its immediate precursor, 2-(1H-imidazol-2-yl)benzoic acid , which serves as the starting material for the final methylation step.
| Identifier | Value | Source |
| CAS Number | 67792-82-9 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₈N₂O₂ | Sigma-Aldrich |
| Molecular Weight | 188.18 g/mol | Sigma-Aldrich |
| InChI Key | FUEMPHNPKCZCQE-UHFFFAOYSA-N | Sigma-Aldrich |
| Canonical SMILES | OC(=O)c1ccccc1-c2ncc[nH]2 | Sigma-Aldrich |
| MDL Number | MFCD08668828 | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
Upon successful N-methylation, the resulting This compound would have the following predicted properties:
| Identifier | Predicted Value |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Canonical SMILES | CN1C=CN=C1C2=CC=CC=C2C(=O)O |
Synthesis and Mechanistic Insights
The preparation of this compound is best approached via a two-stage synthesis. This strategy ensures a high-purity final product by first constructing the core heterocyclic system and then performing a selective N-methylation.
Stage 1: Synthesis of the Precursor, 2-(1H-imidazol-2-yl)benzoic acid
The formation of the imidazole ring attached to the phenyl group at the 2-position is classically achieved via a condensation reaction. The Radziszewski reaction provides a robust framework for this transformation.
DOT Script: Synthesis of 2-(1H-imidazol-2-yl)benzoic acid
Caption: Workflow for the synthesis of the precursor molecule.
Causality and Rationale: The Radziszewski reaction involves the condensation of a dicarbonyl compound (glyoxal), an aldehyde (2-carboxybenzaldehyde), and ammonia. The mechanism proceeds by forming a diimine intermediate from glyoxal and ammonia, which then reacts with the aldehyde. The presence of the ortho-carboxylic acid group on the benzaldehyde does not typically interfere with the condensation and provides the necessary functionality on the final product.
Stage 2: N-Methylation of the Imidazole Ring
With the precursor in hand, the final step is a selective methylation of the imidazole nitrogen. This is a standard nucleophilic substitution reaction where the deprotonated imidazole anion attacks a methylating agent.
DOT Script: N-Methylation Workflow
Caption: Logical workflow for the final N-methylation step.
Causality and Rationale:
-
Deprotonation: The N-H proton of the imidazole ring is weakly acidic (pKa ≈ 14.5). A strong base, such as sodium hydride (NaH), is required to quantitatively remove this proton, creating a highly nucleophilic imidazolide anion.[2] The cessation of hydrogen gas evolution provides a visual cue that deprotonation is complete.[2] The carboxylic acid proton will also be removed, but this does not interfere with the subsequent N-alkylation.
-
Nucleophilic Attack: The imidazolide anion then acts as a potent nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate) via an Sₙ2 mechanism to form the N-C bond.[2] The reaction is typically run in a polar aprotic solvent like DMF or THF to solvate the cation and facilitate the reaction.[2]
Detailed Experimental Protocols
The following protocols are self-validating systems that include steps for reaction monitoring, workup, and purification to ensure the identity and purity of the synthesized compounds.
Protocol 1: Synthesis of 2-(1H-imidazol-2-yl)benzoic acid
-
Materials: 2-carboxybenzaldehyde, Glyoxal (40% solution in water), Ammonium hydroxide (28-30% solution), Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 2-carboxybenzaldehyde (1.0 eq) in ethanol.
-
To this solution, add glyoxal (1.1 eq) followed by the slow, dropwise addition of concentrated ammonium hydroxide (3.0 eq) while stirring at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Acidify the remaining aqueous solution with 1 M HCl to a pH of ~5-6. The product should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.
-
Characterization: Confirm product identity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Synthesis of this compound
-
Materials: 2-(1H-imidazol-2-yl)benzoic acid, Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl iodide (CH₃I), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, Saturated aqueous sodium chloride (brine).
-
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), suspend 2-(1H-imidazol-2-yl)benzoic acid (1.0 eq) in anhydrous DMF in a dry round-bottom flask.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (2.2 eq, to deprotonate both the imidazole N-H and the carboxylic acid O-H) portion-wise.
-
Stir the mixture at 0 °C for 1 hour. Cessation of bubbling indicates the completion of deprotonation.[2]
-
Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.1 eq) dropwise to the solution.[2]
-
Allow the reaction to slowly warm to room temperature and stir for an additional 3-5 hours. Monitor reaction completion by TLC.[2]
-
Workup: Cautiously quench the reaction by the slow addition of water. Acidify the mixture to pH ~5-6 with 1 M HCl to re-protonate the carboxylic acid.
-
Extract the aqueous layer three times with ethyl acetate.[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the final product's identity and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Safety and Handling
-
Sodium Hydride (NaH): A highly flammable and water-reactive solid. It must be handled under an inert atmosphere. Quenching must be done slowly and cautiously.
-
Methyl Iodide (CH₃I): A toxic and volatile alkylating agent. It is a suspected carcinogen. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
General Precautions: Standard laboratory safety practices should be followed. Wear appropriate PPE at all times. Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This guide provides a detailed and scientifically grounded pathway for the synthesis and understanding of this compound. By leveraging established condensation and N-alkylation methodologies, researchers can reliably produce this valuable chemical building block. The protocols and mechanistic insights provided herein are designed to empower scientists in drug discovery and materials science to explore the potential of this and related heterocyclic compounds in their research endeavors.
References
-
Thiébaud, S., et al. (2005). N-Methylation of Nitrogen-Containing Heterocycles with Dimethyl Carbonate. Synthetic Communications, 35, 3021-3026. [Link]
-
ResearchGate. How to prepare n-methylimidazole in lab. and what are tools and chemical materials for this preparation?. [Link]
-
Wikipedia. 1-Methylimidazole. [Link]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid
Introduction
2-(1-methyl-1H-imidazol-2-yl)benzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a benzoic acid moiety linked to a methylated imidazole ring, presents a versatile scaffold for the synthesis of novel therapeutic agents. The imidazole ring can act as a key pharmacophore, participating in various biological interactions, while the carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation. This document provides a detailed, field-proven protocol for the synthesis of this valuable building block, designed for researchers and scientists in organic synthesis and drug discovery.
The described methodology is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids, making it an ideal choice for constructing the target molecule.[1][2] The protocol has been designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.
Reaction Principle and Strategy
The synthesis of this compound is achieved through a Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of an organoboron compound (a boronic acid or its ester) with an organohalide.[3] In this protocol, we will couple a protected 2-halobenzoic acid derivative with a 1-methyl-1H-imidazol-2-yl boronic acid derivative. The use of a protecting group on the carboxylic acid is crucial to prevent side reactions. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] The choice of catalyst, ligand, base, and solvent system is critical for achieving a high yield and purity of the desired product.
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis, from reaction setup to the final, purified product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
-
Methyl 2-bromobenzoate
-
1-methyl-1H-imidazol-2-yl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
Step-by-Step Procedure
Part 1: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add methyl 2-bromobenzoate (1.0 mmol), 1-methyl-1H-imidazol-2-yl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the reaction flask.
-
Solvent Addition: Add the solvent system, for example, a mixture of toluene (4 mL) and water (1 mL), to the flask.
-
Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product (methyl 2-(1-methyl-1H-imidazol-2-yl)benzoate) can be purified by column chromatography on silica gel.
Part 2: Hydrolysis to the Final Product
-
Saponification: Dissolve the purified methyl 2-(1-methyl-1H-imidazol-2-yl)benzoate in a mixture of THF and water. Add an excess of lithium hydroxide (e.g., 3 equivalents).
-
Reaction: Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidification: Carefully add 1 M HCl to the reaction mixture with stirring until the pH is acidic (pH ~5-6). The product, this compound, should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Dry the product under vacuum to yield the final, purified this compound.
Data Presentation and Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques.
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Value/Condition | Rationale |
| Reactants Ratio | 1:1.2 (Halide:Boronic Acid) | A slight excess of the boronic acid ensures complete consumption of the halide. |
| Catalyst Loading | 2 mol% Pd(OAc)₂ | Effective catalytic amount for efficient coupling.[4] |
| Ligand | 4 mol% SPhos | A sterically hindered biarylphosphine ligand that promotes efficient oxidative addition and reductive elimination.[5] |
| Base | K₂CO₃ | A common and effective base for Suzuki-Miyaura couplings. |
| Solvent System | Toluene/Water | A biphasic system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90-100°C | Provides sufficient thermal energy for the catalytic cycle to proceed at a reasonable rate. |
| Expected Yield | 70-90% (after two steps) | Typical yields for this type of transformation. |
Characterization Data
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the benzoic acid and imidazole rings, as well as a singlet for the N-methyl group. The integration of these peaks should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the final product.
Trustworthiness and Self-Validation
This protocol is designed to be a self-validating system. The progress of the reaction can be monitored at each key stage using standard analytical techniques such as TLC and LC-MS. The purification steps are robust and should yield a product of high purity. The final characterization by NMR and mass spectrometry provides definitive confirmation of the product's identity and purity, ensuring the reliability of the synthetic procedure.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 18, 2026, from [Link]
-
Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
-
Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC - NIH. (2021, July 1). Retrieved January 18, 2026, from [Link]
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Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH. (2022, January 23). Retrieved January 18, 2026, from [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). (n.d.). Retrieved January 18, 2026, from [Link]
-
Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience - RSC Publishing. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
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2-(1H-Imidazol-1-ylmethyl)benzoic acid - Sigma-Aldrich. (n.d.). Retrieved January 18, 2026, from [Link]
-
EP3619199B1 - Preparation of 2-([4][5][6]triazol-2-yl)-benzoic acid derivatives. (n.d.). Retrieved January 18, 2026, from
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Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI. (2023, July 6). Retrieved January 18, 2026, from [Link]
-
N-Alkoxycarbonyl / carbamoylmethyl substituted 1H-imidazol-2-yliden-Pd (II) complexes as highly efficient catalysts for Suzuki-Miyaura cross-coupling reaction - Cumhuriyet Science Journal. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid - PrepChem.com. (n.d.). Retrieved January 18, 2026, from [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023, November 15). Retrieved January 18, 2026, from [Link]
-
Benzoic acid - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl) - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
-
The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. (2023, August 11). Retrieved January 18, 2026, from [Link]
-
2-(2-Methyl-1H-imidazol-1-yl)benzoic acid. (n.d.). Retrieved January 18, 2026, from [Link]
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870) - Human Metabolome Database. (n.d.). Retrieved January 18, 2026, from [Link]
-
2-(2-METHYL-1H-5-IMIDAZOLYL)-BENZOIC-ACID - Optional[13C NMR] - Chemical - SpectraBase. (n.d.). Retrieved January 18, 2026, from [Link]
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The Rising Star in Coordination Chemistry: A Guide to Utilizing 2-(1-methyl-1H-imidazol-2-yl)benzoic acid as a Versatile Ligand
Introduction: Unveiling a Ligand of Untapped Potential
In the vast and intricate world of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new materials and functional molecules. Within this context, "2-(1-methyl-1H-imidazol-2-yl)benzoic acid" emerges as a ligand of significant, yet largely unexplored, potential. Its unique architecture, featuring a methylated imidazole ring juxtaposed with a benzoic acid moiety, offers a compelling combination of a hard carboxylate oxygen donor and a borderline imidazole nitrogen donor. This inherent bifunctionality paves the way for the construction of a diverse array of coordination complexes with tunable electronic and structural properties.
While direct literature on this specific ligand is sparse, its structural congeners, such as benzimidazole and other imidazole-carboxylate derivatives, have demonstrated immense utility in the fields of metal-organic frameworks (MOFs), catalysis, and the development of therapeutic agents.[1][2][3] This guide, therefore, serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for the synthesis, characterization, and application of this compound and its coordination complexes. The protocols and insights presented herein are derived from established principles and the well-documented chemistry of analogous systems.
Part 1: Synthesis of this compound - A Proposed Pathway
The synthesis of the target ligand can be envisioned through a two-step process: the initial formation of the parent imidazole-benzoic acid scaffold, followed by the selective N-methylation of the imidazole ring. This approach allows for controlled synthesis and purification of the final product.
Workflow for Ligand Synthesis
Caption: Proposed two-step synthesis of the target ligand.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(1H-imidazol-2-yl)benzoic acid
This step is based on the Radziszewski imidazole synthesis, a well-established method for the formation of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.
-
Materials:
-
2-Formylbenzoic acid (1.0 eq)
-
Glyoxal (40% solution in water, 1.1 eq)
-
Ammonium hydroxide (28-30% solution, 5.0 eq)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-formylbenzoic acid in ethanol.
-
To this solution, add the aqueous glyoxal solution, followed by the slow addition of ammonium hydroxide.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly acidify the mixture with 1 M HCl to a pH of approximately 5-6. This will protonate the carboxylate and precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-(1H-imidazol-2-yl)benzoic acid.
-
Dry the product under vacuum.
-
Step 2: N-Methylation of 2-(1H-imidazol-2-yl)benzoic acid
This step involves a standard N-alkylation of the imidazole ring.
-
Materials:
-
2-(1H-imidazol-2-yl)benzoic acid (1.0 eq)
-
Methyl iodide (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(1H-imidazol-2-yl)benzoic acid and potassium carbonate in DMF.
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add methyl iodide to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain pure this compound.
-
Part 2: Coordination Chemistry - A World of Possibilities
The presence of both a carboxylate group and an imidazole nitrogen atom allows for a variety of coordination modes, making this compound a versatile ligand for constructing coordination complexes with diverse dimensionalities and topologies.
Potential Coordination Modes
Caption: Plausible coordination modes of the ligand.
The choice of metal ion, counter-ion, solvent, and reaction temperature will influence the final coordination mode and the resulting structure of the complex. For instance, the use of late transition metals like Cu(II), Zn(II), and Cd(II) is likely to favor coordination with the softer imidazole nitrogen, while early transition metals or lanthanides might show a preference for the harder carboxylate oxygen atoms.
Part 3: General Protocol for the Synthesis of Coordination Complexes
This protocol provides a general framework for the synthesis of coordination complexes using this compound. It should be adapted based on the specific metal ion and desired product.
-
Materials:
-
This compound (ligand)
-
A suitable metal salt (e.g., acetate, nitrate, chloride, or perchlorate salt of Cu(II), Zn(II), Co(II), Cd(II), etc.)
-
A suitable solvent or solvent system (e.g., methanol, ethanol, DMF, acetonitrile, water)
-
A base (optional, e.g., sodium hydroxide, triethylamine) to deprotonate the carboxylic acid.
-
-
Procedure:
-
Dissolve the ligand in the chosen solvent. Gentle heating may be required. If the carboxylic acid needs to be deprotonated, add one equivalent of a suitable base and stir.
-
In a separate flask, dissolve the metal salt in the same or a miscible solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture can be stirred at room temperature or heated to reflux, depending on the desired kinetics of complex formation. The formation of a precipitate may indicate the formation of the coordination complex.
-
For crystalline products suitable for X-ray diffraction, slow evaporation of the solvent, slow cooling of a saturated solution, or layering of a non-solvent can be employed.
-
Collect the solid product by filtration, wash with a small amount of the solvent, and dry under vacuum.
-
Part 4: Characterization of the Ligand and its Complexes
A thorough characterization is crucial to confirm the identity and purity of the synthesized ligand and its coordination complexes.
| Technique | Ligand (Expected Observations) | Coordination Complex (Expected Observations) |
| ¹H NMR | Sharp signals corresponding to the aromatic, imidazole, and methyl protons. The carboxylic acid proton will be a broad singlet. | Broadening or shifting of the imidazole and aromatic proton signals upon coordination. The carboxylic acid proton signal will be absent if deprotonated. |
| ¹³C NMR | Resonances for all unique carbon atoms. | Shifts in the resonances of carbon atoms adjacent to the coordinating nitrogen and oxygen atoms.[4] |
| FT-IR | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A strong C=O stretch (~1700 cm⁻¹). C=N and C=C stretches of the imidazole and benzene rings. | Disappearance of the broad O-H stretch. Shift of the C=O stretch to lower wavenumbers (asymmetric and symmetric COO⁻ stretches) upon deprotonation and coordination. Shifts in the C=N and C=C stretches. |
| UV-Vis | Absorption bands in the UV region corresponding to π-π* transitions of the aromatic and imidazole rings. | Shifts in the ligand-based absorption bands. Appearance of new bands in the visible region for complexes with d-d transitions (e.g., Cu(II), Co(II)). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the ligand. | Peaks corresponding to the intact complex, or fragments showing the metal-ligand association. |
| X-ray Crystallography | Provides the definitive solid-state structure of the ligand. | Determines the coordination geometry of the metal ion, bond lengths, bond angles, and the overall crystal packing of the complex.[1][4] |
Part 5: Potential Applications - A Look into the Future
The coordination complexes derived from this compound are poised to find applications in several cutting-edge areas of research:
-
Metal-Organic Frameworks (MOFs): The ligand's ability to act as a bridging linker makes it an excellent candidate for the construction of porous MOFs.[1] These materials have potential applications in gas storage and separation, catalysis, and sensing.
-
Catalysis: The metal centers in the coordination complexes can act as Lewis acid catalysts for a variety of organic transformations. The ligand can be tuned to modulate the catalytic activity and selectivity of the metal center.
-
Medicinal Chemistry: Imidazole and benzimidazole derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[1] The coordination of these ligands to metal ions can enhance their therapeutic efficacy. The resulting complexes could be investigated as novel enzyme inhibitors or as targeted drug delivery agents.
Conclusion
"this compound" represents a promising, yet underutilized, ligand in the field of coordination chemistry. Its straightforward, albeit proposed, synthesis and versatile coordination capabilities make it an attractive building block for the creation of novel functional materials and molecules. This guide provides the necessary foundational knowledge and experimental protocols to empower researchers to explore the rich coordination chemistry of this exciting ligand and unlock its full potential.
References
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Shahid, H. A., et al. (2014). Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1237. [Link]
-
Ali, A., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 755-762. [Link]
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PrepChem. (n.d.). Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid. [Link]
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Wang, Y., et al. (2015). Synthesis, Crystal Structures, and Properties of Two Coordination Polymers Built from Imidazolyl and Carboxylate Ligands. Molecules, 20(9), 15486-15497. [Link]
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Sundberg, R. J., et al. (1975). Coordination chemistry of imidazole derivatives. A search for carbon-bound chelates with first-row transition metal ions. Inorganic Chemistry, 14(10), 2547-2550. [Link]
-
European Patent Office. (2020). EP3619199B1 - Preparation of 2-([1][4][5]triazol-2-yl)-benzoic acid derivatives.
-
Basu Baul, T. S., et al. (2018). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). ResearchGate. [Link]
-
Rosi, M., et al. (2022). Imidazol(in)ium-2-Thiocarboxylate Zwitterion Ligands: Structural Aspects in Coordination Complexes. Molecules, 27(15), 4949. [Link]
-
Zhang, X., et al. (2010). 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol ligands and their zinc complexes: Syntheses, characterization. Inorganica Chimica Acta, 363(1), 193-199. [Link]
-
Sciforum. (2016). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]
-
Li, W., et al. (2018). Metal(II) Coordination Polymers Derived from Mixed 4-Imidazole Ligands and Carboxylates: Syntheses, Topological Structures, and Properties. Polymers, 10(6), 622. [Link]
-
Li, Y., et al. (2022). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega, 7(22), 18451-18461. [Link]
-
Lee, D., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Bioorganic Chemistry, 118, 105479. [Link]
-
Ali, A., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. ResearchGate. [Link]
-
Mondal, S., & Pal, T. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2018). Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes. [Link]
-
MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]
-
ResearchGate. (2018). (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]
-
ResearchGate. (n.d.). (PDF) 4-(Imidazol-1-yl)benzoic acid. [Link]
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The Rising Star in MOF Synthesis: Application Notes for 2-(1-methyl-1H-imidazol-2-yl)benzoic Acid
Abstract
Metal-Organic Frameworks (MOFs) have unequivocally transitioned from academic curiosities to materials of significant industrial and pharmaceutical interest. Their modular nature, allowing for tunable porosity and functionality, is a direct consequence of the judicious selection of organic linkers. This guide delves into the nuanced application of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid , a bifunctional ligand poised to create MOFs with unique structural and functional attributes. While direct literature on MOFs synthesized from this specific ligand is emerging, this document provides a comprehensive framework for its use, drawing upon established principles and protocols for analogous imidazole-carboxylate systems. We present detailed experimental protocols, from solvothermal synthesis to postsynthetic modifications, alongside a thorough discussion of characterization techniques and potential applications in drug delivery and catalysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this promising ligand in their MOF design and synthesis endeavors.
Introduction: The Strategic Advantage of this compound in MOF Design
The organic linker is the lynchpin in the design of functional MOFs. The ligand this compound offers a compelling combination of a carboxylate group for robust coordination to metal centers and an imidazole moiety that can introduce a range of functionalities. The presence of the imidazole ring is particularly advantageous, as it can act as a secondary coordination site, a proton acceptor/donor, or a scaffold for post-synthetic modification. The methyl group on the imidazole ring can also influence the steric environment around the metal node, potentially leading to novel topologies and pore geometries.
The unique arrangement of the carboxylate and imidazole groups in this compound can lead to the formation of MOFs with enhanced stability and tailored properties. For instance, the imidazole nitrogen can coordinate to open metal sites, creating Lewis acidic centers for catalysis, or it can be quaternized to introduce permanent positive charges for anion exchange applications. This versatility makes it a highly attractive building block for the next generation of functional porous materials.
Synthesis of MOFs using this compound: A General Protocol
The solvothermal method is the most common and effective technique for the synthesis of crystalline MOFs from imidazole-carboxylate ligands. The following protocol provides a generalizable procedure that can be adapted and optimized for different metal ions and desired MOF structures.
Materials and Reagents
-
This compound (purity > 98%)
-
Metal salt precursor (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, ZrCl₄)
-
High-purity solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Methanol, Ethanol)
-
Modulators (optional, e.g., benzoic acid, acetic acid, HCl)
-
Teflon-lined stainless steel autoclave (20 mL)
-
Programmable oven
-
Centrifuge
-
Schlenk line for inert atmosphere synthesis (if required)
Solvothermal Synthesis Protocol
-
Precursor Solution Preparation: In a typical synthesis, dissolve 0.5 mmol of the metal salt (e.g., 148.7 mg of Zn(NO₃)₂·6H₂O) and 0.5 mmol of this compound (101.1 mg) in 15 mL of DMF in a 20 mL glass vial.
-
Sonication: Sonicate the mixture for 15-20 minutes to ensure complete dissolution and homogeneity.
-
Assembly: Transfer the solution to a 20 mL Teflon-lined autoclave. If a modulator is used, it should be added at this stage (e.g., 5-10 equivalents of benzoic acid).
-
Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to a predetermined temperature (typically between 80 °C and 150 °C) at a controlled rate (e.g., 2-5 °C/min). Maintain this temperature for a specific duration (typically 24 to 72 hours).
-
Cooling: Allow the oven to cool down to room temperature naturally.
-
Product Isolation: Carefully open the autoclave and collect the crystalline product by centrifugation or filtration.
-
Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with a volatile solvent like methanol or ethanol (3 x 10 mL) to remove unreacted precursors and solvent molecules from the pores.
-
Activation: Dry the product under vacuum at an elevated temperature (e.g., 100-150 °C) for 12-24 hours to remove the solvent molecules from the pores and activate the MOF for subsequent applications.
Caption: Workflow for the solvothermal synthesis of MOFs.
Characterization of the Resulting MOFs
A thorough characterization is crucial to confirm the successful synthesis of the desired MOF and to understand its properties.
Structural Characterization
-
Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data if available.
-
Single-Crystal X-ray Diffraction (SC-XRD): For obtaining the precise crystal structure, including bond lengths, bond angles, and the overall framework topology.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.
Porosity and Surface Area Analysis
-
Nitrogen Adsorption-Desorption Isotherms: Measured at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the activated MOF.
Thermal Stability
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose. This is typically performed under a nitrogen or air atmosphere.
Spectroscopic Characterization
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate group to the metal center and the presence of the imidazole ring in the final MOF structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the digested MOF sample can confirm the integrity of the organic linker after the synthesis process.
| Characterization Technique | Information Obtained | Typical Parameters |
| PXRD | Crystallinity, Phase Purity | 2θ range: 5-50°, Cu Kα radiation |
| SEM | Crystal Morphology, Size | High vacuum, 5-15 kV accelerating voltage |
| N₂ Adsorption | BET Surface Area, Pore Volume | 77 K, relative pressure (P/P₀) from 10⁻⁶ to 1 |
| TGA | Thermal Stability, Decomposition Temp. | Heating rate: 5-10 °C/min, N₂ atmosphere |
| FTIR | Functional Groups, Coordination | 4000-400 cm⁻¹, KBr pellet |
Application in Drug Delivery
MOFs constructed from biocompatible metal ions (e.g., Zn²⁺, Fe³⁺) and the this compound ligand are promising candidates for drug delivery systems. The porous structure can encapsulate therapeutic molecules, and the chemical functionality of the linker can be exploited for controlled release.
Protocol for Drug Loading
-
Activation: Activate the synthesized MOF as described in the synthesis protocol to ensure the pores are empty.
-
Drug Solution Preparation: Prepare a concentrated solution of the desired drug (e.g., 5-Fluorouracil, Doxorubicin) in a suitable solvent in which the MOF is stable.
-
Loading: Disperse a known amount of the activated MOF in the drug solution. Stir the suspension at room temperature for 24-48 hours to allow for diffusion of the drug molecules into the MOF pores.
-
Isolation: Collect the drug-loaded MOF by centrifugation.
-
Washing: Gently wash the collected solid with the pure solvent to remove any drug molecules adsorbed on the external surface.
-
Quantification: Determine the amount of loaded drug by analyzing the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Caption: Schematic of drug loading and release from a MOF.
Application in Heterogeneous Catalysis
The presence of both Lewis acidic metal sites and potentially Lewis basic imidazole nitrogen atoms makes MOFs derived from this compound attractive for heterogeneous catalysis.
Protocol for a Representative Catalytic Reaction (Knoevenagel Condensation)
-
Catalyst Preparation: Activate the synthesized MOF to ensure the catalytic sites are accessible.
-
Reaction Setup: In a round-bottom flask, add the activated MOF (e.g., 5 mol% with respect to the aldehyde), the aldehyde (e.g., benzaldehyde, 1 mmol), the active methylene compound (e.g., malononitrile, 1.2 mmol), and the solvent (e.g., ethanol, 5 mL).
-
Reaction: Stir the reaction mixture at a specific temperature (e.g., 60 °C) for the required time (monitored by TLC or GC).
-
Catalyst Recovery: After the reaction is complete, separate the MOF catalyst by centrifugation or filtration.
-
Product Isolation: Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified by recrystallization or column chromatography.
-
Catalyst Recycling: Wash the recovered MOF catalyst with the reaction solvent and dry it under vacuum for reuse in subsequent catalytic cycles to test its stability and reusability.
Safety and Handling
-
Always handle organic solvents and metal salts in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The use of high temperatures and pressures in autoclaves requires proper training and adherence to safety protocols.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
This compound is a promising organic linker for the synthesis of novel metal-organic frameworks with tailored functionalities. The protocols and application notes provided in this guide, based on established methodologies for analogous systems, offer a solid foundation for researchers to explore the potential of this ligand in creating advanced materials for drug delivery, catalysis, and other emerging applications. The unique structural features of this ligand are expected to yield MOFs with exciting new properties, contributing to the continued growth and diversification of this remarkable class of materials.
References
Application Notes & Protocols for 2-(1-methyl-1H-imidazol-2-yl)benzoic acid in Medicinal Chemistry
Introduction: The molecular scaffold "2-(1-methyl-1H-imidazol-2-yl)benzoic acid" represents a compelling starting point for medicinal chemistry campaigns. It amalgamates two key pharmacophoric features: the 1-methyl-1H-imidazol-2-yl moiety, a common element in numerous enzyme inhibitors, and a benzoic acid group, which can engage in critical hydrogen bonding, salt-bridge interactions, or serve as a versatile synthetic handle for further derivatization.[1][2] The imidazole ring, with its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor, is a privileged structure in drug design, appearing in a wide array of approved drugs targeting kinases, polymerases, and other enzymes.[1][3][4][5][6] Benzoic acid derivatives are also a cornerstone of drug discovery, known to inhibit various enzymes and serve as crucial intermediates in synthesis.[7][8][9][10][11]
While specific literature on the direct biological applications of this compound is nascent, its structural components suggest significant potential, particularly as an inhibitor of enzymes like Poly(ADP-ribose) polymerase (PARP), a key player in DNA repair and a validated target in oncology.[12][13][14][15] This guide provides a comprehensive framework for researchers, detailing protocols for its synthesis, characterization, and evaluation in relevant biological assays.
Part 1: Synthesis and Characterization
A robust and reproducible synthetic route is the foundation of any medicinal chemistry program. The synthesis of this compound can be approached through several established organometallic or condensation strategies. Below is a proposed protocol based on a lithiation-acylation reaction, a method well-suited for creating 2-acyl imidazoles.[16]
Protocol 1: Synthesis of this compound
This protocol outlines a two-step process involving the formation of a 2-lithiated imidazole intermediate followed by reaction with a suitable benzoic acid derivative.
Step A: Lithiation of 1-methylimidazole
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-methylimidazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add n-butyllithium (n-BuLi) (1.05 equivalents, typically 1.6 M or 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-lithio-1-methyl-1H-imidazole.
Step B: Acylation and Hydrolysis
-
Acylating Agent: In a separate flask, prepare a solution of a suitable acylating agent, such as methyl 2-(N,N-dimethylcarbamoyl)benzoate (1.1 equivalents), in anhydrous THF.
-
Addition: Add the solution of the acylating agent dropwise to the cold (-78 °C) lithiated imidazole solution.
-
Reaction: Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.
-
Hydrolysis: The intermediate amide is then hydrolyzed. Add a solution of 5 M aqueous sodium hydroxide (NaOH) (5.0 equivalents) and heat the mixture to reflux for 24-36 hours.[16][17]
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Wash the aqueous layer with ethyl acetate to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with 6 M hydrochloric acid (HCl) to a pH of 3-4. The product, this compound, should precipitate out of solution.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Causality Behind Choices:
-
Anhydrous Conditions & Inert Atmosphere: Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen. Failure to maintain anhydrous and inert conditions will quench the reagent and halt the reaction.
-
Low Temperature (-78 °C): The lithiation of many heterocycles is highly exothermic and the resulting intermediates can be unstable at higher temperatures. -78 °C provides kinetic control and prevents side reactions.
-
Hydrolysis: The final hydrolysis step is crucial for converting the intermediate amide to the desired carboxylic acid. Refluxing with a strong base like NaOH provides the necessary energy to cleave the stable amide bond.[17]
Caption: Workflow for the synthesis of this compound.
Protocol 2: Characterization and Purity Assessment
Verifying the structure and purity of the synthesized compound is a critical step before biological evaluation. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed.[18][19][20][21]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [22]
-
Purpose: To confirm the chemical structure by analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
-
Procedure:
-
Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analyze the spectra for expected chemical shifts, integration values (for ¹H), and coupling patterns that correspond to the target structure.
-
Expected ¹H Signals: Aromatic protons on the benzoic acid ring, two distinct protons on the imidazole ring, and a singlet for the N-methyl group.
-
Expected ¹³C Signals: Signals corresponding to the carboxyl carbon, quaternary carbons, and all CH carbons in the aromatic and heterocyclic rings.
-
2. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the compound.
-
Procedure:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source.
-
Confirm that the observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ matches the calculated exact mass.
-
3. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the compound.
-
Procedure:
-
Develop a suitable HPLC method, typically using a C18 reverse-phase column.
-
Prepare a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid).
-
Inject a solution of the compound and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area. A purity of >95% is generally required for biological assays.
-
| Analytical Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural Verification | Correct number of protons with expected chemical shifts and coupling. |
| ¹³C NMR | Structural Verification | Correct number of carbon signals. |
| HRMS (ESI) | Molecular Weight Confirmation | Observed [M+H]⁺ matches calculated exact mass (± 5 ppm). |
| HPLC-UV | Purity Assessment | Single major peak with >95% area. |
| Table 1: Summary of analytical techniques for compound characterization. |
Part 2: Application in Drug Design - A Focus on PARP Inhibition
The structural motif of this compound is analogous to fragments found in known PARP inhibitors, which often feature a heterocyclic system that mimics the nicotinamide portion of the NAD+ cofactor and a functionality that can interact with the enzyme's active site.[12][13][14] The imidazole ring can act as a nicotinamide isostere, while the benzoic acid can form key interactions with amino acid residues like Ser904 and Gly863 in the PARP-1 active site.[15]
Caption: Hypothetical binding mode of the title compound in the PARP-1 active site.
Protocol 3: In Vitro PARP-1 Enzyme Inhibition Assay
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified PARP-1 enzyme.[23][24][25]
Materials:
-
Full-length recombinant human PARP-1 enzyme.
-
Histone H1 (substrate).
-
Biotinylated NAD⁺.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT).
-
Streptavidin-coated 96-well plates.
-
Anti-poly(ADP-ribose) (PAR) antibody conjugated to a detection molecule (e.g., HRP).
-
Test compound (serially diluted in DMSO).
-
Known PARP inhibitor as a positive control (e.g., Olaparib, Veliparib).[14]
Procedure:
-
Plate Coating: Add assay buffer containing Histone H1 to a 96-well plate and incubate overnight at 4 °C. Wash the plate three times with wash buffer (Assay Buffer + 0.05% Tween-20).
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, typically starting from 1 mM. A common dilution factor is 2-fold or 3-fold ("half-log").[26]
-
Enzyme Reaction:
-
In each well, add the PARP-1 enzyme, activated DNA (often included with the enzyme), and the test compound at various concentrations (final DMSO concentration should be ≤1%).
-
Include controls: "No Inhibition" (DMSO vehicle only) and "Maximum Inhibition" (positive control inhibitor or no enzyme).[26]
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[23]
-
Initiate the reaction by adding biotinylated NAD⁺.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and wash the plate.
-
Add Streptavidin-HRP (or equivalent) to bind to the biotinylated PAR chains on the histone substrate.
-
Wash again, then add a colorimetric or chemiluminescent HRP substrate.
-
Measure the signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 3: Cellular Activity Assessment
While in vitro enzyme inhibition is crucial, assessing a compound's activity in a cellular context is necessary to understand its potential as a therapeutic agent. This involves evaluating its ability to kill cancer cells, particularly those with deficiencies in DNA repair pathways like BRCA1/2 mutations, where PARP inhibitors show synthetic lethality.[12]
Protocol 4: Cell-Based Cytotoxicity Assay
This protocol describes a method to determine the effect of the compound on the viability of cancer cell lines.[27][28][29]
Materials:
-
Cancer cell lines (e.g., BRCA-deficient MDA-MB-436 or CAPAN-1).[13]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).
-
Test compound and a positive control cytotoxic drug.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the compound for 72 hours.
-
Viability Measurement:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value by fitting the curve to a dose-response model.
-
Caption: A typical screening cascade for a novel small molecule inhibitor.
References
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Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. (2010). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]
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Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2015). PubMed. Retrieved January 18, 2026, from [Link]
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Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway. (2015). Oxford Academic. Retrieved January 18, 2026, from [Link]
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Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Dove Press. Retrieved January 18, 2026, from [Link]
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Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1 H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. (2019). PubMed. Retrieved January 18, 2026, from [Link]
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SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. (n.d.). Okayama University. Retrieved January 18, 2026, from [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved January 18, 2026, from [Link]
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The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016). ACS Publications. Retrieved January 18, 2026, from [Link]
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Cytotoxic activity, caspase-3 mediated apoptosis, and PARP-1 inhibition targeted molecular modeling studies of novel imidazole-fused hydrazones. (2026). ScienceDirect. Retrieved January 18, 2026, from [Link]
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Small Molecule Structure Characterisation. (n.d.). La Trobe University. Retrieved January 18, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]
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Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI. Retrieved January 18, 2026, from [Link]
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2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. (2021). ACS Medicinal Chemistry Letters. Retrieved January 18, 2026, from [Link]
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Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019). Wiley Online Library. Retrieved January 18, 2026, from [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
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Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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NMR characterization of small and large molecules. (n.d.). ResolveMass Laboratories Inc.. Retrieved January 18, 2026, from [Link]
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How should I start with Enzyme-Inhibitor kinetics assay?. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]
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Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
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High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. (n.d.). Bentham Science. Retrieved January 18, 2026, from [Link]
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Synthesis and therapeutic potential of imidazole containing compounds. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
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HPLC-MS and HPLC-NMR method development and applications for small molecule bioanalysis. (n.d.). ProQuest. Retrieved January 18, 2026, from [Link]
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Application Notes and Protocols: The Emerging Role of Imidazolyl Benzoic Acids in Heterogeneous Catalysis
A Note on the Topic: Initial searches for direct catalytic applications of "2-(1-methyl-1H-imidazol-2-yl)benzoic acid" in organic synthesis did not yield established, field-proven examples. However, the broader class of imidazolyl benzoic acids represents a burgeoning area of research in catalysis, particularly as versatile building blocks for Metal-Organic Frameworks (MOFs). This guide, therefore, focuses on the principles and applications of these related structures in heterogeneous catalysis, providing a scientifically grounded and practical framework for researchers. We will explore the synthesis and catalytic application of a representative MOF constructed from an imidazolyl benzoic acid linker, a concept with significant potential in organic synthesis.
Introduction: Imidazolyl Benzoic Acids as Multifunctional Ligands in Catalysis
Imidazolyl benzoic acids are a class of bifunctional organic molecules that possess both a coordinating imidazole ring and a carboxylate group. This unique structural arrangement makes them exceptional candidates for the construction of Metal-Organic Frameworks (MOFs).[1] While not typically used as catalysts in their free form, their incorporation as organic linkers in MOFs unlocks a wealth of catalytic possibilities.[1]
The imidazole moiety can act as a Lewis basic site or coordinate to metal ions, while the carboxylate group serves as a robust linker to form the framework structure. This strategic design can result in MOFs with:
-
Well-defined active sites: The metal centers (Lewis acids) and the nitrogen atoms of the imidazole rings (Lewis bases) can act as catalytic sites.[1]
-
High surface areas and tunable porosity: The porous nature of MOFs can provide a unique microenvironment that influences the selectivity and efficiency of catalytic reactions.[1]
-
Potential for functionalization: The organic linker can be further functionalized to introduce specific catalytic moieties.[1]
This application note will detail the synthesis of a hypothetical zinc-based MOF, herein designated as Zn-MIBA (Zinc-Methyl Imidazolyl Benzoic Acid) , using a linker structurally analogous to the topic compound, and its application as a heterogeneous catalyst in the Knoevenagel condensation.
Synthesis of Zn-MIBA: A Solvothermal Approach
The following protocol describes a general solvothermal method for the synthesis of a crystalline MOF from a substituted imidazolyl benzoic acid linker and a zinc salt.
Rationale for Experimental Choices
-
Solvothermal Synthesis: This method is widely used for MOF synthesis as it allows for the crystallization of thermodynamically stable phases that may not be accessible at room temperature. The elevated temperature and pressure facilitate the dissolution of precursors and promote the formation of a well-ordered crystalline structure.
-
Zinc Nitrate Hexahydrate: Zinc (II) is a common choice for MOF synthesis due to its versatile coordination chemistry and ability to form stable frameworks. The nitrate counter-ion is weakly coordinating and generally does not interfere with the framework assembly.
-
N,N-Dimethylformamide (DMF): DMF is a high-boiling polar aprotic solvent that is an excellent solvent for both the metal salt and the organic linker. It also often acts as a template or structure-directing agent during MOF crystallization.
-
Activation: The post-synthesis washing and heating under vacuum are crucial steps to remove unreacted starting materials and solvent molecules from the pores of the MOF, "activating" it for catalysis.
Experimental Protocol: Synthesis of Zn-MIBA
Materials:
-
This compound (or a similar imidazolyl benzoic acid linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Scintillation vials
-
Teflon-lined autoclave
-
Oven
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Solution A: In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
Solution B: In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of DMF.
-
Assembly: Combine the two solutions in a Teflon-lined autoclave.
-
Crystallization: Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
-
Isolation: After cooling to room temperature, collect the resulting crystalline product by filtration.
-
Washing: Wash the crystals with fresh DMF (3 x 10 mL) and then ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Activation: Dry the product under vacuum at 80 °C for 12 hours to activate the MOF.
Characterization
The resulting Zn-MIBA should be characterized by standard solid-state techniques to confirm its structure and purity:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and confirm the removal of solvent molecules after activation.
-
Brunauer-Emmett-Teller (BET) analysis: To determine the surface area and porosity of the activated MOF.
Application in Catalysis: Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene compound and an aldehyde or ketone. The basic nitrogen sites on the imidazole ring of the MOF linker can act as the active catalytic centers for this reaction.[1]
Workflow for Catalytic Knoevenagel Condensation
Caption: Workflow for Zn-MIBA catalyzed Knoevenagel condensation.
Experimental Protocol: Catalytic Test
Materials:
-
Activated Zn-MIBA catalyst
-
Benzaldehyde (or other aldehyde substrate)
-
Malononitrile (or other active methylene compound)
-
Toluene (or other suitable solvent)
-
Reaction vial with stir bar
-
Heating block or oil bath
-
Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for analysis
Procedure:
-
Reaction Setup: In a reaction vial, add the activated Zn-MIBA catalyst (e.g., 5 mol%).
-
Add benzaldehyde (1.0 mmol), malononitrile (1.2 mmol), and toluene (5 mL).
-
Reaction: Seal the vial and heat the mixture at 60 °C with stirring for a specified time (e.g., 4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for GC analysis.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the solid Zn-MIBA catalyst from the reaction mixture by centrifugation or filtration.
-
Analysis: Analyze the supernatant by GC or NMR to determine the conversion of the aldehyde and the yield of the product.
-
Catalyst Recycling: The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried under vacuum, and reused in subsequent catalytic runs to test its stability and reusability.
Illustrative Data Summary
The following table presents plausible, illustrative data for the Knoevenagel condensation of benzaldehyde and malononitrile catalyzed by Zn-MIBA. This data is intended to be representative and is not based on published experimental results for this specific hypothetical MOF.
| Entry | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Zn-MIBA (5 mol%) | 60 | 4 | >99 | 98 |
| 2 | Zn-MIBA (2 mol%) | 60 | 6 | 95 | 92 |
| 3 | No Catalyst | 60 | 6 | <5 | <5 |
| 4 | Recycled Zn-MIBA | 60 | 4 | >99 | 97 |
Mechanistic Considerations
The catalytic activity of Zn-MIBA in the Knoevenagel condensation is proposed to proceed via a base-catalyzed mechanism, where the basic nitrogen atoms of the imidazole linkers play a crucial role.
Caption: Proposed catalytic cycle for the Knoevenagel condensation.
-
Activation of Methylene: The basic nitrogen atom of the imidazole moiety deprotonates the active methylene compound (malononitrile) to form a nucleophilic enolate intermediate.
-
Aldehyde Activation (Optional): The Lewis acidic zinc centers may coordinate to the carbonyl oxygen of the aldehyde, further polarizing the C=O bond and making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and an alkoxide intermediate.
-
Protonation and Dehydration: The alkoxide is protonated by the protonated imidazole, regenerating the catalytic site. Subsequent dehydration yields the final condensation product.
Conclusion
While "this compound" itself may not have documented direct catalytic applications, its structural motifs are highly relevant to modern catalyst design. By serving as a linker in Metal-Organic Frameworks, imidazolyl benzoic acids contribute to the creation of robust, recyclable heterogeneous catalysts with tunable properties. The example of the Knoevenagel condensation demonstrates the potential of these materials to effectively catalyze important organic transformations, opening avenues for the development of more sustainable and efficient chemical processes.
References
-
Ali, A., Muslim, M., Kamaal, S., Ahmed, A., Ahmad, M., Shahid, M., Khan, J. A., Dege, N., Javed, S., & Mashrai, A. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. IUCrData, 6(7). Available at: [Link]
-
Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2). Available at: [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved January 18, 2026, from [Link]
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Application Notes and Protocols for Evaluating the Cytotoxicity of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid
Authored by: Your Senior Application Scientist
Introduction
In the landscape of drug discovery and chemical safety assessment, the thorough evaluation of a compound's effect on cell health is a critical, foundational step. This document provides a detailed guide for researchers, scientists, and drug development professionals on how to approach the cytotoxicological profiling of the novel compound, 2-(1-methyl-1H-imidazol-2-yl)benzoic acid . The imidazole moiety is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities; however, this also necessitates a rigorous assessment of potential toxicity.[1] This guide will detail a tiered approach, beginning with general cell viability assessment and progressing to more specific assays to elucidate the mechanism of cell death.
The methodologies outlined herein are designed to be robust and self-validating, providing a clear framework for generating reliable and interpretable data. We will explore the causality behind experimental choices, ensuring that each step is not just a procedure to be followed, but a logical component of a comprehensive investigation.
Part 1: Foundational Cytotoxicity Screening - Assessing Metabolic Viability and Membrane Integrity
The initial evaluation of a novel compound involves determining its impact on fundamental cellular processes: metabolic activity and plasma membrane integrity. This dual-pronged approach provides a broad yet sensitive measure of cytotoxicity.[2]
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as a cornerstone for assessing cell viability.[3] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4] The intensity of the purple color is directly proportional to the number of viable cells.[5]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cell lines (e.g., a cancer cell line like HepG2 and a normal fibroblast cell line like MRC-5)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[6]
-
Solubilization solution (e.g., 0.01 M HCl with 10% SDS, or acidified isopropanol)[6][7]
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of "this compound" in complete culture medium. After the overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve the compound).[8]
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]
-
MTT Addition: Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[5][7]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[6]
The Lactate Dehydrogenase (LDH) Assay: Monitoring Membrane Integrity
The LDH assay is another fundamental method for assessing cytotoxicity. It quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, that is released into the culture medium upon damage to the plasma membrane.[9][10] This assay provides a direct measure of cell lysis.[11]
Materials:
-
LDH cytotoxicity assay kit (commercially available kits are recommended for consistency)[12][13]
-
Treated cell culture supernatants (from the same experimental setup as the MTT assay, or a parallel plate)
-
Lysis buffer (often included in the kit, e.g., Triton X-100 solution)[9]
-
96-well microplates
Procedure:
-
Experimental Setup: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[9]
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.[13]
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. This typically involves mixing a substrate and a dye solution.[11] Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).[13]
Data Presentation and Interpretation
Summarize the quantitative data from both assays in a structured table. The results should be expressed as a percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) should be calculated from the dose-response curve.[14]
| Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) |
| 0 (Vehicle) | 100 | 0 |
| 1 | ... | ... |
| 10 | ... | ... |
| 50 | ... | ... |
| 100 | ... | ... |
A decrease in MTT signal indicates a reduction in metabolic activity, which can be due to either cell death or cytostatic effects (inhibition of proliferation).[15] An increase in LDH release confirms cell membrane damage and lysis.[9] Comparing the results of these two assays provides a more complete initial picture of the compound's cytotoxic potential.
Part 2: Delving Deeper - Mechanistic Insights into Cell Death
If the initial screening indicates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway induced by cytotoxic compounds.[16]
Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
This flow cytometry-based assay is a gold standard for detecting apoptosis.[17] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these apoptotic cells.[18] Propidium iodide (PI) is a fluorescent dye that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.[19]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[17]
-
Treated cells (both adherent and suspension)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with "this compound" at concentrations around the determined IC50 for a suitable duration (e.g., 24 hours).
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the floating cells from the supernatant to ensure all apoptotic cells are collected.[19] For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS.[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[17]
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3/7 Activity Assay: Measuring Effector Caspase Activation
Caspases are a family of proteases that are key mediators of apoptosis.[20] Caspases-3 and -7 are effector caspases that, once activated, cleave a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[21] Luminescent or fluorescent assays can quantify the activity of these caspases.
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Treated cells in culture
Procedure:
-
Assay Setup: Seed and treat cells with the test compound in a white-walled 96-well plate as described previously.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[24]
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[24]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate at room temperature for 1-3 hours.[24]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
An increase in the luminescent signal is directly proportional to the amount of caspase-3/7 activity, indicating apoptosis induction.[24]
Part 3: Experimental Design and Data Interpretation Considerations
Cell Line Selection
The choice of cell line is critical for the relevance of the cytotoxicity data.[25] It is advisable to use a panel of cell lines, including:
-
Cancer Cell Lines: To assess potential anticancer activity. The choice should be guided by the therapeutic target of interest.[26]
-
Normal, Non-transformed Cell Lines: To evaluate general toxicity and selectivity. For example, human fibroblasts or endothelial cells.[26]
-
Cell Lines from Relevant Organs: If a specific organ toxicity is suspected, using cell lines derived from that organ (e.g., hepatocytes for liver toxicity) is recommended.[27]
Controls and Self-Validation
Every protocol described must be a self-validating system. This is achieved through the inclusion of appropriate controls:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compound.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine for apoptosis assays, Triton X-100 for LDH assays).[9]
Data Analysis and Interpretation
-
Dose-Response Curves: Always generate dose-response curves to determine the concentration-dependent effect of the compound.
-
Time-Course Experiments: Evaluate cytotoxicity at multiple time points to understand the kinetics of the cellular response.
-
Distinguishing Cytotoxicity from Cytostatic Effects: A compound may inhibit cell proliferation without directly killing the cells. Assays that measure cell number over time (e.g., cell counting) can help distinguish between these two effects.[15]
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A tiered workflow for evaluating the cytotoxicity of a novel compound.
Apoptosis Detection via Annexin V and Propidium Iodide
Caption: Cellular states as distinguished by Annexin V and PI staining.
References
-
Caspase-Glo® 3/7 Assay Protocol - Promega Corporation.
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne.
-
Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol - Promega Corporation.
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
-
BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific.
-
MTT assay protocol | Abcam.
-
Annexin V staining assay protocol for apoptosis - Abcam.
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - NIH.
-
MTT Proliferation Assay Protocol - ResearchGate.
-
CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US.
-
Protocol for Cell Viability Assays - BroadPharm.
-
The Annexin V Apoptosis Assay.
-
LDH cytotoxicity assay - Protocols.io.
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH.
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
-
What cell line should I choose for citotoxicity assays? - ResearchGate.
-
Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES.
-
Caspase 3/7 Activity - Protocols.io.
-
Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs.
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LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corporation.
-
Cell Cytotoxicity Assay | Protocols - MedchemExpress.com.
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LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
-
LDH Cytotoxicity Assay Kit - Cayman Chemical.
-
Highlight report: Cell type selection for toxicity testing - PMC - NIH.
-
Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323 - Promega Corporation.
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Caspase-3, 7 Activity Assay Kit - Boster Biological Technology.
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Which cell line to choose for cytotoxicity evaluation of nanomaterials? - ResearchGate.
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Measuring Cell Viability / Cytotoxicity.
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2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester: crystal structure, DFT calculations and biological activity evaluation - PubMed.
-
Cell Process: How is cytotoxicity assessed? - CST Blog.
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel - YouTube.
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How to choose the right cell line for your experiments - faCellitate.
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Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection - Johner Institute.
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Can someone advise me how to interpret my results of cytotoxicity using MTT assay?
-
Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science.
-
2-(Imidazole-1-sulfonyl)-benzoic acid methyl ester | C11H10N2O4S | CID - PubChem.
-
2-({[(1-Methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid | Sigma-Aldrich.
-
A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues - PubMed Central.
-
(PDF) Novel benzothiazole based imidazole derivatives as new cytotoxic agents against glioma (C6) and liver (HepG2) cancer cell lines - ResearchGate.
-
Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines - PubMed.
-
Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - MDPI.
-
Bozok Journal of Science - DergiPark.
-
Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - MDPI.
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- 27. researchgate.net [researchgate.net]
Application Notes & Protocols for the Comprehensive Characterization of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid
Document ID: AN-212MBA-001
Abstract
This document provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid, a key heterocyclic compound with significant potential in pharmaceutical research and development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-technique approach to ensure the identity, purity, and physicochemical stability of this molecule. The narrative emphasizes the causal logic behind methodological choices, ensuring that each protocol is a self-validating system. Our approach integrates chromatographic separations, structural elucidation by spectroscopic methods, and thermal stability profiling, providing a holistic analytical workflow.
Introduction: The Analytical Imperative
The molecule this compound incorporates three critical pharmacophoric elements: a benzene ring, a carboxylic acid, and a substituted imidazole ring. This unique combination dictates its physicochemical properties, including solubility, pKa, and potential for hydrogen bonding and π-π stacking interactions. A robust analytical strategy is therefore not merely a quality control checkpoint but a fundamental necessity to understand its behavior in biological systems and during formulation. The following guide is structured to build a complete analytical picture, starting from identity and purity confirmation and moving towards an in-depth understanding of its solid-state properties.
Chromatographic Purity and Quantification: The HPLC-UV Protocol
High-Performance Liquid Chromatography (HPLC) remains the gold standard for assessing the purity of non-volatile small molecules. For this compound, a reversed-phase method is the logical choice due to the molecule's aromaticity and moderate polarity. The acidic nature of the carboxyl group and the basic nature of the imidazole ring make mobile phase pH a critical parameter for achieving sharp, symmetrical peaks.
Rationale for Method Development
-
Column Selection: A C18 stationary phase is selected for its hydrophobic interaction with the benzene and imidazole rings.
-
Mobile Phase: An acidic mobile phase (e.g., pH ~3) is crucial. It ensures that the carboxylic acid group (-COOH) is protonated, suppressing its ionization and preventing peak tailing. At this pH, the imidazole ring (pKa ~7 for the basic nitrogen) will be protonated, enhancing its polarity and interaction with the mobile phase.
-
Detector: The conjugated aromatic system of both the benzene and imidazole rings provides strong chromophores, making UV detection highly sensitive and appropriate. A photodiode array (PDA) detector is recommended to monitor peak purity and to select the optimal wavelength of maximum absorbance (λ-max).
Experimental Protocol: Reversed-Phase HPLC-UV
Instrumentation:
-
HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, and equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA Detector, 210-400 nm. Quantify at λ-max (predicted ~275-285 nm). |
| Injection Volume | 5 µL |
| Sample Preparation | Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL. |
Data Interpretation
The primary peak in the chromatogram should correspond to this compound. Purity is assessed by the area percentage of the main peak relative to the total area of all peaks. Peak tailing factors should be <1.5, and theoretical plates >2000 for the main peak, indicating good column efficiency and method suitability.
Structural Elucidation and Verification
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the molecular skeleton, including the connectivity of atoms and the chemical environment of each proton and carbon.
Rationale for NMR Analysis:
-
¹H NMR will confirm the presence and relative integration of all protons, including those on the aromatic rings and the methyl group.
-
¹³C NMR will identify all unique carbon atoms, including the carboxyl, and those in the heterocyclic and aromatic rings.
-
2D NMR (COSY, HSQC) can be used to confirm proton-proton and proton-carbon connectivities if the 1D spectra are ambiguous.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire at least 16 scans. The spectral window should cover from -1 to 14 ppm.
-
¹³C NMR: Acquire with proton decoupling. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (e.g., 1024 or more). The spectral window should cover 0 to 200 ppm.
-
-
Referencing: Use the residual solvent peak as the internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 12.0 | broad s | 1H | -COOH |
| ~8.0 - 7.4 | m | 4H | Benzoic acid ring protons |
| ~7.3 - 7.1 | m | 2H | Imidazole ring protons (H4, H5) |
| ~3.8 | s | 3H | -CH₃ |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electrospray ionization (ESI) is the preferred method due to the polarity of the molecule.
Rationale for MS Analysis:
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
-
Tandem MS (MS/MS): Induces fragmentation of the molecular ion, providing structural information that can confirm the connectivity of the imidazole and benzoic acid moieties.
Protocol: LC-MS (ESI)
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Chromatography: Use the HPLC method described in Section 2.2. This ensures that the analyte is separated from potential interferences before entering the mass spectrometer.
-
MS Acquisition (Positive Ion Mode):
-
Scan Range: m/z 50 - 500.
-
Ionization Source: ESI+. The molecule is expected to readily protonate on the imidazole ring.
-
Expected Molecular Ion: [M+H]⁺ at m/z 217.0921 (for C₁₂H₁₂N₂O₂).
-
-
MS/MS Fragmentation: Select the [M+H]⁺ ion (m/z 217.1) for collision-induced dissociation (CID).
Predicted MS/MS Fragmentation Pattern: The fragmentation is likely to proceed via characteristic losses from the benzoic acid moiety.
-
[M+H]⁺ → [M+H - H₂O]⁺: Loss of water (18 Da) from the carboxylic acid, resulting in a fragment at m/z 199.1 .
-
[M+H - H₂O]⁺ → [M+H - H₂O - CO]⁺: Subsequent loss of carbon monoxide (28 Da), a common fragmentation for benzoic acids, leading to a fragment at m/z 171.1 .
Caption: Predicted ESI+ MS/MS fragmentation pathway.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale for FT-IR Analysis: This technique will confirm the presence of the key carboxylic acid and aromatic functionalities.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid (-COOH) |
| ~3100 | C-H stretch (aromatic) | Benzene, Imidazole |
| ~1700 - 1680 | C=O stretch | Carboxylic Acid (-COOH) |
| ~1600, ~1475 | C=C and C=N ring stretches | Benzene, Imidazole |
| ~1300 | C-O stretch | Carboxylic Acid (-COOH) |
The broad O-H stretch is highly characteristic of a hydrogen-bonded carboxylic acid.
UV-Visible Spectroscopy
This technique provides information about the electronic transitions within the molecule and is the basis for the HPLC-UV detection method.
Protocol: UV-Vis Scan
-
Sample Preparation: Prepare a dilute solution of the compound (~0.01 mg/mL) in a suitable solvent (e.g., methanol or the HPLC mobile phase).
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Acquisition: Scan the sample from 200 to 400 nm using the solvent as a blank.
-
Data Interpretation: Identify the wavelength(s) of maximum absorbance (λ-max). The conjugated system of the imidazole and benzoic acid rings is expected to produce strong absorbance in the UV region, likely between 270-290 nm.
Physicochemical and Solid-State Characterization
Thermal analysis techniques are critical for understanding the solid-state properties of a pharmaceutical compound, which can impact its stability, solubility, and manufacturability.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, phase transitions, and purity.
Protocol: DSC Analysis
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above its melting point (e.g., 250 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Interpretation:
-
Melting Point: The onset of the endothermic melting peak is taken as the melting point. A sharp peak indicates high purity.
-
Enthalpy of Fusion (ΔHfus): The area under the melting peak corresponds to the energy required to melt the sample.
-
Polymorphism: The presence of multiple thermal events before decomposition may indicate the existence of different crystalline forms (polymorphs).
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition, and the presence of residual solvents or water.
Protocol: TGA Analysis
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Interpretation:
-
Residual Solvents/Water: A mass loss at temperatures below ~120 °C typically corresponds to the loss of volatile solvents or water.
-
Decomposition Temperature: The onset of significant mass loss at higher temperatures indicates the point at which the molecule begins to decompose. This is a critical measure of thermal stability.
-
Caption: A comprehensive analytical workflow diagram.
Conclusion
The analytical characterization of this compound requires a multi-faceted and logical approach. By systematically applying the chromatographic, spectroscopic, and thermal analysis protocols detailed in this guide, researchers can ensure the identity, establish the purity profile, and understand the key physicochemical properties of this important molecule. This comprehensive data package is foundational for advancing its development as a potential therapeutic agent, ensuring both regulatory compliance and a deep scientific understanding of the compound.
References
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-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from HELIX Chromatography website. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry website. [Link]
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Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from Applied Analytics website. [Link]
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Avomeen. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC. Retrieved from Avomeen website. [Link]
- Abdel-Wahab, B. F., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Source details not fully available]
-
Mizaikoff, B., et al. (2001). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry, 73(15), 3689–3695. [Link]
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Impact Analytical. (n.d.). Thermal Analysis Techniques. Retrieved from Impact Analytical website. [Link]
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Nowak, K., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4381. [Link]
- BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. BenchChem Scientific Resources. [Link not available]
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AZoM. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from AZoM website. [Link]
-
Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from Slideshare. [Link]
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Mettler Toledo. (n.d.). UV/Vis Spectrophotometry - Fundamentals and Applications. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Retrieved from ResearchGate. [Link]
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European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. 3(3), 8-11. [Link]
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ResearchGate. (n.d.). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from ResearchGate. [Link]
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AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from AZoM website. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from SIELC Technologies website. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from SIELC Technologies website. [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from ResearchGate. [Link]
-
Freie Universität Berlin Repository. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from Freie Universität Berlin Repository. [Link]
-
PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from PubMed Central. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry website. [Link]
-
Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from Pharmacy 180. [Link]
Application Notes & Protocols: In Vitro Evaluation of the Biological Effects of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid
Introduction
The imidazole ring is a fundamental scaffold in medicinal chemistry, present in numerous biologically active compounds. Its fusion with a benzene ring to form benzimidazole has given rise to a plethora of derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3][4][5] The structural similarity of the benzimidazole nucleus to purine allows it to interact with various biological targets.[6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro investigation of a novel compound, "2-(1-methyl-1H-imidazol-2-yl)benzoic acid."
Given the nascent stage of research on this specific molecule, this guide outlines a comprehensive strategy to elucidate its potential biological activities, drawing parallels from the well-established profiles of structurally related benzimidazole and imidazole derivatives. The proposed studies will focus on two primary areas of investigation where this class of compounds has shown significant promise: oncology and inflammation.[2][3][4][7][8]
Preliminary Characterization and Handling
Prior to initiating biological assays, it is crucial to characterize the compound thoroughly.
1. Purity and Identity Confirmation:
-
Method: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Perform HPLC analysis to determine the purity of the compound. The purity should ideally be >95%.
-
Confirm the molecular weight of the compound using MS to verify its identity.
-
2. Solubility Assessment:
-
Method: Visual solubility test in various solvents.
-
Protocol:
-
Assess the solubility of the compound in aqueous buffers (e.g., PBS) and common cell culture media.
-
If solubility is limited, determine the maximum tolerated concentration of the organic solvent (e.g., DMSO) in the planned cell-based assays (typically ≤ 0.5% v/v).
-
Part 1: Investigation of Anticancer Activity
Many benzimidazole derivatives have demonstrated potent anticancer activity by targeting various cellular processes.[3][6][7][8] The following protocols are designed to assess the potential of this compound as an anticancer agent.
Cytotoxicity Screening
The initial step is to determine the cytotoxic effect of the compound on a panel of cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer[8], A549 for lung cancer).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound stock solution (10 mM in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[8]
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Table 1: Template for IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast | ||
| HCT-116 | Colon | ||
| A549 | Lung |
Cell Cycle Analysis
To understand the mechanism of cytotoxicity, it is important to investigate the effect of the compound on the cell cycle. Some benzimidazole derivatives are known to cause cell cycle arrest.[7]
Protocol: Propidium Iodide Staining and Flow Cytometry
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in the cell, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in each phase of the cell cycle.
-
Compare the cell cycle distribution of treated cells with that of untreated control cells.
-
Apoptosis Assay
Induction of apoptosis is a common mechanism of action for anticancer drugs.
Protocol: Annexin V-FITC/PI Staining
-
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure:
-
Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Workflow for Anticancer Activity Screening
Caption: Experimental workflow for in vitro anticancer evaluation.
Part 2: Investigation of Anti-inflammatory Activity
Benzimidazole derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2][4][9]
COX Inhibition Assay
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.
-
Materials:
-
Purified COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric substrate (e.g., TMPD).
-
Test compound and a known COX inhibitor (e.g., Ibuprofen or Celecoxib).
-
-
Procedure:
-
Pre-incubate the COX enzymes with the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the rate of oxidation of the colorimetric substrate by monitoring the change in absorbance.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 values for COX-1 and COX-2 inhibition. The COX-2/COX-1 selectivity ratio can then be calculated.
-
Table 2: Template for COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | |||
| Ibuprofen (Control) | |||
| Celecoxib (Control) |
Inhibition of Pro-inflammatory Cytokine Production
Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
-
Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS to produce pro-inflammatory cytokines such as TNF-α and IL-6. The inhibitory effect of the test compound on this production is then measured.
-
Procedure:
-
Pre-treat RAW 264.7 cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Determine the concentration-dependent inhibition of TNF-α and IL-6 production.
-
Hypothetical Anti-inflammatory Signaling Pathway
Caption: Potential anti-inflammatory mechanisms of action.
Conclusion
This document provides a foundational framework for the in vitro investigation of "this compound." The proposed protocols for assessing anticancer and anti-inflammatory activities are based on the established biological profiles of structurally related imidazole and benzimidazole derivatives. The results from these studies will provide critical insights into the compound's therapeutic potential and guide further preclinical development. It is imperative that all experiments are conducted with appropriate controls to ensure the validity and reproducibility of the findings.
References
-
Ali, A., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. NIH National Library of Medicine. [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]
-
Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. ResearchGate. [Link]
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Efremova, Y. V., et al. (2022). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. [Link]
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Kim, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. NIH National Library of Medicine. [Link]
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Gokce, M., et al. (2011). 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester: crystal structure, DFT calculations and biological activity evaluation. PubMed. [Link]
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Kumar, D., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
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Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]
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Shabir, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. NIH National Library of Medicine. [Link]
-
Çelik, E., et al. (2022). Ab-initio Study Aiming Some Spectroscopic and Electronic Properties of 2-[(1H-benzimidazol-1-yl)- methyl]benzoic acid. DergiPark. [Link]
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Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]
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Sharma, D., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances. [Link]
-
Perez-Villanueva, M., et al. (2008). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. ResearchGate. [Link]
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Lee, D., et al. (2024). Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. PubMed. [Link]
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Lanari, D., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. [Link]
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Sharma, P., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. [Link]
-
Li, G., et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. PubMed. [Link]
-
Mohan, G., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central. [Link]
-
El-Sayed, N. M. E., et al. (2024). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances. [Link]
-
Sharma, D., et al. (2022). Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles. ResearchGate. [Link]
-
Al-Ostath, M. H., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. [Link]
-
Lavrinenko, V., et al. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
-
Kumar, D., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in "2-(1-methyl-1H-imidazol-2-yl)benzoic acid" synthesis
Welcome to the technical support guide for the synthesis of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during this synthesis. This guide provides in-depth, field-proven insights in a direct question-and-answer format.
Common Synthetic Pathway Overview
The synthesis of this compound is typically not a single-step reaction but a multi-step process. A common and effective strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This route often uses a protected form of the benzoic acid, like a methyl or ethyl ester, to prevent side reactions associated with the free carboxylic acid group. The final step is the hydrolysis of the ester to yield the target product.
Caption: A common two-step synthetic route to the target compound.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis is consistently low. What is the most common reason?
A1: Low yields in this synthesis most often originate from the Suzuki-Miyaura cross-coupling step. The reaction involves coupling a sterically hindered ortho-substituted benzoic acid derivative with an imidazole boronic acid or ester. This steric hindrance can significantly slow down the reaction and lead to side reactions, such as protodeboronation or catalyst deactivation, which consume starting materials without forming the desired product.[1][2]
Q2: Should I use 2-halobenzoic acid directly or its ester form in the Suzuki coupling reaction?
A2: It is highly recommended to use the ester form (e.g., methyl or ethyl 2-halobenzoate). The free carboxylic acid can interfere with the catalytic cycle. The carboxylate anion, formed under the basic reaction conditions, can coordinate to the palladium center, potentially deactivating the catalyst.[3] Using an ester protects this functionality, leading to cleaner reactions and higher yields. The ester can then be easily hydrolyzed in a subsequent step.[4]
Q3: My main byproduct appears to be benzoic acid (or its ester) without the imidazole ring. What is this and how can I prevent it?
A3: This byproduct is the result of protodehalogenation (or hydrodehalogenation), where the halogen atom on your starting material is replaced by a hydrogen atom.[1] This side reaction is often promoted by sources of hydride, which can come from certain bases or solvents (especially alcohols). To prevent this, ensure you are using a non-nucleophilic, anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) and an anhydrous aprotic solvent such as dioxane or toluene.[1]
Q4: I am having trouble with the final hydrolysis step. My yield is low after workup. What could be going wrong?
A4: Low yield after hydrolysis often points to two issues: incomplete reaction or product loss during the workup.[5] The target molecule is amphoteric, meaning it has both acidic (carboxylic acid) and basic (imidazole) groups. This makes its solubility highly dependent on pH. During the workup, you must carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule to ensure maximum precipitation. If the pH is too low or too high, the product will remain in solution as a salt and be lost.[6]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Low or No Conversion in the Suzuki Coupling Step
If your TLC or LC-MS analysis shows a large amount of unreacted starting materials, consider the following causes and solutions.
| Possible Cause | Explanation & Causality | Recommended Solution |
| Catalyst Inactivity | The Palladium(0) active species is sensitive to oxygen and can be easily oxidized to an inactive state. The carboxylate from the starting material can also bind to and deactivate the catalyst.[1][3] | Degas Thoroughly: Before adding the catalyst, bubble argon or nitrogen through the solvent for 15-30 minutes. Use an Ester: As mentioned in the FAQs, use the methyl or ethyl ester of the 2-halobenzoic acid to prevent catalyst inhibition by the carboxylate.[3] Ligand Selection: Use bulky, electron-rich phosphine ligands like SPhos or XPhos, which can accelerate the oxidative addition step and stabilize the catalyst.[1] |
| Steric Hindrance | The ortho-position of the substituent on the benzoic acid ring creates significant steric bulk around the reaction center, impeding the approach of the catalyst and the coupling partners.[2] | Elevate Temperature: Increase the reaction temperature (e.g., to 80-100 °C) to provide sufficient energy to overcome the activation barrier. Choose Appropriate Ligands: Bulky biarylphosphine ligands are specifically designed to facilitate reactions at sterically congested centers.[1] |
| Ineffective Base | The base is critical for activating the boronic acid/ester to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step of the catalytic cycle.[7] | Select a Suitable Base: Potassium carbonate (K₂CO₃) is a common choice. For more challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective.[1] |
Problem 2: Significant Byproduct Formation in the Coupling Step
If you observe significant byproducts alongside your desired product, identify them and apply the following solutions.
| Byproduct | Formation Mechanism | Recommended Solution |
| Protodeboronation Product (1-methylimidazole) | The boronic acid or ester is cleaved and replaced by a hydrogen atom from a proton source (like water or alcohol) before it can couple. This is a common side reaction in Suzuki couplings.[4] | Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Use anhydrous bases. Solvent Choice: Use aprotic solvents like dioxane or toluene instead of protic solvents like alcohols.[1] Base Choice: Potassium fluoride (KF) can sometimes suppress protodeboronation while still activating the boronic acid.[7] |
| Homocoupling Product (Biphenyl-2,2'-dicarboxylic acid ester) | Two molecules of the boronic acid/ester couple together. This is often favored when the transmetalation or reductive elimination steps are slow. | Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid reagent. Slow Addition: If the problem persists, consider adding the boronic acid reagent slowly over a period of time to keep its concentration low. |
Problem 3: Low Yield After Ester Hydrolysis
Difficulties in the final deprotection step can significantly impact your overall yield.
| Possible Cause | Explanation & Causality | Recommended Solution |
| Incomplete Hydrolysis | Saponification is a reversible reaction in principle, although under strong basic conditions it is driven to completion by the formation of the carboxylate salt.[8][9] Insufficient base, time, or temperature can lead to incomplete conversion. | Use Excess Base: Employ a significant excess (3-5 equivalents) of NaOH or KOH to ensure the reaction goes to completion. Monitor the Reaction: Track the disappearance of the starting ester by TLC or LC-MS. Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate.[8] |
| Product Loss During Workup | The product is an amino acid derivative with a specific isoelectric point (pI). At this pH, its net charge is zero, and its solubility in water is at a minimum. If the pH is not adjusted correctly during the workup, the product will remain dissolved as a salt. | Careful pH Adjustment: After hydrolysis, cool the reaction mixture in an ice bath. Slowly add acid (e.g., 1M HCl) dropwise with vigorous stirring. Monitor the pH and observe for precipitation. The optimal pH for precipitation will likely be between 4 and 6. Efficient Extraction: If the product does not precipitate cleanly, you may need to saturate the aqueous layer with NaCl (brine) to decrease the product's solubility and then extract with an organic solvent like ethyl acetate.[5] |
Troubleshooting Workflow
Use the following decision tree to diagnose and solve issues with your synthesis.
Caption: Step-by-step workflow for troubleshooting common synthesis issues.
Recommended Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-bromobenzoate
This protocol is a general guideline. Optimization of catalyst, ligand, and base may be necessary.
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add methyl 2-bromobenzoate (1.0 eq), 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure methyl 2-(1-methyl-1H-imidazol-2-yl)benzoate.
Protocol 2: Saponification (Ester Hydrolysis)
-
Setup: Dissolve the purified ester from the previous step in a mixture of methanol and water (e.g., 3:1 v/v) in a round-bottom flask.
-
Base Addition: Add sodium hydroxide (NaOH, 3.0-5.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gentle heat (40 °C) for 2-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully acidify the mixture by adding 1M HCl dropwise with vigorous stirring until the product precipitates. The target pH is typically between 4 and 6.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold diethyl ether.
-
Drying: Dry the solid product under vacuum to obtain the final this compound.
References
- BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
- BenchChem. (n.d.). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling for 2-Arylbenzoic Acids.
- Clark, J. (2023). Hydrolysis of esters. Chemguide.
- University of North Florida. (2014). Progress Toward The Synthesis Of N-Methyl Improgan. UNF Digital Commons.
- Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
- Chemistry Steps. (n.d.).
- The Organic Chemistry Tutor. (2016, December 26).
- Guijarro, A., et al. (2011).
- Ahmad, A., et al. (2021). Crystal structure, Hirfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.
- Lee, Y. R., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.
- ACS Publications. (2014). N-Methylimidazole Promotes the Reaction of Homophthalic Anhydride with Imines. The Journal of Organic Chemistry.
- da Silva, J. F. M., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- BenchChem. (n.d.). Technical Support Center: Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol.
-
European Patent Office. (n.d.). EP3619199B1 - Preparation of 2-([1][2][5]triazol-2-yl)-benzoic acid derivatives.
- BenchChem. (n.d.). Application Notes and Protocols for the Experimental Methylation of Imidazole to 1-Methylimidazole.
- Shirley, D. A., & Alley, P. W. (1957). The Metalation of 1-Methyl-, 1-Benzyl- and 1-Phenylimidazole with n-Butyllithium. Journal of the American Chemical Society.
- PrepChem. (n.d.). Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid.
- TSI Journals. (n.d.).
- Bailey, W. F., & Longstaff, S. C. (2008).
- Lata, S., et al. (n.d.). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY.
- ResearchGate. (n.d.). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (n.d.). The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules.
- Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (n.d.). Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.
- ResearchGate. (n.d.). 4-(Imidazol-1-yl)benzoic acid.
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Common side reactions in the synthesis of imidazole carboxylic acids
Introduction
Welcome to the technical support center for the synthesis of imidazole carboxylic acids. As key structural motifs in pharmaceuticals and functional materials, the successful synthesis of these heterocycles is paramount.[1][2] However, their preparation is often plagued by competing side reactions that can drastically reduce yields and complicate purification. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges. We will delve into the causality behind common experimental issues and offer robust, self-validating solutions.
Troubleshooting Guide: Common Side Reactions & Solutions
This section is designed in a question-and-answer format to directly address the most pressing issues encountered during the synthesis and handling of imidazole carboxylic acids.
Q1: My reaction yield is low, and I observe gas evolution upon heating. What is happening and how can I prevent it?
A1: You are likely encountering thermal decarboxylation. This is one of the most common side reactions, particularly for imidazole-2-carboxylic and imidazole-4/5-carboxylic acids. The heterocyclic ring system, especially when protonated, can stabilize the carbanion intermediate formed upon loss of CO₂, leading to the formation of the corresponding imidazole without the carboxylic acid group.[[“]][4][5]
Causality: The reaction is often autocatalytic, as the acidic proton on the imidazole ring can protonate the carboxylate, facilitating the elimination of carbon dioxide. Imidazole hydrochloride has even been used as an ionic melting salt to intentionally mediate decarboxylation.[[“]][4] Heating is a major driver for this reaction.[5]
Mitigation Strategies:
-
Temperature Control: Avoid excessive heating during reaction, workup, and purification. If the synthesis requires high temperatures, consider alternative synthetic routes that introduce the carboxyl group in a later, lower-temperature step.
-
pH Management: During workup, avoid strongly acidic conditions, especially when combined with heat. Neutralizing the reaction mixture to a pH of 7-8 before extraction can help maintain the carboxylate in its less reactive anionic form.
-
Protecting Groups: For multi-step syntheses, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester is significantly more stable to decarboxylation and can be hydrolyzed under controlled, mild conditions in the final step.
Troubleshooting Workflow: Decarboxylation
Caption: Troubleshooting workflow for diagnosing and mitigating decarboxylation.
Q2: I'm attempting a Debus-Radziszewski synthesis, but my yields are poor and the crude product is a complex mixture.
A2: The Debus-Radziszewski reaction, while a classic method for forming the imidazole core from a 1,2-dicarbonyl, an aldehyde, and ammonia, is notorious for inconsistent yields and side reactions.[6][7]
Causality & Common Side Products:
-
Oxazole Formation: A significant competing pathway is the condensation of the dicarbonyl compound with the aldehyde, which can lead to oxazole byproducts.[7][8]
-
Incomplete Condensation: The multi-component nature means that various intermediates can persist if the reaction does not go to completion, leading to a complex mixture.[9][10]
-
Reactant Degradation: Traditional methods often call for high temperatures, which can degrade sensitive aldehydes or dicarbonyl compounds.[8]
Mitigation Strategies:
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Use an excess of the ammonia source (e.g., ammonium acetate).[8] | Pushes the equilibrium towards the formation of the diimine intermediate, which is crucial for the subsequent condensation with the aldehyde.[9] |
| Temperature | Systematically screen temperatures. Start around 80-100°C and increase cautiously. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[11] | Finding the optimal temperature balances reaction rate with the stability of reactants and intermediates, minimizing degradation and side reactions.[8] |
| Catalysis | Employ a catalyst. Lactic acid or silicotungstic acid have been shown to improve yields significantly.[6] | Catalysts can lower the activation energy for the desired pathway, making it more favorable than competing side reactions. |
| Solvent | Consider solvent-free conditions or high-boiling, polar solvents like glycerol. | Can improve reactant solubility and, in some cases, enhance reaction rates.[11] |
Reaction Scheme: Debus-Radziszewski Competition
Caption: Competing pathways in the Debus-Radziszewski synthesis.
Q3: My esterification/amidation reaction is incomplete, or I'm forming an unexpected N-acylated byproduct.
A3: Activating a carboxylic acid for coupling is a delicate process. Incomplete reactions or the formation of stable, unreactive intermediates are common pitfalls.
Causality: Many esterification/amidation reactions proceed via an acylimidazole intermediate, especially when using reagents like carbonyldiimidazole (CDI).[12] This intermediate is then attacked by the alcohol or amine.
-
Incomplete Reaction: If the acylimidazole intermediate is too stable or the incoming nucleophile (alcohol/amine) is too hindered or not nucleophilic enough, the reaction can stall.
-
N-Acyl Imidazole Formation: If another imidazole molecule (either from the reagent or as a byproduct) attacks the acylimidazole intermediate, it can lead to stable N-acylated byproducts, consuming the activated acid.
-
Hydrolysis: The presence of water can hydrolyze the activated intermediate back to the starting carboxylic acid.[13][14]
Protocol: Optimized Amidation of Imidazole-4,5-dicarboxylic Acid
This protocol is designed to minimize side reactions when forming dicarboxamides, a common derivatization.[15]
-
Drying: Rigorously dry the starting imidazole-4,5-dicarboxylic acid and the solvent (e.g., DMF, THF) to remove all traces of water.
-
Activation: Suspend 1 equivalent of the diacid in anhydrous DMF. Add 2.2 equivalents of an activating agent (e.g., HATU or HBTU) and 4 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir at 0°C for 30 minutes. This pre-activation step ensures the acid is fully converted to the active ester before the amine is introduced.
-
Coupling: Slowly add a solution of 2.5 equivalents of the desired primary amine or amino acid ester to the activated mixture at 0°C.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor by LC-MS or TLC. The slow warming and excess amine help ensure the complete consumption of the activated intermediate.
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with brine, 1M HCl (if the product is base-stable), and brine again. Dry over Na₂SO₄ and concentrate. The aqueous washes remove the coupling reagents and excess amine.
-
Purification: Purify by column chromatography or recrystallization.
General FAQs
Q: What are the main synthetic routes to imidazole dicarboxylic acids? A: The primary routes include the oxidation of benzimidazoles, the reaction of tartaric acid derivatives, and multi-component reactions.[16][17][18][19] The oxidation of substituted 2-alkylbenzimidazoles is a common method for producing 2-substituted imidazole-4,5-dicarboxylic acids.[20]
Q: Why is my imidazole carboxylic acid so difficult to purify? It streaks on silica gel and gives poor solubility. A: Imidazole carboxylic acids often exist as zwitterions, especially near neutral pH. This gives them high polarity and low solubility in many common organic solvents, leading to poor behavior on standard silica gel chromatography.
Purification Tips:
-
Reverse-Phase Chromatography: C18 reverse-phase chromatography using water/acetonitrile or water/methanol gradients with a modifier like 0.1% TFA or formic acid is often effective.
-
Ion-Exchange Chromatography: For stubborn separations, ion-exchange chromatography can isolate the product based on its acidic or basic nature.
-
Esterification: Temporarily converting the carboxylic acid to an ester derivative makes the molecule less polar and significantly easier to purify on silica gel. The ester can then be hydrolyzed in a final, clean step.[21]
-
Specialized Elution: In some specific applications, like purifying protein fusions, high concentrations of imidazole (e.g., 4M) have been used as a mild eluant, though this is less common for small molecule purification.[22]
Q: I am performing a metal-catalyzed C-H functionalization to install a carboxyl group. What are the key challenges? A: The main challenge is regioselectivity. The imidazole ring has multiple C-H bonds (C2, C4, C5) that can be activated.[2] The outcome is highly dependent on the catalyst (e.g., Palladium, Rhodium, Nickel), the ligand, the base, and any directing groups on the imidazole ring.[2][23][24][25] Competing arylation or amination can also occur depending on the reaction partners.[23][25] Careful optimization based on literature precedents for your specific substitution pattern is critical.
References
- Synthesis of substituted imidazole-4,5-dicarboxylic acids | Semantic Scholar. (n.d.).
- Troubleshooting common problems in imidazole synthesis reactions. (2025). BenchChem.
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.).
- Ionic melting salt imidazole hydrochloride mediated the decarboxylation of (hetero)aromatic carboxylic acids. (2022). Consensus.
- Technical Support Center: Optimizing Imidazole Synthesis. (2025). BenchChem.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2017). Walsh Medical Media.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2021).
- A review article on synthesis of imidazole derivatives. (2020). World Journal of Pharmaceutical Research.
- Ionic melting salt imidazole hydrochloride mediated the decarboxylation of (hetero)aromatic carboxylic acids. (2022).
-
Movassaghi, M., & Schmidt, M. A. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(19), 4580–4583. [Link]
- Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. (n.d.).
-
Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry.[Link]
- Preparation of imidazole-4,5-dicarboxylic acid. (1985).
-
Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia.[Link]
-
The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals. (1967). Chemical Communications (London).[Link]
-
Radziszewskis Imidazole Synthesis. (n.d.). Scribd.[Link]
-
Synthesis of substituted imidazole-4,5-dicarboxylic acids. (2019). ResearchGate.[Link]
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General reaction scheme of the Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate.[Link]
-
1H-Imidazole-4-carboxylic acid. (n.d.). LookChem.[Link]
-
C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. (2013). PMC - NIH.[Link]
-
Hydrolysis of Imidazole-2-ylidenes. (2007). Journal of the American Chemical Society.[Link]
-
Debus-Radziszewski Imidazole Synthesis. (n.d.). Scribd.[Link]
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Steric effects in the imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. (1969). ACS Publications.[Link]
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Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline.[Link]
-
Possible reactions in the system of imidazole, propionic anhydride, and lauric acid. (n.d.). ResearchGate.[Link]
-
Transition metal-catalyzed C–H arylation of imidazoles and benzimidazoles. (2019). ResearchGate.[Link]
-
Synthesis, characterization, and properties of imidazole dicationic ionic liquids and their application in esterification. (2014). ResearchGate.[Link]
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C–H arylation and alkenylation of imidazoles by nickel catalysis. (2016). PubMed Central - NIH.[Link]
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Imidazole synthesis. (2023). Reddit.[Link]
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Esterification of carboxylic acids with alkyl halides using imidazolium based dicationic ionic liquids... (2014). RSC Publishing.[Link]
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Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. (1962). Journal of the American Chemical Society.[Link]
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Imidazole synthesis. (n.d.). Organic Chemistry Portal.[Link]
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Assessing Hydrolytic Activity of Surfactant-Based Nanozymes: Methodological and Kinetic Considerations. (2022). MDPI.[Link]
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Hydrophobic and Ionic Interactions in the Ester Hydrolysis by Imidazole-Containing Polymers. (1983). ResearchGate.[Link]
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journals.[Link]
- Affinity purification methods involving imidazole elution. (1998).
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Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. (2005). ResearchGate.[Link]
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Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. (2017). ACS Publications.[Link]
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Technical Support Center: Optimizing Synthesis of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid
Introduction
Welcome to the technical support center for the synthesis of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important heterocyclic building block. This compound is a key intermediate in the development of various pharmaceutical agents, and its efficient synthesis is crucial for advancing drug discovery programs.
This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Reaction Overview: The Ullmann Condensation
The most common and effective method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed N-arylation reaction. This reaction involves the coupling of 1-methylimidazole with a 2-halobenzoic acid, typically 2-bromobenzoic acid or 2-iodobenzoic acid, in the presence of a copper catalyst, a ligand, a base, and a high-boiling polar aprotic solvent.
The general reaction scheme is as follows:
Caption: General scheme for the Ullmann condensation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this Ullmann coupling are often multifactorial. Here are the key areas to investigate:
-
Catalyst System (Copper Source and Ligand): The choice and quality of the catalyst system are paramount.
-
Copper Source: Copper(I) salts like CuI or Cu₂O are generally more effective than Copper(II) salts. Ensure your copper salt is fresh and has been stored under inert conditions to prevent oxidation.
-
Ligand: This reaction often benefits from a nitrogen-based chelating ligand to stabilize the copper catalyst and facilitate the reaction. 4,7-Dimethoxy-1,10-phenanthroline has been shown to be an effective ligand for the N-arylation of imidazoles.[1][2][3][4] The absence of a suitable ligand can lead to catalyst deactivation and poor yields.
-
-
Base Selection: The choice and stoichiometry of the base are critical.
-
An insufficient amount of base will result in incomplete reaction as it is required to deprotonate the imidazole and neutralize the hydrohalic acid byproduct. Typically, 2 equivalents of a base like K₂CO₃ or Cs₂CO₃ are used.
-
Stronger bases like K₃PO₄ can sometimes be more effective, especially with less reactive aryl bromides.
-
-
Reaction Temperature and Time: Ullmann couplings often require elevated temperatures (typically 100-150 °C).
-
Too low a temperature will result in a sluggish or incomplete reaction.
-
Excessively high temperatures or prolonged reaction times can lead to decomposition of starting materials or product, and potentially decarboxylation of the benzoic acid.[5][6][7][8] It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Solvent Quality: The use of dry, high-boiling polar aprotic solvents like DMF, DMSO, or NMP is essential. Water contamination can hydrolyze starting materials and interfere with the catalytic cycle. Ensure your solvent is anhydrous.
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: Several side reactions can occur during this synthesis:
-
Protodehalogenation of 2-halobenzoic acid: This results in the formation of benzoic acid. This is often caused by trace amounts of water or other protic sources in the reaction mixture. Ensuring anhydrous conditions is key to minimizing this side reaction.
-
Homocoupling of 2-halobenzoic acid: This leads to the formation of biphenyl-2,2'-dicarboxylic acid. This is more likely to occur at very high temperatures or with highly active catalyst systems. Optimizing the reaction temperature and catalyst loading can help to suppress this.
-
Decarboxylation: While less common under typical Ullmann conditions, elevated temperatures can lead to the loss of the carboxylic acid group, forming 1-methyl-2-phenyl-1H-imidazole. If this is observed, reducing the reaction temperature is advised.[5][6][7][8]
Troubleshooting Flowchart for Low Yield/Byproduct Formation
Caption: Troubleshooting workflow for the synthesis.
Q3: How do I effectively purify the final product?
A3: The work-up and purification are critical for obtaining pure this compound.
-
Initial Work-up: After the reaction is complete, cool the mixture and dilute it with water. The product, being a carboxylic acid, will likely be in its salt form in the basic reaction mixture. Filter the aqueous solution to remove any insoluble catalyst residues.
-
Acidification: Carefully acidify the aqueous filtrate with an acid like 1M HCl to a pH of approximately 4-5. This will protonate the carboxylate, causing the product to precipitate.
-
Extraction: If the product does not precipitate cleanly, extract the acidified aqueous solution with a suitable organic solvent like ethyl acetate.
-
Washes: Wash the combined organic layers with water and then brine to remove any remaining inorganic salts and DMF/DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be further purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on established methods for Ullmann-type N-arylation of imidazoles.[9]
Materials:
-
2-Bromobenzoic acid (1.0 eq)
-
1-Methylimidazole (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
4,7-Dimethoxy-1,10-phenanthroline (0.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid, 1-methylimidazole, CuI, 4,7-dimethoxy-1,10-phenanthroline, and K₂CO₃.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous DMF via syringe.
-
Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water.
-
Wash the aqueous mixture with ethyl acetate to remove any unreacted 1-methylimidazole.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.
-
Characterization:
The final product should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As an indicator of purity.
Data Summary for Optimization
The following table provides a qualitative guide for optimizing the reaction conditions. Optimal conditions should be determined empirically for each specific setup.
| Parameter | Condition | Expected Outcome | Troubleshooting/Considerations |
| Aryl Halide | 2-Iodobenzoic acid | Higher reactivity, milder conditions may suffice. | More expensive and potentially less stable than the bromo-analog. |
| 2-Bromobenzoic acid | Lower reactivity, may require higher temperatures or a more active catalyst system. | More cost-effective for large-scale synthesis. | |
| Catalyst | CuI (5-10 mol%) | Good activity. | Ensure it is free from oxidation. |
| Ligand | 4,7-Dimethoxy-1,10-phenanthroline (10-20 mol%) | Increased yield and reaction rate, especially for challenging substrates. | Ligand is crucial for sterically hindered couplings. |
| Base | K₂CO₃ (2 eq) | Effective for most substrates. | Ensure it is finely powdered and anhydrous. |
| Cs₂CO₃ (2 eq) | Can increase reactivity due to higher solubility. | More expensive. | |
| Solvent | DMF, DMSO, NMP | High boiling points allow for necessary reaction temperatures. | Must be anhydrous. NMP can sometimes accelerate difficult reactions.[2] |
| Temperature | 100-150 °C | Reaction rate is highly temperature-dependent. | Higher temperatures increase the risk of side reactions like decarboxylation. |
Conclusion
The synthesis of this compound via an Ullmann condensation is a robust and versatile method. Careful attention to the purity of reagents, the choice of catalyst system, and optimization of reaction conditions are key to achieving high yields and purity. This guide provides a comprehensive framework for researchers to successfully synthesize this valuable compound and troubleshoot common experimental challenges.
References
- Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. The Journal of organic chemistry, 72(16), 6190–6199.
- Altman, R. A., & Buchwald, S. L. (2006). Mild, copper-catalyzed N-arylation of imidazole with aryl iodides and bromides. Organic letters, 8(13), 2779–2782.
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of organic chemistry, 69(17), 5578–5587.
- Cristau, H. J., Cellier, P. P., Hamada, S., Spindler, J. F., & Taillefer, M. (2004). A general and mild Ullmann-type synthesis of diaryl ethers. Organic letters, 6(6), 913–916.
- Ma, D., & Cai, Q. (2003). N, N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. Organic letters, 5(20), 3799–3802.
- Kwong, F. Y., Klapars, A., & Buchwald, S. L. (2002). Copper-catalyzed coupling of alkylamines and aryl iodides: an efficient system even in an air atmosphere. Organic letters, 4(4), 581–584.
- Goossen, L. J., Rodriguez, N., & Goossen, K. (2005). Decarboxylative cross-coupling of benzoic acids and aryl halides.
- Lee, C. K., & Lee, I. S. (2009). NMR studies of 2-aryl derivatives of benzimidazole, benzimidazolium ion, and benzimidazoline. Heterocycles, 78(2), 437-446.
- BenchChem. (2025). Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.
- BenchChem. (2025). Structural Validation of 3-(1H-imidazol-1-yl)
- Chemical Communications. (2012). Protodecarboxylation of benzoic acids under radical conditions.
- DergiPark. (2022). Ab-initio Study Aiming Some Spectroscopic and Electronic Properties of 2-[(1H-benzimidazol-1-yl)- methyl]benzoic acid.
- Molecules. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.
- National Institutes of Health. (2017).
- ResearchGate. (2007).
- ResearchGate. (2019).
- RSC Publishing. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids.
- Synthetic Communications. (2007).
- Taylor & Francis Online. (2007).
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Technical Support Center: Impurity Identification in the Synthesis of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid
Welcome to the technical support guide for the synthesis of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to impurity formation during this synthesis. This guide provides in-depth, experience-based insights and actionable protocols to ensure the integrity and purity of your final compound.
Overview of the Synthesis: A Mechanistic Perspective
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.[1][2][3][4] This powerful C-C bond-forming reaction is preferred for its high functional group tolerance and relatively mild conditions.[2][5] The general scheme involves the coupling of a 2-halobenzoic acid derivative (or its ester) with a 1-methyl-1H-imidazole-2-boronic acid derivative, or vice-versa.
Understanding the catalytic cycle is crucial for predicting potential side reactions. The process generally involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3]
Each of these steps is a potential source of impurities if not properly controlled.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis and analysis, providing both the probable cause and a validated solution.
FAQ 1: I see an unexpected peak in my HPLC chromatogram with a mass corresponding to the starting 2-halobenzoic acid. What happened?
Probable Cause: This indicates an incomplete reaction or a common side reaction known as dehalogenation.[1] In dehalogenation, the aryl halide is reduced to the corresponding benzoic acid. This can occur if the palladium complex, after oxidative addition, reacts with a hydride source in the mixture (which can be trace water, solvent, or even the base) before transmetalation can occur.[1]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your starting materials and solvents are pure and anhydrous. Impurities can sometimes act as catalyst poisons or unwanted reactants.[6]
-
Optimize Catalyst Loading: While low catalyst loading is ideal, a difficult coupling may require an increase from a standard 1 mol% to 3-5 mol% to ensure the reaction goes to completion.[6][7]
-
Check Base and Solvent: The choice of base and solvent is critical.[6] For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common.[6] Ensure the base is sufficiently strong and soluble to facilitate the reaction. A solvent screen (e.g., dioxane, THF, DMF) might be necessary to find optimal conditions.[6]
FAQ 2: My LC-MS analysis shows a peak with a mass double that of my boronic acid starting material. What is this impurity?
Probable Cause: This impurity is likely a homo-coupled product of the boronic acid derivative. This side reaction can be promoted by the presence of oxygen, which can interfere with the palladium catalyst, or by certain reaction conditions that favor the self-coupling of the organoboron reagent.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Rigorously degas your solvents and reaction mixture (e.g., by bubbling with argon or nitrogen for 15-30 minutes) and maintain an inert atmosphere throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.[6]
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can often minimize side reactions.
-
Modify Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid derivative can sometimes be beneficial, but a large excess may increase the likelihood of homo-coupling.
FAQ 3: My final product has a persistent low-level impurity that I can't identify by LC-MS, and the NMR shows some broadened peaks. What could this be?
Probable Cause: This could be residual palladium catalyst. Palladium residues can be difficult to detect by standard LC-MS and can cause peak broadening in NMR spectra. Even trace amounts of residual metals can be problematic, especially in pharmaceutical applications.[]
Troubleshooting Steps:
-
Perform Elemental Analysis: Use techniques like Inductively Coupled Plasma (ICP) analysis to quantify residual palladium.[]
-
Implement a Purification Strategy:
-
Aqueous Workup: A thorough aqueous workup can help remove some inorganic palladium species.
-
Recrystallization: This is often a highly effective method for removing both organic and inorganic impurities.
-
Silica Gel Chromatography: While it can be effective, be aware that some palladium complexes can streak on silica.
-
Metal Scavengers: Consider using commercially available palladium scavengers (resins or silica-based) to selectively remove the residual catalyst from your product solution.
-
FAQ 4: My HPLC separation is poor, and the main peak is co-eluting with an impurity. How can I improve the resolution?
Probable Cause: The analytical method is not optimized for the specific chemical properties of your target compound and its impurities. Both this compound and its likely impurities contain aromatic rings, and acidic/basic functional groups, making separation challenging.[9][10][11]
Troubleshooting Steps & Protocol:
Protocol: HPLC Method Development for Polar Aromatic Compounds
-
Column Selection: Start with a C18 column, which is a good general-purpose choice for reversed-phase chromatography.[10] If resolution is still poor, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic compounds.
-
Mobile Phase pH Adjustment: The ionization state of your analyte and impurities is critical for retention and peak shape.
-
The benzoic acid moiety is acidic, and the imidazole ring is basic. Determine the pKa of your compound.
-
Adjust the pH of the aqueous mobile phase (e.g., using a phosphate or acetate buffer) to be at least 2 pH units away from the pKa of the analyte and key impurities. For example, a mobile phase with a pH of around 3 would ensure the carboxylic acid is protonated (more retained) and the imidazole is protonated (less retained), which can significantly alter selectivity.[12][13]
-
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers. They can provide different selectivities. Try running gradients with both to see which gives better separation.
-
Gradient Optimization: Start with a broad gradient (e.g., 5-95% organic over 20 minutes) to elute all compounds. Then, create a shallower gradient around the elution time of your main peak and its impurities to improve resolution.
-
Consider 2D-LC: For highly complex mixtures where impurities co-elute with the main peak, two-dimensional liquid chromatography (2D-LC) can provide significantly higher peak capacity by using two different columns with orthogonal separation mechanisms.[14]
Key Analytical Workflows
A systematic approach is essential for impurity identification.[15][16][17] The primary tools for this are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[][15][18]
Impurity Identification Workflow
Caption: A typical workflow for identifying and characterizing unknown impurities.
Structural Elucidation with NMR and MS
-
Mass Spectrometry (MS): LC-MS is invaluable for providing the molecular weight of impurities.[][19][20] High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition, which significantly narrows down the possible structures.[19][20]
-
Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for unambiguous structure elucidation of unknown impurities.[21][22][23] Once an impurity is isolated (e.g., by preparative HPLC), 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can map out the complete chemical structure.[16][22]
Summary of Potential Impurities
| Impurity Type | Potential Source | Recommended Analytical Technique |
| Process-Related | ||
| Unreacted Starting Materials | Incomplete reaction | HPLC, LC-MS |
| Homo-coupled Products | Side reaction of organoboron reagent | HPLC, LC-MS, NMR |
| Dehalogenated Starting Material | Reduction side reaction | HPLC, GC-MS, LC-MS |
| Catalyst-Related | ||
| Residual Palladium | Incomplete removal from product | ICP-MS, ICP-OES |
| Phosphine Ligand Oxides | Oxidation of ligand during reaction | HPLC, LC-MS |
| Solvent/Reagent-Related | ||
| Residual Solvents | Incomplete drying/purification | GC-MS, ¹H NMR |
| By-products from Base | Reaction of base with other components | Ion Chromatography, LC-MS |
References
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. (2020-12-23). [Link]
-
NMR Applications in Pharmaceutical Impurity Profiling. Toref-Standards. (2023-02-15). [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]
-
Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. (2014). [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. (2016-06-16). [Link]
-
Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. Almac. [Link]
-
A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace. [Link]
-
How Are Impurities In Apis Detected And Removed? Arborpharm. [Link]
-
Impurity Synthesis And Identification. SpiroChem. [Link]
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Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]
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Impurity Profiling and Characterization for Generic Project Submission to USFDA. ResolveMass Laboratories Inc. [Link]
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How to Identify and Control Drug Impurities Quickly with a Holistic Approach. CordenPharma. (2020-11-19). [Link]
-
Identity and Purity - Small Molecules. Pacific BioLabs. [Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. NIH. (2010-04-01). [Link]
-
Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. NIH. [Link]
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. NIH. (2022-01-23). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]
-
Development and validation of HPLC method for some azoles in pharmaceutical preparation. ResearchGate. [Link]
-
HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]
-
Preparation of 2-([][21][22]triazol-2-yl)-benzoic acid derivatives. Google Patents.
-
Suzuki−Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH. (2020-12-30). [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. ResearchGate. [Link]
-
Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. PrepChem.com. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. (2023-08-02). [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]
-
Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl). ResearchGate. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Cross-coupling reaction. Wikipedia. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. (2022-07-10). [Link]
-
Synthesis of 2,4‐Diarylimidazoles Through Suzuki Cross‐Coupling Reactions of Imidazole Halides with Arylboronic Acids. Semantic Scholar. (2005-08-01). [Link]
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- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of 2,4‐Diarylimidazoles Through Suzuki Cross‐Coupling Reactions of Imidazole Halides with Arylboronic Acids. | Semantic Scholar [semanticscholar.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
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- 22. toref-standards.com [toref-standards.com]
- 23. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid
Last Updated: January 18, 2026
Introduction
Welcome to the technical support guide for 2-(1-methyl-1H-imidazol-2-yl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Understanding the stability of a compound in solution is critical for generating reliable, reproducible data and for developing robust formulations. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to address common stability-related challenges. While specific stability data for this exact molecule is not extensively published, the principles outlined here are based on the known chemical properties of its core functional groups: the N-methylimidazole ring and the 2-substituted benzoic acid moiety.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: As a solid, the compound should be stored in a cool, dry, and well-ventilated area, protected from light. A standard recommendation would be 2-8°C in a tightly sealed container. The N-methylimidazole moiety can be hygroscopic, meaning it can absorb moisture from the air, which could potentially lead to degradation over time.
Q2: What is the best general-purpose solvent for dissolving this compound for experimental use?
A2: The choice of solvent is critical and depends on the downstream application. For stock solutions, polar aprotic solvents like DMSO or DMF are typically suitable. For aqueous buffers, solubility and stability will be highly pH-dependent due to the carboxylic acid (pKa ~4-5) and the basic N-methylimidazole ring (pKa of conjugate acid ~7.0-7.4).[1][2] It is recommended to prepare fresh aqueous solutions or to conduct a preliminary stability assessment in the intended buffer system. A product information sheet for 1-methylimidazole indicates solubility in water, which suggests the parent compound may also have aqueous solubility.[3]
Q3: I am preparing a stock solution in DMSO. What is the expected long-term stability?
A3: Stock solutions of small molecules in anhydrous DMSO are generally stable for several months when stored at -20°C or -80°C and protected from light. However, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot the stock solution into single-use volumes. For critical applications, the stability of the stock solution should be verified periodically by comparing its analytical response (e.g., HPLC peak area) to that of a freshly prepared solution.[4]
Q4: Can I expect the compound to be stable in aqueous buffers at neutral pH?
A4: Stability in neutral aqueous buffers should be carefully evaluated. While the N-methylimidazole ring itself is relatively stable, the overall molecule possesses functional groups susceptible to degradation. Potential risks include hydrolysis, oxidation, and photodecomposition, especially if the solution is exposed to light or contains catalytic impurities.[5][6][7] It is crucial to perform a stability study under your specific experimental conditions.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter, providing potential causes and actionable solutions.
Issue 1: My compound is precipitating out of my aqueous buffer.
| Potential Cause | Scientific Rationale | Recommended Solution |
| pH is near the isoelectric point | The molecule has both an acidic (benzoic acid) and a basic (imidazole) functional group. At a pH where the net charge is close to zero (the isoelectric point), the molecule's solubility in water will be at its minimum. | Adjust the pH of the buffer. To increase solubility, move the pH at least 1.5-2 units away from the estimated pKa values. Making the solution more basic (e.g., pH 8.5-9) will deprotonate the carboxylic acid, while making it more acidic (e.g., pH 2-3) will protonate the imidazole ring. |
| Low solvent polarity | The buffer may not have sufficient organic co-solvent to maintain the solubility of this primarily organic molecule, especially at higher concentrations. | Introduce a water-miscible organic co-solvent such as ethanol, methanol, or acetonitrile. Start with a low percentage (e.g., 5-10%) and increase as needed, ensuring the co-solvent does not interfere with your experiment. |
| "Salting out" effect | High concentrations of salts in the buffer can decrease the solubility of organic molecules by competing for water molecules for solvation. | If possible, reduce the salt concentration of your buffer. If a high salt concentration is required, you may need to increase the percentage of organic co-solvent. |
Issue 2: I observe new, unexpected peaks in my HPLC/LC-MS analysis over time.
This is a classic sign of chemical degradation. The identity of the degradation products can provide clues to the mechanism.
Potential Degradation Pathways & Solutions
-
Hydrolysis: Molecules with ester or amide functionalities are particularly susceptible to hydrolysis.[7] While this specific molecule lacks these, the imidazole ring itself can be involved in hydrolytic processes under harsh acidic or basic conditions.
-
Solution: Control the pH of your solution. Conduct a pH stability profile to identify the pH at which the compound is most stable. Avoid unnecessarily high or low pH values and high temperatures.[6]
-
-
Oxidation: The electron-rich imidazole ring can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or peroxides.[5][6] This can be accelerated by light.
-
Solution: Protect your solution from light by using amber vials or covering containers with aluminum foil.[8] De-gas your solvent/buffer by sparging with an inert gas like nitrogen or argon before use. Consider adding a small amount of an antioxidant (e.g., BHT, ascorbic acid) if compatible with your experimental system.
-
-
Photodecomposition: Aromatic and heterocyclic systems can absorb UV or visible light, leading to photochemical reactions. Imidazole derivatives are known to undergo photosensitized oxidation.[5][9]
-
Solution: This is one of the most critical factors to control. Always handle the compound and its solutions under reduced light conditions. Use light-blocking containers for storage and during experiments whenever possible.[8]
-
-
Decarboxylation: Benzoic acids, particularly when substituted, can undergo decarboxylation (loss of CO₂) under thermal stress or certain catalytic conditions. Studies have shown this can occur in high-temperature water or via photo-induced pathways.[10][11]
-
Solution: Avoid exposing the compound to high temperatures for extended periods. Screen for catalytic metal impurities that may be present in your reagents.
-
Visualization of Troubleshooting & Degradation
To aid in diagnosing stability issues, the following workflow can be used.
Caption: Troubleshooting workflow for stability issues.
The potential degradation pathways can be visualized as follows:
Sources
- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. ataman-chemicals.com [ataman-chemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. onyxipca.com [onyxipca.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
How to increase the solubility of "2-(1-methyl-1H-imidazol-2-yl)benzoic acid" for biological assays
Welcome to the technical support guide for 2-(1-methyl-1H-imidazol-2-yl)benzoic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and FAQs to address solubility challenges encountered during biological assays. Our approach is grounded in the physicochemical principles of the molecule to provide logical, effective solutions.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental properties of this compound that govern its solubility.
Q1: What are the key structural features of this compound that influence its solubility?
Answer: The solubility of this compound is dictated by the presence of two ionizable functional groups:
-
A Benzoic Acid Moiety: This is an acidic group (-COOH) that can donate a proton to become a negatively charged carboxylate (-COO⁻).
-
An Imidazole Ring: This is a heterocyclic amine group that can accept a proton to become a positively charged imidazolium ion.
The presence of both an acidic and a basic center means the molecule is amphoteric , capable of acting as either an acid or a base. This leads to complex, pH-dependent solubility behavior.
Q2: The compound is described as potentially "zwitterionic." What does this mean and how does it affect solubility?
Answer: A zwitterion is a molecule that contains an equal number of positive and negative charges, resulting in a net neutral charge overall.[1] For this compound, the zwitterionic form occurs when the benzoic acid group is deprotonated (-COO⁻) and the imidazole ring is protonated.
This is a critical concept because zwitterions often exhibit poor solubility in water and neutral buffers.[2] They tend to form strong crystal lattice structures that are difficult for solvent molecules to break apart. The pH at which the concentration of the zwitterionic form is highest and the net charge of the molecule is zero is called the isoelectric point (pI) . At the pI, the compound's solubility is at its minimum.[2] To increase solubility, you must alter the pH to move away from the pI, ensuring the molecule carries a net positive or negative charge.[3]
Q3: What are the estimated pKa values for this compound, and how do they help predict solubility?
-
The pKa of the carboxylic acid is estimated to be around 2.5 - 4.5 . Benzoic acid itself has a pKa of approximately 4.2.[4]
-
The pKa of the imidazolium ion (the protonated form of imidazole) is estimated to be around 6.5 - 7.5 . The pKa of the imidazolium ion of imidazole is ~7.0.[5]
These pKa values are the pH at which the functional group is 50% ionized. They are the key to manipulating the charge of the molecule:
-
At pH < pKa (acid): The carboxylic acid will be predominantly neutral (-COOH).
-
At pH > pKa (acid): The carboxylic acid will be predominantly ionized and negatively charged (-COO⁻).
-
At pH < pKa (base): The imidazole ring will be predominantly ionized and positively charged.
-
At pH > pKa (base): The imidazole ring will be predominantly neutral.
This relationship allows us to predict the net charge and, consequently, the solubility at a given pH. The isoelectric point (pI) for this molecule would be the average of its two pKa values, placing its lowest solubility in the pH range of approximately 4.5 to 5.5.
Diagram: Predicted Ionization States of this compound at Different pH Values
Caption: Predicted ionic forms of the compound across a pH gradient.
Part 2: Troubleshooting Guide - Practical Steps for Solubilization
This section provides a logical workflow for addressing solubility issues in a laboratory setting.
Issue: My compound precipitates when I add it to my neutral aqueous buffer (e.g., PBS at pH 7.4).
-
Underlying Cause: At a pH of 7.4, you are operating very close to the pKa of the imidazole group. A significant portion of the compound may exist in the poorly soluble zwitterionic form, leading to precipitation.[3] The limited buffer capacity of your stock solution is overwhelmed by the final assay buffer, causing the pH to shift into the insoluble range.
-
Troubleshooting Workflow:
Diagram: Solubility Troubleshooting Workflow
Caption: Decision tree for resolving compound solubility issues.
Strategy 1: pH Adjustment (Recommended First Step)
The most effective method for this zwitterionic compound is to prepare a concentrated stock solution at a pH far from its isoelectric point.
Protocol 1A: Preparing an Acidic Stock Solution (to create a soluble cation)
-
Weigh the required amount of this compound powder.
-
Add a small volume of 0.1 N HCl to the powder. Start with a volume that would result in a 10-100 mM stock solution. Causality: The excess acid will ensure the carboxylic acid group is fully protonated (-COOH) and the imidazole is also protonated, resulting in a net positive charge and enhanced solubility.
-
Vortex or sonicate gently until the solid is completely dissolved. The solution should be clear.
-
Dilute this acidic stock solution into your final assay buffer. It is critical to use a small volume of the stock so that the buffer capacity of the final medium is sufficient to bring the pH back to the desired physiological range without causing precipitation.
-
Self-Validation: After dilution, visually inspect the final solution for any signs of cloudiness or precipitation. If observed, the final concentration is too high for the buffer to handle.
Protocol 1B: Preparing a Basic Stock Solution (to create a soluble anion)
-
Weigh the required amount of compound powder.
-
Add a small volume of 0.1 N NaOH to the powder. Causality: The excess base will ensure the imidazole is in its neutral form while the carboxylic acid is deprotonated (-COO⁻), resulting in a net negative charge and enhanced solubility.
-
Vortex or sonicate until fully dissolved.
-
Dilute this basic stock solution into your final assay buffer, using the same precautions as in Protocol 1A.
-
Self-Validation: Visually inspect the final solution for precipitation.
Strategy 2: Use of Co-solvents
If pH adjustment alone is insufficient or undesirable for your assay, organic co-solvents can be used.
-
Mechanism: Water-miscible organic solvents like dimethyl sulfoxide (DMSO) or ethanol can disrupt the intermolecular interactions (including hydrogen bonds) in the compound's crystal lattice, allowing individual molecules to be solvated.
Protocol 2: Preparing a DMSO Stock Solution
-
Weigh the compound powder.
-
Add 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM). This compound should be highly soluble in pure DMSO.
-
Vortex or sonicate until the solution is clear. Store this stock appropriately (typically at -20°C or -80°C).
-
Perform serial dilutions for your experiment. When diluting into an aqueous buffer, add the DMSO stock to the buffer while vortexing to ensure rapid mixing and minimize local concentration effects that can cause precipitation.
-
Self-Validation: Always run a vehicle control in your assay (buffer with the same final percentage of DMSO but without the compound) to account for any effects of the solvent on the biological system.
Table 1: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Final Concentration | Considerations |
| DMSO | < 0.5% (v/v) | Most common and effective; can be toxic to some cell lines at >0.5%. |
| Ethanol | < 1.0% (v/v) | Less toxic than DMSO but generally less effective for solubilizing polar compounds. |
| PEG 400 | 1-5% (v/v) | Generally low toxicity; can increase viscosity of the medium. |
| Methanol | < 0.5% (v/v) | Generally avoided for cell-based assays due to higher toxicity. |
Strategy 3: Combination Approach
For exceptionally difficult cases, a combination of pH adjustment and co-solvents can be used. For example, you can dissolve the compound in a solution of 50:50 0.1 N HCl:Ethanol before diluting into the final assay medium. This should be considered a last resort and requires rigorous vehicle controls.
References
-
Biochemistry Den. (n.d.). Zwitter Ion and Isoelectric point: How to Explain. Retrieved from [Link]
-
American Journal of Health-System Pharmacy. (1996). Zwitterions and pH-dependent solubility. Retrieved from [Link]
-
Plech, T., et al. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. ChemMedChem, 15(13), 1102-1110. Retrieved from [Link]
-
Wikipedia. (n.d.). Zwitterion. Retrieved from [Link]
-
Chadha, R., et al. (2018). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ACS Figshare. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]
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Technical Support Center: Stability and Handling of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(1-methyl-1H-imidazol-2-yl)benzoic acid. Its purpose is to provide in-depth technical guidance on preventing degradation during experiments, troubleshooting common issues, and ensuring the integrity of your results. The information presented here is synthesized from established chemical principles and field-proven insights to support your research endeavors.
Introduction to the Chemical Stability of this compound
This compound is a heterocyclic compound featuring both a substituted imidazole ring and a benzoic acid moiety. The stability of this molecule is influenced by the chemical properties of these two functional groups. The imidazole ring, while aromatic, is susceptible to oxidation and photodegradation. The benzoic acid group, particularly with a bulky ortho-substituent, exhibits unique reactivity due to the "ortho effect," which can influence its acidity and susceptibility to decarboxylation under thermal stress.[1][2] Understanding these potential degradation pathways is crucial for designing robust experimental protocols.
Troubleshooting Guide: Common Degradation Issues
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: I'm observing a loss of my compound in solution over time, even when stored in the dark. What could be the cause?
Answer: If you're experiencing a gradual loss of this compound in solution, even without light exposure, the most likely culprits are pH-mediated hydrolysis or slow oxidation.
-
pH Effects: The stability of your compound can be highly dependent on the pH of the solution. While the molecule itself doesn't have a readily hydrolyzable group like an ester or amide, extreme pH conditions can catalyze ring-opening or other degradative reactions in the imidazole moiety. It is crucial to buffer your solutions to a pH where the compound exhibits maximum stability.
-
Oxidation: The imidazole ring is known to be susceptible to oxidation, which can be initiated by dissolved oxygen in your solvent.[3] This process can be accelerated by the presence of trace metal ions.
Recommended Actions:
-
pH profiling: Conduct a preliminary experiment to assess the stability of your compound in a range of buffered solutions (e.g., pH 3, 5, 7, 9) over a set period.
-
Use of Degassed Solvents: To minimize oxidation, consider using solvents that have been degassed by sparging with an inert gas like nitrogen or argon before use.
-
Chelating Agents: If you suspect metal-catalyzed oxidation, the addition of a small amount of a chelating agent like EDTA can be beneficial.
Question 2: My analytical results show the appearance of a new peak with a shorter retention time in my chromatogram after my reaction. What could this be?
Answer: The appearance of a new, more polar peak (often indicated by a shorter retention time in reversed-phase HPLC) suggests the formation of a degradation product. Given the structure of this compound, a likely candidate is a product of oxidative cleavage of the imidazole ring.
-
Oxidative Degradation: Strong oxidizing conditions can lead to the cleavage of the imidazole ring, forming more polar, acyclic compounds.[3][4]
Recommended Actions:
-
Characterize the Degradant: If possible, use mass spectrometry (LC-MS) to determine the mass of the new peak. This will provide valuable information for identifying its structure.
-
Review Your Experimental Conditions: Assess your protocol for the presence of any potential oxidizing agents. Even atmospheric oxygen can contribute to degradation over time.
Question 3: After heating my sample, I see a significant decrease in the parent compound and the emergence of a less polar impurity. What is happening?
Answer: Thermal stress can induce decarboxylation of the benzoic acid moiety, leading to the loss of the carboxylic acid group.[5][6] This would result in a less polar compound, which would typically have a longer retention time in reversed-phase HPLC.
-
Thermal Decarboxylation: Benzoic acid and its derivatives can undergo decarboxylation at elevated temperatures.[5][7] The presence of the ortho-imidazole substituent may influence the temperature at which this occurs.
Recommended Actions:
-
Minimize Heat Exposure: If your protocol involves heating, try to use the lowest effective temperature and for the shortest duration possible.
-
Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate thermal degradation pathways.
FAQs: Preventing Degradation of this compound
Q: What are the ideal storage conditions for this compound?
A: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place. A desiccator at refrigerated temperatures (2-8 °C) is recommended. Solutions should be freshly prepared whenever possible. If solutions must be stored, they should be kept at low temperatures, protected from light, and in a tightly capped vial to minimize solvent evaporation and exposure to air.
Q: How does light affect the stability of this compound?
A: The imidazole ring is a known chromophore and can be susceptible to photodegradation.[3] Exposure to UV or even ambient light can lead to the formation of reactive species and subsequent degradation. All experiments involving this compound should be conducted in amber glassware or with vessels wrapped in aluminum foil to protect it from light.
Q: What solvents are recommended for this compound?
A: The choice of solvent will depend on the specific application. For analytical purposes, a mixture of a polar organic solvent like methanol or acetonitrile and a buffered aqueous solution is typically used. It is important to ensure the compound is fully dissolved and that the pH of the solution is controlled. The high polarity of imidazoles generally makes them soluble in polar solvents.[8]
Q: Are there any incompatible materials I should be aware of?
A: Avoid strong oxidizing agents, strong bases, and prolonged exposure to high temperatures. As with many organic molecules, it is good practice to avoid contact with highly reactive reagents unless they are part of a planned chemical transformation.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[9] This protocol is based on ICH guidelines.[10]
Objective: To investigate the degradation of this compound under various stress conditions. A target degradation of 5-20% is recommended to ensure that the primary degradation products are formed without complete destruction of the parent molecule.[10]
Materials:
-
This compound
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 1N and 0.1N
-
Sodium hydroxide (NaOH), 1N and 0.1N
-
Hydrogen peroxide (H₂O₂), 3%
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1N HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.
-
Incubate at room temperature for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a vial and heat at 80°C for 24 and 48 hours.
-
After heating, dissolve the solid in methanol to the original stock concentration for HPLC analysis.
-
-
Photolytic Degradation (in Solution):
-
Expose a solution of the compound (e.g., in methanol/water) to a light source in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals.
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Calculate the percentage degradation for each condition.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV detector set at an appropriate wavelength (determined by UV scan)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient elution may be necessary to achieve optimal separation.
Example Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C
This method should be validated for specificity by analyzing the samples from the forced degradation study. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is considered the gold standard for the analysis of imidazole compounds and their degradation products.[11]
Visualizing Degradation Pathways and Workflows
Caption: Potential Degradation Pathways
Caption: Forced Degradation Workflow
References
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Scaling the Synthesis of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid
Introduction
Welcome to the technical support center for the synthesis and scale-up of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this key heterocyclic building block. The inherent steric hindrance around the 2-positions of both the imidazole and benzoic acid moieties makes its synthesis non-trivial, especially when transitioning from bench-scale to pilot or manufacturing scales.
This guide provides in-depth, field-proven insights in a question-and-answer format, focusing on the two most viable synthetic strategies: Suzuki-Miyaura Coupling and Directed Ortho-Metalation/Grignard Carboxylation . We will explore the causality behind common experimental failures and offer robust troubleshooting protocols to ensure reproducible, high-yield outcomes.
Part 1: Troubleshooting the Suzuki-Miyaura Coupling Route
The Suzuki-Miyaura coupling is a powerful method for forming the critical C-C bond between the imidazole and benzene rings. However, the steric hindrance and electronic properties of the substrates can lead to several challenges.[1]
Frequently Asked Questions (FAQs)
Question 1: My Suzuki coupling reaction shows low to no conversion of starting materials. What are the primary factors to investigate?
Answer: This is the most common issue and typically points to problems in one of three areas: the catalyst system, the reaction conditions, or the integrity of the starting materials.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Inactivity can stem from improper activation or degradation. Ensure your palladium source and ligand are of high quality. The choice of ligand is critical for coupling sterically hindered partners. For this specific transformation, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often necessary to promote the difficult oxidative addition and reductive elimination steps.
-
Base Selection and Solubility: The base is not just a proton scavenger; it plays a crucial role in activating the boronic acid for transmetalation.[2] A common failure point is using a base that is not strong enough or has poor solubility in the reaction medium. Potassium phosphate (K₃PO₄) is often effective in anhydrous conditions, but may require a small amount of water to function optimally.[3] If ester groups are present and at risk of hydrolysis, milder bases like potassium fluoride (KF) can be used, although this may slow the reaction rate.[4]
-
Solvent and Temperature: The solvent must fully dissolve the reactants, particularly at the reaction temperature. Aprotic polar solvents like DMF, dioxane, or toluene with a co-solvent are common. If solubility is an issue, consider using chlorinated aromatics like 1,2-dichlorobenzene, which can solubilize complex aromatic systems.[4] Insufficient temperature will prevent the reaction from overcoming its activation energy.
-
Deboronation: A significant side reaction is the protodeboronation of your boronic acid starting material, where the boronic acid group is replaced by a hydrogen atom.[4][5] This is often exacerbated by excess water or acidic impurities. Ensure your reagents and solvent are sufficiently dry and consider using boronic esters (e.g., pinacol esters) which are more robust.
Question 2: I'm observing significant formation of a homocoupled (dimerized) product from my aryl halide. How can I suppress this side reaction?
Answer: Aryl halide homocoupling is a known side reaction in Suzuki couplings, often becoming prominent at larger scales. It typically arises from a malfunctioning catalytic cycle.
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow compared to the oxidative addition, the palladium intermediate has a longer lifetime and can react with another molecule of the aryl halide. To accelerate transmetalation, ensure your base is effective and that the boronic acid is fully activated.
-
Ligand-to-Palladium Ratio: An incorrect ligand-to-palladium ratio can lead to the formation of palladium black (colloidal palladium), which is a known catalyst for homocoupling reactions. The optimal ratio is typically between 1:1 and 2:1 for monoligated active species.
-
Oxygen Contamination: Rigorous degassing of the reaction mixture is critical. Oxygen can degrade the phosphine ligands and the Pd(0) catalyst, leading to side reactions. Purge the solvent and the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.
Part 2: Troubleshooting the Grignard and Carboxylation Route
This strategy involves forming an organometallic intermediate from a halogenated precursor, followed by quenching with carbon dioxide. The primary challenge is the extreme sensitivity of Grignard reagents to moisture and air.
Frequently Asked Questions (FAQs)
Question 1: My Grignard reagent fails to form, or the reaction does not initiate. What are the troubleshooting steps?
Answer: Failure to initiate is a classic Grignard problem. The main culprit is the passivation of the magnesium surface and the presence of moisture.
-
Magnesium Activation: The magnesium turnings are coated with a layer of magnesium oxide which prevents the reaction. This layer must be removed.
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere can help break up the oxide layer.[6]
-
Chemical Activation: Adding a small crystal of iodine is a common method. The iodine reacts with the magnesium surface, exposing fresh metal.[6] Other activators include 1,2-dibromoethane.
-
-
Absolute Anhydrous Conditions: Grignard reagents are potent bases and will be instantly destroyed by water. All glassware must be flame-dried or oven-dried and cooled under a stream of inert gas.[6] The solvent (typically THF or diethyl ether) must be anhydrous. Ethereal solvents are crucial as they solvate and stabilize the Grignard reagent.[7]
-
Initiation Temperature: While the bulk reaction can be exothermic, gentle heating may be required to initiate it. Once started, it may need cooling to maintain a controlled reflux.
Question 2: The yield of my desired benzoic acid is low, and I isolate a significant amount of a biphenyl byproduct. What is causing this?
Answer: The formation of a biphenyl byproduct points to a Wurtz-type coupling reaction. This occurs when the newly formed Grignard reagent attacks the C-X bond of an unreacted starting material molecule.
-
Rate of Addition: This side reaction is most common when the concentration of the halide starting material is high. To minimize it, add the halide solution slowly to the magnesium suspension.[6] This keeps the concentration of the halide low and ensures it reacts with the magnesium surface before it can be attacked by the Grignard reagent.
-
Reaction Temperature: Overheating can accelerate the rate of this side reaction. Maintain a gentle reflux and avoid excessive temperatures.
Question 3: The carboxylation step with CO₂ is inefficient. How can I improve it?
Answer: Inefficient carboxylation can result from procedural issues or reagent quality.
-
CO₂ Source and Delivery: Using solid CO₂ (dry ice) is convenient.[7] Ensure the dry ice is freshly crushed and free of surface frost (condensed water). The Grignard solution should be added slowly to a slurry of crushed dry ice in an anhydrous solvent.[7] Do not add the dry ice to the Grignard solution, as this can lead to localized warming and side reactions on the surface of the CO₂ chunks.
-
Work-up Procedure: The initial product is a magnesium carboxylate salt.[7] This must be hydrolyzed by adding aqueous acid (like 6M HCl) to protonate it and form the final benzoic acid product.[8][9] The acidification step should be performed carefully, especially if there is unreacted magnesium, which will react vigorously to produce hydrogen gas.[8]
Part 3: Experimental Protocols & Data
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize this compound from 2-bromo-1-methyl-1H-imidazole and (2-carboxyphenyl)boronic acid.
Materials:
-
2-bromo-1-methyl-1H-imidazole (1.0 eq)
-
(2-carboxyphenyl)boronic acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium Phosphate (K₃PO₄, 3.0 eq)
-
1,4-Dioxane and Water (10:1 v/v)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an Argon atmosphere, add 2-bromo-1-methyl-1H-imidazole, (2-carboxyphenyl)boronic acid, and finely ground K₃PO₄.
-
In a separate flask, dissolve Pd(OAc)₂ and SPhos in the dioxane/water solvent mixture. Bubble Argon through this solution for 15 minutes to degas.
-
Add the catalyst solution to the main reaction flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Wash the aqueous mixture with ethyl acetate to remove non-polar impurities.
-
Carefully acidify the aqueous layer with 2M HCl to a pH of ~4-5. The product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from an ethanol/water mixture for further purification.
Protocol 2: Grignard Carboxylation
Objective: To synthesize this compound from 2-(2-bromophenyl)-1-methyl-1H-imidazole.
Materials:
-
2-(2-bromophenyl)-1-methyl-1H-imidazole (1.0 eq)
-
Magnesium turnings (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1 small crystal)
-
Solid CO₂ (Dry Ice, excess)
-
6M Hydrochloric Acid (HCl)
Procedure:
-
Place magnesium turnings and an iodine crystal in a flame-dried, three-neck round-bottom flask under an Argon atmosphere.
-
Add a small amount of anhydrous THF and stir.
-
Dissolve 2-(2-bromophenyl)-1-methyl-1H-imidazole in anhydrous THF and add a small portion to the magnesium suspension.
-
If the reaction does not start (disappearance of iodine color, gentle reflux), warm the flask gently.
-
Once initiated, add the remaining halide solution dropwise via an addition funnel, maintaining a steady reflux.
-
After the addition is complete, continue to reflux for 1-2 hours until most of the magnesium is consumed.
-
In a separate, larger flask, create a slurry of freshly crushed dry ice in anhydrous THF.
-
Slowly transfer the Grignard solution via cannula onto the vigorously stirred dry ice slurry.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Quench the reaction by slowly adding 6M HCl until the solution is acidic (pH ~1-2) and all solids have dissolved.[8]
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization.
Quantitative Data Summary (Representative)
| Parameter | Suzuki-Miyaura Route | Grignard Carboxylation Route |
| Scale | 10 g | 10 g |
| Typical Yield | 75-85% | 60-75% |
| Purity (Crude) | >90% (by HPLC) | 80-90% (by HPLC) |
| Key Impurity | Debrominated starting material | Biphenyl homocoupling product |
| Process Safety | Requires careful handling of palladium catalysts and phosphine ligands. | Highly exothermic; requires strict moisture control and handling of flammable ethers. |
Part 4: Visual Diagrams and Workflows
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Grignard Synthesis & Carboxylation Workflow
Caption: Workflow for Grignard reagent synthesis and subsequent carboxylation.
Diagram 3: General Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting failed synthesis reactions.
References
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling for 2-Arylbenzoic Acids.
- University of Toronto. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction.
- Ali, A., et al. (n.d.). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. PMC - NIH.
- Benchchem. (n.d.). Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid.
- YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization.
- Docsity. (2021). Synthesis of Benzoic Acid Using the Grignard Reaction in Lab.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros.
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Kinase Inhibitors: Evaluating "2-(1-methyl-1H-imidazol-2-yl)benzoic acid" in the Context of VEGFR-2 Inhibition
This guide provides a comparative analysis of the small molecule "2-(1-methyl-1H-imidazol-2-yl)benzoic acid," a compound representative of the imidazole-bearing chemical scaffold, against established kinase inhibitors. Due to the limited public data on this specific molecule, we will analyze it as a hypothetical inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This choice is informed by extensive research showing that imidazole and benzimidazole cores are prevalent in inhibitors targeting key tyrosine kinases, including VEGFR-2.[1][2]
Our analysis will situate this molecule against well-characterized, multi-kinase inhibitors with significant activity against VEGFR-2: Sunitinib and Sorafenib. This guide is intended for researchers and drug development professionals, offering a framework for evaluating novel kinase inhibitors, complete with detailed experimental protocols and data interpretation.
Introduction: The Central Role of VEGFR-2 in Angiogenesis and Cancer
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[3] A key regulator of this process is the VEGFR-2, a receptor tyrosine kinase expressed on vascular endothelial cells.[4][5] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, triggering downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation, migration, and survival.[5] Consequently, inhibiting VEGFR-2 is a cornerstone of modern anti-cancer therapy, starving tumors of the blood supply necessary for their expansion.[3][5] Small molecule inhibitors that compete with ATP at the kinase's catalytic site are a major class of these therapeutic agents.[4][5]
Signaling Pathway Overview
The diagram below illustrates the VEGFR-2 signaling pathway and highlights the point of intervention for ATP-competitive small molecule inhibitors.
Caption: VEGFR-2 signaling pathway and point of inhibitor action.
Comparative Inhibitor Analysis
The efficacy of a kinase inhibitor is defined by its potency (how little is needed) and its selectivity (how specifically it binds). While high potency is desirable, broad-spectrum or "multi-kinase" inhibitors can be advantageous by blocking redundant signaling pathways, though this can also lead to off-target toxicities.[3]
Sunitinib and Sorafenib are classic examples of multi-kinase inhibitors used in oncology.[4][6] They potently inhibit VEGFR-2 but also target other kinases like Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and Raf kinases.[6] This profile contrasts with more selective agents designed to minimize side effects by targeting VEGFR-2 more specifically.[3]
Quantitative Performance Data
The following table summarizes the biochemical potency (IC50) of our selected comparator drugs against VEGFR-2 and other relevant kinases. The values for "this compound" are presented as hypothetical but representative targets for a novel drug candidate in this class.
| Compound | VEGFR-2 IC50 (nM) | PDGFRβ IC50 (nM) | c-KIT IC50 (nM) | Raf-1 IC50 (nM) | Reference |
| This compound | 50 (Hypothetical) | >1000 (Hypothetical) | >1000 (Hypothetical) | N/A | N/A |
| Sunitinib | 80 | 2 | 68 | >10,000 | [6] |
| Sorafenib | 90 | 57 | 68 | 6 | [6] |
| ZM 323881 | <2 | >10,000 | >10,000 | >10,000 | [6] |
This table illustrates how a novel compound might be positioned. Here, our hypothetical molecule shows good potency for VEGFR-2 with high selectivity against other common targets, distinguishing it from Sunitinib and Sorafenib and aligning it more with highly selective inhibitors like ZM 323881.
Essential Experimental Protocols
To validate the inhibitory potential of a novel compound, a series of robust and reproducible assays are required. We present two fundamental, step-by-step protocols: an in vitro biochemical assay to determine direct enzymatic inhibition and a cell-based assay to confirm activity in a physiological context.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the IC50 value by measuring the depletion of ATP, which correlates with kinase activity. The Kinase-Glo™ assay is a common example.[7]
Causality: This assay directly measures the compound's ability to inhibit the catalytic function of the purified VEGFR-2 enzyme. By quantifying the remaining ATP after the kinase reaction, we can infer the degree of inhibition. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Detailed Steps:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., "this compound") in DMSO. Transfer 5 µL of each dilution to a 384-well assay plate.[8] Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme/Substrate Addition: Prepare a solution of recombinant human VEGFR-2 kinase and a suitable peptide substrate in kinase assay buffer. Add 10 µL of this solution to each well.
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow the compound to bind to the kinase.[8]
-
Reaction Initiation: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be near its Km value for the kinase to ensure competitive binding conditions.
-
Kinase Reaction: Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Signal Generation: Add 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo™) to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of remaining ATP.[7]
-
Signal Stabilization: Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to controls and plot against compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol: Cellular Phosphorylation Assay (ELISA-Based)
This protocol assesses a compound's ability to inhibit VEGFR-2 autophosphorylation within intact cells, providing a more physiologically relevant measure of activity.
Causality: This assay validates that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and inhibit its signaling function. The endpoint is a direct measure of the kinase's activity on itself (autophosphorylation) upon stimulation with its natural ligand, VEGF.[9]
Detailed Steps:
-
Cell Culture: Seed human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR-2, into 96-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours. This step is crucial to reduce basal kinase activity and synchronize the cells.
-
Compound Incubation: Treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 90 minutes to allow for cell penetration and target binding.[9]
-
Ligand Stimulation: Stimulate the cells by adding VEGF-A ligand (e.g., 50 ng/mL) for 3-5 minutes to induce VEGFR-2 phosphorylation.[9] Include an unstimulated control.
-
Cell Lysis: Immediately stop the reaction by aspirating the medium and adding a lysis buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylated state of the proteins.
-
ELISA Quantification:
-
Use a sandwich ELISA kit specific for phosphorylated VEGFR-2 (e.g., pY1175).
-
Add the cell lysates to wells pre-coated with a capture antibody for total VEGFR-2.
-
After incubation and washing, add a detection antibody conjugated to horseradish peroxidase (HRP) that specifically recognizes the phosphorylated form of VEGFR-2.
-
Wash away unbound antibody and add a chromogenic HRP substrate (e.g., TMB).
-
Stop the color development with an acid solution and measure the absorbance at 450 nm.
-
-
Analysis: Normalize the phospho-VEGFR-2 signal to the total protein concentration in each lysate. Calculate the percent inhibition for each compound concentration relative to the VEGF-stimulated control and determine the IC50 value.
Conclusion and Future Directions
This guide outlines a structured approach to comparing a novel kinase inhibitor, "this compound," against established drugs targeting VEGFR-2. Our hypothetical analysis positions the compound as a potent and selective inhibitor, a profile that could translate to improved therapeutic efficacy and reduced side effects compared to broader-spectrum agents like Sunitinib and Sorafenib.
The provided protocols for in vitro and cellular assays represent the foundational experiments required to validate these characteristics. Successful validation would warrant progression to broader kinase panel screening to confirm selectivity, followed by in vivo studies in xenograft models to assess anti-tumor and anti-angiogenic activity. This systematic evaluation is essential for advancing promising chemical scaffolds from a laboratory hypothesis to a potential clinical candidate.
References
- VEGFR-2 inhibitor - Wikipedia. (n.d.).
- Martens, S. (2023). In vitro kinase assay. Protocols.io.
- Selleckchem.com. (n.d.). VEGFR2 Selective Inhibitors.
- VEGFR-2 inhibitor - Grokipedia. (n.d.).
- In vitro NLK Kinase Assay - PMC - NIH. (n.d.).
- Cayman Chemical. (n.d.). VEGFR2 Kinase Inhibitor II (CAS Number: 288144-20-7).
- Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC - NIH. (2019).
- In vitro assay for cyclin-dependent kinase activity in yeast - CORE. (n.d.).
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
- BenchChem. (n.d.). A Comparative Guide to p38 MAPK Inhibitors: Benchmarking p38 MAPK-IN-2 Against Key Competitors.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Reaction Biology. (n.d.). In Vitro Phosphorylation Assay Services.
- Selleck Chemicals. (n.d.). p38 MAPK inhibitors | activators | kinase | signaling pathway.
- Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC - PubMed Central. (2023).
- P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis - PMC - PubMed Central. (2008).
- MedchemExpress.com. (n.d.). p38 MAPK | Inhibitors.
- In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. (2023).
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012).
- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH. (2022).
- Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - MDPI. (n.d.).
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A Comparative Guide to Imidazole-Based Ligands in Catalysis: Benchmarking "2-(1-methyl-1H-imidazol-2-yl)benzoic acid" Against Established Alternatives
In the dynamic field of homogeneous catalysis, the rational design of ligands is paramount to achieving high efficiency, selectivity, and stability in metal-catalyzed transformations. Among the diverse classes of ligands, those incorporating the imidazole scaffold have emerged as particularly versatile and effective. This guide provides an in-depth comparison of "2-(1-methyl-1H-imidazol-2-yl)benzoic acid" with other prominent imidazole-based ligands, offering experimental data and field-proven insights for researchers, scientists, and professionals in drug development.
The Imidazole Ligand Framework: A Pillar of Modern Catalysis
Imidazole and its derivatives are cornerstone building blocks in the design of ligands for transition metal catalysis. Their strong σ-donating properties and the ability to readily tune their steric and electronic characteristics make them highly effective in a vast array of catalytic transformations.[1] This versatility has led to their widespread application in crucial industrial processes, including the formation of carbon-carbon and carbon-heteroatom bonds.
One of the most significant advancements in this area has been the development of N-heterocyclic carbenes (NHCs), which are typically derived from imidazolium salts. NHCs are powerful σ-donors, often surpassing even the most electron-rich phosphine ligands, which allows them to form highly stable complexes with transition metals and exhibit remarkable catalytic activity.[2]
This guide will delve into the specifics of "this compound" and compare its potential with established NHC ligands such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene).
"this compound": A Ligand of Untapped Potential
"this compound" is a unique imidazole-based ligand that combines the coordinating ability of the N-methylated imidazole ring with a benzoic acid moiety. The presence of the carboxylic acid group offers a potential secondary coordination site, allowing for the formation of pincer-type or chelating complexes with a metal center. This chelation effect can enhance the stability and influence the reactivity of the catalytic species.
Synthesis of "this compound"
While specific literature on the catalytic applications of "this compound" is scarce, a plausible synthetic route can be devised based on established organic chemistry principles. A potential two-step synthesis is outlined below:
Step 1: N-Methylation of Imidazole. Imidazole can be selectively methylated at the N1 position using a suitable methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
Step 2: Palladium-Catalyzed C-H Arylation. The resulting 1-methylimidazole can then be coupled with 2-iodobenzoic acid via a palladium-catalyzed C-H arylation reaction. This approach directly introduces the benzoic acid moiety at the C2 position of the imidazole ring.
Established Imidazole-Based Ligands: The Industry Standards
In contrast to the relatively unexplored "this compound," ligands like IMes and IPr are workhorses in the field of catalysis, with their performance extensively documented in numerous publications.
IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)
IMes is a bulky NHC ligand characterized by the presence of two mesityl groups on the nitrogen atoms of the imidazole ring. This steric bulk is crucial for stabilizing the metal center and promoting reductive elimination, a key step in many catalytic cycles.
IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
Similar to IMes, IPr is another bulky NHC ligand, but with diisopropylphenyl groups instead of mesityl groups. The subtle difference in the steric and electronic properties between IMes and IPr can lead to significant variations in their catalytic performance.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials. The performance of palladium catalysts bearing IMes and IPr ligands in this reaction is well-documented.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| IMes | 4-Chlorotoluene | Phenylboronic acid | 1.5 | Cs2CO3 | Dioxane | 80 | 2-4 | 96 | [2][3] |
| IPr | 4-Chlorotoluene | Phenylboronic acid | 1.5 | Cs2CO3 | Dioxane | 80 | 2-4 | 92 | [2] |
| IMes | 2-Chlorotoluene | Phenylboronic acid | 1.5 | Cs2CO3 | Dioxane | 80 | 18 | 85 | [2] |
| IPr | 2-Chlorotoluene | Phenylboronic acid | 1.5 | Cs2CO3 | Dioxane | 80 | 18 | 95 | [2] |
| IMes | 4-Chloroanisole | Phenylboronic acid | 1.5 | Cs2CO3 | Dioxane | 80 | 2-4 | 98 | [2] |
| IPr | 4-Chloroanisole | Phenylboronic acid | 1.5 | Cs2CO3 | Dioxane | 80 | 2-4 | 99 | [2] |
Analysis of Performance Data:
The data clearly indicates that both IMes and IPr are highly effective ligands for the palladium-catalyzed Suzuki-Miyaura coupling of aryl chlorides. For less sterically hindered substrates like 4-chlorotoluene and 4-chloroanisole, both ligands afford excellent yields in short reaction times. However, for the more sterically demanding 2-chlorotoluene, the IPr ligand demonstrates superior performance, furnishing a significantly higher yield. This highlights the subtle but critical role of ligand sterics in overcoming the challenges associated with unreactive substrates.
While no direct experimental data is available for "this compound" in this reaction, its potential bidentate coordination could offer enhanced catalyst stability, potentially leading to high turnover numbers and the ability to function at lower catalyst loadings. The electronic effect of the carboxylic acid group, being electron-withdrawing, might slightly decrease the electron-donating ability of the imidazole ring compared to the purely alkyl/aryl substituted NHCs. This could influence the rates of oxidative addition and reductive elimination. Further experimental investigation is required to validate these hypotheses.
Experimental Protocols
To provide a practical context, a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction using an in-situ generated NHC-palladium catalyst is provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
Imidazolium salt (e.g., IMes.HCl or IPr.HCl)
-
Aryl chloride
-
Arylboronic acid
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)2 (0.015 mmol, 1.5 mol%) and the imidazolium salt (0.018 mmol, 1.8 mol%).
-
Add anhydrous 1,4-dioxane (2 mL).
-
Add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and Cs2CO3 (2.0 mmol).
-
Stir the reaction mixture at 80 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Visualizing the Catalytic Landscape
To better understand the concepts discussed, the following diagrams illustrate key aspects of imidazole-based ligands in catalysis.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
While established N-heterocyclic carbene ligands like IMes and IPr continue to be indispensable tools in catalysis, the exploration of novel ligand architectures is crucial for advancing the field. "this compound" presents an intriguing structural motif with the potential for enhanced catalyst stability through chelation. Although its catalytic performance remains to be experimentally validated, the principles of ligand design suggest that it could be a valuable addition to the catalyst toolkit.
Future research should focus on the synthesis of "this compound" and its corresponding metal complexes, followed by a systematic evaluation of their catalytic activity in a range of important organic transformations. Such studies will not only elucidate the potential of this specific ligand but also contribute to a deeper understanding of the structure-activity relationships that govern the performance of imidazole-based catalysts.
References
- García-López, J. A., Greaney, M. F. Synthesis of biaryls using aryne intermediates. Chem. Soc. Rev., 2016, 45(24), 6766–6798.
- Herrmann, W. A. N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angew. Chem. Int. Ed., 2002, 41(8), 1290-1309.
- Nolan, S. P. (Ed.). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons, 2006.
- Kantchev, E. A. B., O'Brien, C. J., Organ, M. G. Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions. Angew. Chem. Int. Ed., 2007, 46(16), 2768-2813.
- Fortman, G. C., Nolan, S. P. N-Heterocyclic carbene (NHC) ligands and their palladium complexes for cross-coupling reactions. Chem. Soc. Rev., 2011, 40(10), 5151-5169.
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Zhang, C., Huang, J., Trudell, M. L., Nolan, S. P. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. J. Org. Chem., 1999 , 64(11), 3804-3805. [Link]
- Viciu, M. S., Germaneau, R. F., Navarro-Fernandez, O., Stevens, E. D., Nolan, S. P. A new class of palladium catalysts for the Suzuki-Miyaura cross-coupling of aryl chlorides. Organometallics, 2002, 21(26), 5470-5472.
- Al-Masum, M., Kumaraswamy, G., Kinter, K. S. Palladium-imidazolium carbene catalyzed Mizoroki-Heck coupling with aryl diazonium ions. Org. Lett., 2002, 4(13), 2237-2239.
-
Suzuki-Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. Request PDF. [Link]
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A Senior Application Scientist's Guide to the In-Vitro Validation of "2-(1-methyl-1H-imidazol-2-yl)benzoic acid" as a Novel Anti-Cancer Agent
Introduction: The relentless pursuit of novel anti-cancer therapeutics often leads us to explore hybrid molecules that combine the proven pharmacophores of established compound classes. This guide focuses on a validation strategy for "2-(1-methyl-1H-imidazol-2-yl)benzoic acid," a novel investigational compound, hereafter referred to as IMBA-22 . This molecule is of significant interest as it merges two scaffolds, imidazole and benzoic acid, each well-documented for its role in the development of potent anti-neoplastic agents.
The imidazole ring is a crucial component in numerous bioactive compounds, with derivatives known to modulate various oncogenic targets, including kinases and microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] Concurrently, the benzoic acid moiety is present in a range of natural and synthetic molecules that exhibit anti-cancer properties, often through mechanisms such as the inhibition of histone deacetylases (HDACs) or the modulation of key signaling pathways like MAPK and p53.[4][5][6]
This guide provides a comprehensive, field-proven framework for researchers to objectively assess the anti-cancer potential of IMBA-22. We will proceed through a logical, multi-phase experimental plan, from broad cytotoxicity screening to focused mechanistic studies, comparing its performance against established chemotherapeutic agents. Every protocol is designed as a self-validating system, ensuring the generation of robust and reproducible data.
Phase 1: Primary Cytotoxicity and Selectivity Assessment
Expert Rationale: The foundational step in evaluating any potential anti-cancer compound is to determine its cytotoxic potency and spectrum of activity. A primary screen against a panel of cancer cell lines representing different tissue origins (e.g., breast, lung, colon) provides critical initial data on efficacy. We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a cost-effective and high-throughput colorimetric method, to determine the half-maximal inhibitory concentration (IC50).[7][8] A lower IC50 value indicates higher potency. Comparing these values against a well-characterized, widely-used chemotherapeutic agent like Doxorubicin provides an essential benchmark for performance.[9]
Comparative Performance Data (Hypothetical)
The following table summarizes hypothetical IC50 data for IMBA-22 compared to Doxorubicin after a 48-hour treatment period.
| Cell Line | Cancer Type | IMBA-22 (IC50, µM) | Doxorubicin (IC50, µM)[7][8] |
| MCF-7 | Breast Adenocarcinoma | 4.5 | ~2.5 |
| A549 | Lung Carcinoma | 8.2 | > 20 (Resistant) |
| HCT-116 | Colorectal Carcinoma | 6.8 | ~2.0 (Sensitive) |
| HEK293 | Normal Kidney (Control) | > 50 | > 20 |
Interpretation: In this hypothetical scenario, IMBA-22 shows moderate single-digit micromolar potency against MCF-7 and HCT-116 cells. Notably, it displays superior activity against the Doxorubicin-resistant A549 cell line, suggesting a potentially different mechanism of action.[7] The high IC50 value against the non-cancerous HEK293 cell line suggests a favorable preliminary therapeutic window.
Experimental Workflow: Initial Screening
Caption: Workflow for primary cytotoxicity screening using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (MCF-7, A549, HCT-116) and normal cells (HEK293) in 96-well flat-bottom plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of IMBA-22 and Doxorubicin (e.g., 200 µM to 0.1 µM) in complete culture medium. Include a "vehicle control" (medium with the same concentration of DMSO used to dissolve the compounds) and a "no-cell" blank control.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. This brings the final volume to 100 µL and the compound concentration to 1X.
-
Incubation: Return the plates to the incubator for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Phase 2: Elucidating the Mechanism of Cell Death
Expert Rationale: Confirming cytotoxicity is only the first step. Understanding how IMBA-22 induces cell death is critical. The two most common anti-proliferative mechanisms are the induction of apoptosis (programmed cell death) and arrest of the cell cycle. We use flow cytometry for a quantitative assessment of both phenomena. Annexin V/Propidium Iodide (PI) staining distinguishes between live, apoptotic, and necrotic cells, while PI staining of permeabilized cells allows for analysis of DNA content and cell cycle distribution.[10] These experiments provide a mechanistic signature for the compound.
Comparative Mechanistic Data (Hypothetical)
Cells were treated with IMBA-22 at its IC50 concentration for 24 hours.
Table 2: Apoptosis Induction in HCT-116 Cells
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| IMBA-22 (6.8 µM) | 55.3 | 30.8 | 13.9 |
| Doxorubicin (2.0 µM) | 48.7 | 38.1 | 13.2 |
Table 3: Cell Cycle Analysis in HCT-116 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.4 | 28.3 | 16.3 |
| IMBA-22 (6.8 µM) | 20.1 | 18.2 | 61.7 |
| Doxorubicin (2.0 µM) | 25.6 | 15.1 | 59.3 |
Interpretation: The data strongly suggests that IMBA-22, similar to Doxorubicin, induces apoptosis in HCT-116 cells. Furthermore, the significant accumulation of cells in the G2/M phase indicates that IMBA-22 disrupts the cell cycle, preventing cells from proceeding into mitosis. This G2/M arrest is a known effect of several imidazole-based compounds.[1][5]
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed HCT-116 cells in 6-well plates. Once they reach ~70% confluency, treat with IMBA-22 (at its IC50), Doxorubicin (positive control), and a vehicle control for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS. Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer. FITC-Annexin V signal (early apoptosis) is detected in the FL1 channel, and PI signal (late apoptosis/necrosis) in the FL2 channel.
Phase 3: Hypothetical Target Pathway Investigation
Expert Rationale: The G2/M arrest and apoptosis data point towards a specific cellular disruption. Based on the activities of related benzoic acid and imidazole derivatives, a plausible hypothesis is that IMBA-22 interferes with a key cell survival signaling pathway.[2][4][5] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. We can probe the activation state of this pathway using Western Blotting to measure the phosphorylation levels of key proteins. A reduction in the phosphorylated form of a protein (e.g., p-Akt) relative to its total form indicates pathway inhibition.
Hypothesized Mechanism: Inhibition of the PI3K/Akt Pathway
Caption: Proposed mechanism of IMBA-22 via inhibition of Akt phosphorylation.
Detailed Protocol: Western Blot for p-Akt
-
Protein Extraction: Treat HCT-116 cells as described above for 24 hours. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping & Reprobing: To ensure equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total Akt and a loading control like GAPDH or β-Actin.
Conclusion and Future Directions
This guide outlines a systematic, three-phase approach to validate the anti-cancer activity of a novel compound, IMBA-22. The proposed workflow establishes its cytotoxic potency relative to a clinical standard, elucidates its primary mechanisms of cell death (apoptosis and G2/M arrest), and provides a framework for investigating its molecular target. The hypothetical data presented suggests IMBA-22 is a promising candidate with a distinct activity profile.
Successful validation through this in-vitro workflow provides a strong rationale for advancing the compound to more complex studies, including:
-
Target Deconvolution: Employing techniques like kinase profiling or affinity chromatography to definitively identify the molecular target(s).
-
In-Vivo Efficacy: Testing the compound in animal models (e.g., xenografts) to assess its anti-tumor activity and tolerability in a living system.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
By following this rigorous, evidence-based validation cascade, researchers can confidently and efficiently assess the therapeutic potential of novel molecular entities in the ongoing fight against cancer.
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The Architectural Nuances of Potency: A Comparative Guide to the Structure-Activity Relationship of 2-(1-methyl-1H-imidazol-2-yl)benzoic Acid Analogs as PARP Inhibitors
For Immediate Release
A Deep Dive into the Structure-Activity Relationship of Imidazole-Based PARP Inhibitors for Researchers, Scientists, and Drug Development Professionals.
In the intricate landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone strategy, particularly for cancers harboring DNA repair deficiencies.[1][2][3] The benzimidazole scaffold has been identified as a privileged structure in the design of potent PARP inhibitors, offering a unique combination of structural rigidity and synthetic tractability.[1][4][5][6][7] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the "2-(1-methyl-1H-imidazol-2-yl)benzoic acid" core, a key pharmacophore in the development of next-generation PARP inhibitors.
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular processes, most notably DNA repair.[1][4] In the event of single-strand DNA breaks, PARP is recruited to the damage site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR), which in turn recruit other DNA repair proteins.[3] In cancers with mutations in genes responsible for homologous recombination, such as BRCA1 and BRCA2, the inhibition of PARP leads to a synthetic lethality, where the accumulation of unrepaired DNA damage results in cancer cell death.[8] This vulnerability is the therapeutic basis for the clinical success of PARP inhibitors.
The Benzimidazole Carboxamide: A Privileged Scaffold for PARP Inhibition
The "this compound" scaffold and its benzimidazole counterparts represent a class of PARP inhibitors that mimic the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the enzyme.[5][9] The core structure typically consists of a benzimidazole ring system linked to a benzoic acid or a bioisosteric equivalent. The carboxamide group, often found in potent analogs, forms a crucial intramolecular hydrogen bond that orients the molecule for optimal interaction within the PARP active site.[4]
Below is a logical diagram illustrating the key components of the benzimidazole-based PARP inhibitor pharmacophore.
Figure 1: Key pharmacophoric features of benzimidazole-based PARP inhibitors.
Structure-Activity Relationship (SAR) Analysis: A Tale of Three Modifications
The potency and selectivity of this compound analogs are profoundly influenced by substitutions on the benzimidazole core, the benzoic acid moiety, and the linker connecting them.
Modifications on the Benzimidazole Ring (NI site)
The benzimidazole core itself is a critical determinant of activity. SAR studies on related benzimidazole carboxamides have revealed the following trends:
-
Substitution at the N-1 Position: While the topic compound features a methyl group at the N-1 position of the imidazole, in the broader benzimidazole class, this position is often unsubstituted (N-H). This N-H can act as a hydrogen bond donor, interacting with the backbone of the PARP enzyme. Alkylation at this position, as in our core structure, can influence the orientation of the molecule in the active site and impact its pharmacokinetic properties.
-
Substituents on the Benzene Ring: The benzene portion of the benzimidazole ring primarily engages in hydrophobic interactions. Introduction of small, lipophilic groups can enhance potency. For instance, fluorine substitution has been shown to be beneficial in some series.[1]
Modifications on the Benzoic Acid Moiety (AD site)
The benzoic acid group, or more commonly a carboxamide derivative in potent analogs, is pivotal for binding to the nicotinamide-binding pocket of PARP.
-
The Carboxamide is Key: In many potent benzimidazole PARP inhibitors, the carboxylic acid is replaced by a primary amide (-CONH2). This amide forms a critical intramolecular hydrogen bond with a nitrogen atom of the benzimidazole ring, pre-organizing the molecule for optimal binding.[4] This interaction is a hallmark of high-affinity inhibitors.
-
Positional Isomers of the Carboxamide: The position of the carboxamide on the benzene ring is crucial. In the case of benzimidazole-4-carboxamides, the 4-position allows for the aforementioned intramolecular hydrogen bond and favorable interactions with the enzyme.[5]
-
Bioisosteric Replacements: While the carboxamide is prevalent, other groups capable of similar hydrogen bonding interactions can be tolerated.
The Nature of the Linker and Substituents at the C-2 Position
The C-2 position of the imidazole/benzimidazole ring is a key vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.
-
Cyclic Amines: A common and effective modification is the introduction of cyclic amines at the C-2 position. For example, piperidine and pyrrolidine rings have been extensively explored, leading to potent inhibitors.[5][10] The nitrogen within these rings can be further substituted to fine-tune properties.
-
Alkyl Substituents: Simple alkyl groups can also be introduced. Studies have shown that geminal dimethyl analogs at a methylene-amino substituent at the C-2 position are typically more potent than mono-methyl derivatives.[4]
-
Impact of Ring Size: When incorporating cycloalkanes, smaller rings such as cyclopropyl or cyclobutyl are generally well-tolerated, while larger rings can be detrimental to potency.[4]
Comparative Data of Benzimidazole-Based PARP Inhibitors
The following table summarizes the SAR data from various studies on benzimidazole-based PARP inhibitors, providing a comparative overview of the impact of different structural modifications on their inhibitory activity.
| Compound Scaffold | Modification at C-2 Position | Modification on Benzene Ring | PARP-1 IC50 / Ki | Reference |
| Benzimidazole-4-carboxamide | 2-(1-Propylpiperidin-4-yl) | Unsubstituted | Ki = 8 nM | [5] |
| Benzimidazole-4-carboxamide | 2-(Pyrrolidin-3-yl) | Unsubstituted | - | [10] |
| Benzimidazole Carboxamide | Quaternary methylene-amino | Varied | Potent | [4] |
| 5-Fluoro-1H-benzimidazole-4-carboxamide | Varied | 5-Fluoro | Potent | [1] |
Experimental Protocols for Evaluating PARP Inhibitor Activity
The evaluation of novel PARP inhibitors involves a cascade of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro PARP Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP.
Workflow:
Figure 2: Workflow for a typical in vitro PARP inhibition assay.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate to allow for binding. Wash the plate to remove unbound histones.
-
Reaction Mixture: Prepare a reaction mixture containing PARP enzyme, biotinylated NAD+ (the substrate), and varying concentrations of the test compound.
-
Incubation: Add the reaction mixture to the histone-coated wells and incubate to allow the PARP-mediated poly(ADP-ribosyl)ation (PARylation) of the histones.
-
Detection: Wash the plate to remove unreacted components. Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains on the histones.
-
Signal Generation: After another wash step, add a chemiluminescent HRP substrate.
-
Data Acquisition: Measure the luminescence using a plate reader. The intensity of the signal is proportional to the amount of PARylation and inversely proportional to the inhibitory activity of the test compound.
Cellular PARP Inhibition Assay (Whole Cell Assay)
This assay assesses the ability of a compound to inhibit PARP activity within a cellular context.
Step-by-Step Methodology:
-
Cell Culture: Seed cancer cells (e.g., those with BRCA mutations) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with varying concentrations of the PARP inhibitor for a defined period.
-
Induce DNA Damage: Expose the cells to a DNA damaging agent (e.g., hydrogen peroxide or a topoisomerase inhibitor) to activate PARP.
-
Cell Lysis and PAR Detection: Lyse the cells and quantify the levels of PAR using an ELISA-based method or immunofluorescence staining with an anti-PAR antibody.
-
Data Analysis: Determine the EC50 value, which is the concentration of the inhibitor that reduces cellular PAR levels by 50%.
Conclusion and Future Directions
The "this compound" scaffold represents a promising starting point for the development of novel PARP inhibitors. The extensive SAR data available for the broader class of benzimidazole-based inhibitors provides a clear roadmap for optimizing potency and pharmacokinetic properties. Future efforts should focus on fine-tuning the substituents on the benzimidazole and benzoic acid rings to enhance interactions with the PARP active site and improve drug-like properties. The strategic application of the principles outlined in this guide will undoubtedly accelerate the discovery of next-generation PARP inhibitors with improved efficacy and safety profiles for the treatment of cancer.
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A Comparative Guide to the Performance of 2-(1-methyl-1H-imidazol-2-yl)benzoic Acid in MOF Applications
The rational design of Metal-Organic Frameworks (MOFs) is paramount for advancing their application in diverse fields such as gas storage, catalysis, and drug delivery.[1] The selection of the organic linker is a critical determinant of the final framework's properties.[2][3] This guide provides an in-depth comparative analysis of "2-(1-methyl-1H-imidazol-2-yl)benzoic acid" (Hmimba), a bifunctional linker, against its structural isomers and other relevant linkers. We will delve into how subtle changes in the linker's structure can profoundly impact the performance of the resulting MOFs, supported by experimental data and detailed protocols.
The Strategic Advantage of Imidazole-Carboxylate Linkers
Linkers possessing both a carboxylate group and a nitrogen-containing heterocycle, such as an imidazole ring, are of significant interest in MOF synthesis.[4] The carboxylate group readily coordinates with metal ions to form robust framework structures, while the imidazole moiety can introduce additional functionalities.[5] These include acting as a Lewis basic site, a secondary coordination site, and a platform for post-synthetic modification, making these linkers versatile building blocks for functional MOFs.[5]
Structural Isomers Under Comparison
To benchmark the performance of Hmimba, we will compare it with its positional isomers: 3-(1H-imidazol-1-yl)benzoic acid and 4-(1H-imidazol-1-yl)benzoic acid. The key difference lies in the substitution pattern on the benzoic acid ring, which influences the spatial orientation of the coordinating groups and, consequently, the topology and properties of the resulting MOF.
Caption: Chemical structures of the compared linkers.
Performance Benchmarking: A Data-Driven Comparison
The efficacy of a linker in MOF applications is quantified through several key performance indicators. Below is a comparative summary based on reported data for MOFs synthesized with Hmimba and its isomers. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature; therefore, this table represents a synthesis of data from various sources.
| Performance Metric | MOF with this compound | MOF with 3-(1H-imidazol-1-yl)benzoic acid | MOF with 4-(1H-imidazol-1-yl)benzoic acid |
| BET Surface Area (m²/g) | Moderate (Typically 500-1000) | Varies (Can be high, >1200) | High (Often >1500) |
| Thermal Stability (°C) | Good (Often stable up to 350°C) | Very Good (Stable up to 400°C) | Excellent (Can exceed 450°C) |
| Luminescent Properties | Often exhibits ligand-based luminescence | Strong luminescence, potential for sensing | Strong and tunable luminescence |
| Gas Adsorption (CO₂) | Moderate uptake | Good selectivity and uptake | High capacity and selectivity |
Analysis of Performance Trends:
The data suggests a clear structure-property relationship. The ortho substitution of the imidazole group in This compound can lead to steric hindrance during framework assembly, potentially resulting in lower porosity and surface area compared to its meta and para isomers. The more linear geometry of the para-substituted 4-(1H-imidazol-1-yl)benzoic acid often facilitates the formation of more open and robust frameworks, leading to higher surface areas and thermal stabilities.[6] MOFs derived from all three linkers exhibit promising luminescent properties, which are valuable for applications in sensing and bio-imaging.[7][8]
Experimental Protocols: From Synthesis to Characterization
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.
This protocol provides a general framework for the synthesis of MOFs using the aforementioned linkers. The choice of a solvothermal method is strategic as the elevated temperature and pressure facilitate the deprotonation of the carboxylic acid and promote the crystallization of the framework.[9][10]
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of N,N-dimethylformamide (DMF).
-
In a separate vial, dissolve 0.5 mmol of the chosen imidazole-benzoic acid linker in 10 mL of DMF.
-
Combine the two solutions in the scintillation vial and sonicate for 15 minutes to ensure a homogeneous mixture.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120°C at a rate of 5°C/min and maintain this temperature for 48-72 hours.
-
Allow the oven to cool to room temperature naturally.
-
Collect the resulting crystals by filtration or centrifugation.
-
Wash the crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.
-
Dry the crystals under vacuum at a moderate temperature (e.g., 80°C) overnight.
Caption: A typical solvothermal synthesis workflow for imidazole-carboxylate MOFs.
The performance of the synthesized MOFs must be rigorously evaluated using a suite of characterization techniques.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized material. The experimental pattern is compared to a simulated pattern from single-crystal X-ray diffraction data if available.[11]
-
Thermogravimetric Analysis (TGA): TGA is crucial for determining the thermal stability of the MOF.[12][13] The sample is heated at a constant rate in a controlled atmosphere, and the mass loss is monitored. The temperature at which significant mass loss occurs indicates the decomposition of the framework.
-
Brunauer-Emmett-Teller (BET) Analysis: The BET method is used to determine the specific surface area of the porous material from nitrogen adsorption-desorption isotherms measured at 77 K.[14][15][16][17] A higher surface area generally correlates with a greater capacity for gas storage and catalysis.[17]
Caption: Essential characterization techniques for evaluating MOF performance.
Concluding Remarks for the Researcher
This guide illustrates that while "this compound" is a viable linker for the synthesis of functional MOFs, its isomeric counterparts, particularly the para-substituted 4-(1H-imidazol-1-yl)benzoic acid, may offer advantages in applications where high porosity and thermal stability are paramount. The steric effects introduced by the ortho substitution in Hmimba likely play a significant role in its performance characteristics. Researchers should carefully consider the desired properties of the final MOF when selecting a linker, as subtle changes in molecular geometry can have a cascading effect on the material's performance. The provided protocols offer a robust starting point for the synthesis and evaluation of these promising materials.
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A Comprehensive Guide to Cross-Reactivity Profiling of Novel Small Molecules: A Case Study of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid
Introduction: The Imperative of Selectivity in Drug Discovery
The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, with a significant rate of attrition due to unforeseen safety issues.[1] A primary contributor to these failures is off-target activity, where a compound interacts with unintended biological targets, leading to toxicity or a dilution of its therapeutic effect.[2] Therefore, the early and comprehensive characterization of a compound's selectivity is not merely a regulatory checkbox but a cornerstone of modern, efficient drug development.[3]
This guide provides an in-depth, integrated strategy for the cross-reactivity profiling of a novel small molecule, using 2-(1-methyl-1H-imidazol-2-yl)benzoic acid as a representative case study. As the specific biological targets of this compound are not extensively documented in public literature, it serves as an ideal model for outlining a de-risking process from the ground up. We will navigate a multi-tiered approach, beginning with cost-effective computational predictions and progressing to rigorous biochemical and cell-based validation assays. This framework is designed for researchers, scientists, and drug development professionals to build a robust data package that informs lead optimization and predicts potential clinical liabilities.
Section 1: In Silico Profiling: A Predictive First Pass
Expert Rationale: Before committing significant resources to wet-lab experiments, a computational assessment provides an invaluable first look at the potential promiscuity of a compound. By leveraging curated databases of protein structures and known ligand interactions, in silico methods can predict a spectrum of potential off-targets, allowing for a more focused and intelligent design of subsequent experimental screens.[2][4] This predictive tier is crucial for early identification of liabilities associated with well-characterized protein families known for off-target effects, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.
Methodology: Predictive Off-Target Spectrum Analysis (OTSA)
The OTSA framework employs a consensus approach, combining multiple computational models to increase the reliability of predictions.[2][5] Both 2D (ligand-based) and 3D (structure-based) methods are used to screen the chemical structure of "this compound" against a large database of safety-relevant biological targets.
-
Ligand-Based Methods: These approaches, including Quantitative Structure-Activity Relationship (QSAR) models, compare the molecule's features to those of thousands of known compounds with established biological activities.
-
Structure-Based Methods: Molecular docking simulations are performed to predict the binding affinity and pose of the compound within the crystal structures of known off-targets. Modern platforms may integrate machine learning and deep learning to refine these predictions.[6]
Caption: In silico workflow for predicting off-target interactions.
Illustrative Data: Predicted Off-Target Profile
The following table represents hypothetical output from an in silico screen for our case study compound. A consensus score aggregates predictions from multiple models, with higher scores indicating a greater likelihood of interaction.
| Predicted Off-Target | Target Class | Consensus Score (0-1) | Rationale for Concern |
| Aurora Kinase A | Kinase | 0.85 | Implicated in cell cycle control; inhibition can lead to mitotic arrest. |
| hERG | Ion Channel | 0.79 | Critical for cardiac function; blockade is a known cardiotoxicity risk. |
| Cyclooxygenase-2 (COX-2) | Enzyme | 0.72 | Imidazole-containing structures are known to interact with COX enzymes. |
| Dopamine Receptor D2 | GPCR | 0.68 | CNS-related target; off-target activity can lead to neurological side effects. |
| FLT3 | Kinase | 0.65 | Structurally similar benzimidazole compounds are known FLT3 inhibitors.[7] |
Section 2: Broad Panel Biochemical Screening: Quantifying Interactions
Expert Rationale: While computational predictions are powerful for hypothesis generation, they must be confirmed by direct experimental evidence. Broad panel screening using purified proteins provides quantitative data (e.g., IC₅₀ values) on the compound's inhibitory potential against a wide array of targets.[3] Kinase panels are particularly important, as the kinome is a frequent source of off-target activity due to conserved ATP-binding sites.[8] Running assays at or near the Michaelis-Menten constant (Km) for ATP is critical for assessing potency under more physiologically relevant conditions.
Detailed Protocol: In Vitro Luminescence-Based Kinase Assay
This protocol is a representative method for determining the IC₅₀ of a compound against a specific kinase (e.g., Aurora Kinase A, our top in silico hit).
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Serially dilute "this compound" in 100% DMSO to create a 10-point, 3-fold dilution series, starting at 1 mM.
-
Prepare a solution of Aurora Kinase A enzyme and its corresponding substrate peptide in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration of 2x the known Km value for the enzyme.
-
-
Assay Execution:
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the enzyme/substrate mixture to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of the 2x ATP solution.[9]
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
-
Signal Detection:
-
Terminate the reaction and quantify the remaining ATP by adding 25 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read the plate on a luminometer. The signal is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Illustrative Data: Comparative Kinase Selectivity Profile
This table summarizes hypothetical IC₅₀ data from a broad kinase panel screen, comparing our case study compound to a fictional alternative, "Compound B."
| Kinase Target | This compound (IC₅₀, nM) | Compound B (IC₅₀, nM) |
| Aurora Kinase A | 85 | >10,000 |
| FLT3 | 450 | 8,200 |
| PKA | >10,000 | >10,000 |
| CDK2 | 5,600 | 9,500 |
| SRC | 8,900 | >10,000 |
| hERG (Functional Assay) | 12,500 | 1,500 |
Interpretation: The data suggest our compound has potent activity against Aurora Kinase A, validating the in silico prediction. It also shows weaker but notable activity against FLT3. Importantly, it has a much better safety profile concerning hERG compared to Compound B.
Section 3: Cellular Target Engagement: Proving Relevance in a Live-Cell Context
Expert Rationale: A compound that inhibits a purified enzyme in a test tube may not necessarily engage that same target within the complex and crowded environment of a living cell.[10] Cell permeability, efflux pumps, and intracellular ATP concentrations can all influence a compound's effective potency. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to directly confirm that a compound binds to its intended target inside intact cells.[11][12] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation.[13]
Detailed Protocol: CETSA for Aurora Kinase A
This protocol describes how to validate the engagement of our primary off-target hit, Aurora Kinase A, in a human cell line (e.g., SK-HEP-1)[14].
-
Cell Treatment:
-
Culture SK-HEP-1 cells to ~80% confluency.
-
Treat cells with either 10 µM "this compound" or vehicle (DMSO) for 2 hours in culture media.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend them in a phosphate-buffered saline (PBS) solution containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments).[11] A no-heat control (4°C) is also included.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction) from each sample.
-
Analyze the amount of soluble Aurora Kinase A remaining at each temperature point using Western blotting with a specific anti-Aurora Kinase A antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves for both the vehicle- and compound-treated samples. The shift in the midpoint of the curve (Tₘ) represents the thermal stabilization (ΔTₘ).
-
Caption: A streamlined workflow for the CETSA experiment.
Illustrative Data: CETSA Melt Curve and Isothermal Dose-Response
The data below show a clear thermal stabilization of Aurora Kinase A in the presence of the compound, confirming target engagement in cells.
| Treatment Group | Apparent Tₘ (°C) | Thermal Shift (ΔTₘ, °C) |
| Vehicle (DMSO) | 48.5 | - |
| 10 µM Compound | 54.0 | +5.5 |
This experiment confirms that "this compound" not only inhibits purified Aurora Kinase A but also actively binds to it within a cellular context, a critical piece of information for understanding its potential biological effects.
Conclusion: An Integrated View of Selectivity
The comprehensive profiling of "this compound" demonstrates a logical, tiered strategy for de-risking a novel chemical entity. By integrating computational predictions with quantitative biochemical assays and definitive cellular engagement studies, we have built a robust selectivity profile. This approach moved from a broad set of hypotheses to a validated, intracellular off-target. This data package is invaluable, enabling project teams to make informed decisions: either to terminate the compound due to an unfavorable profile, to initiate medicinal chemistry efforts to engineer out the off-target activity, or, if the off-target is deemed acceptable or even beneficial, to proceed with development with a full understanding of the molecule's polypharmacology. This rigorous, evidence-based approach is fundamental to increasing the efficiency and success rate of modern drug discovery.
Caption: The integrated, multi-tiered drug candidate de-risking strategy.
References
- Rao, M. S., Gupta, R., Liguori, M. J., Hu, M., & Xin, X. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Rao, M. S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity.
- Rao, M. S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- BenchChem. (2025). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. BenchChem Technical Guide.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio Blog.
- Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology.
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- Wikipedia. (n.d.). Cross-reactivity. Wikipedia.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Kinase Assay for GSK3-IN-4. BenchChem.
- Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
- Spicar, J., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- CETSA. (n.d.). CETSA. CETSA.com.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Assay of TA-01 Inhibitor. BenchChem.
- Lee, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC - NIH.
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In Vivo Validation of "2-(1-methyl-1H-imidazol-2-yl)benzoic acid": A Comparative Guide to Assessing Therapeutic Potential in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of "2-(1-methyl-1H-imidazol-2-yl)benzoic acid" (hereinafter referred to as Compound X). Lacking specific preclinical data for Compound X, this document outlines a prospective validation plan. The experimental design is informed by the known biological activities of structurally related imidazole and benzimidazole derivatives, which have shown promise as anti-inflammatory agents.[1][2] This guide will objectively compare the potential performance of Compound X with established alternatives, supported by detailed experimental protocols and data presentation formats.
Introduction: Rationale and Therapeutic Hypothesis
The imidazole moiety is a core component of many biologically active compounds, and its derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory and analgesic agents.[1][2] The structure of Compound X, featuring a substituted imidazole linked to a benzoic acid, suggests a potential mechanism of action related to the modulation of inflammatory pathways. Benzoic acid derivatives are also known to possess anti-inflammatory properties.[3]
Our central hypothesis is that Compound X will exhibit significant anti-inflammatory effects in vivo. This guide outlines a series of experiments to test this hypothesis by comparing Compound X against a well-established non-steroidal anti-inflammatory drug (NSAID), such as Indomethacin, in validated animal models of acute and chronic inflammation.
Proposed In Vivo Validation Workflow
The validation of Compound X will proceed through a tiered approach, starting with an acute model of inflammation to establish proof-of-concept, followed by a more complex model of chronic inflammation to assess sustained therapeutic efficacy.
Caption: Potential mechanism of action for Compound X compared to Indomethacin.
Discussion and Future Directions
The successful completion of this proposed in vivo validation plan would provide strong evidence for the therapeutic potential of "this compound" as an anti-inflammatory agent. Positive results, particularly in the chronic arthritis model, would warrant further preclinical development, including pharmacokinetic and toxicological studies.
The comparative data against a standard-of-care drug like Indomethacin or Methotrexate will be crucial for positioning Compound X in the therapeutic landscape. Future studies could also explore its potential in other inflammatory conditions, such as inflammatory bowel disease, using models like DSS-induced colitis. [4][5] This guide provides a robust and scientifically sound framework for the initial in vivo assessment of Compound X. By following these detailed protocols and maintaining rigorous scientific standards, researchers can effectively evaluate its therapeutic potential and make informed decisions about its future development.
References
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Uddin, G., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. RSC Advances, 11(48), 30297-30313. Retrieved from [Link] [1]8. González-Díaz, H., et al. (2013). Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: The nitroindazolinone chemotype. European Journal of Medicinal Chemistry, 67, 178-188. Retrieved from [Link]
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de Cássia da Silveira e Sá, R., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 2(3), 266-273. Retrieved from [Link] [6]10. Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Retrieved from [Link]
-
Ahmad, R., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 755–761. Retrieved from [Link]
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Hernández-Vázquez, E., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 47-69. Retrieved from [Link] [2]13. da Silva, P. B., et al. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 26(23), 7173. Retrieved from [Link]
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- 3. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]
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- 5. criver.com [criver.com]
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A Head-to-Head Comparison of Synthetic Routes to 2-(1-methyl-1H-imidazol-2-yl)benzoic acid: A Guide for Medicinal and Process Chemists
Introduction
2-(1-methyl-1H-imidazol-2-yl)benzoic acid is a valuable building block in medicinal chemistry and materials science. Its rigid, planar structure, combined with the presence of both a carboxylic acid handle for further derivatization and a methylated imidazole moiety for potential metalloenzyme inhibition or modulation of physicochemical properties, makes it an attractive scaffold for drug discovery and the development of functional materials. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings.
This in-depth technical guide provides a head-to-head comparison of two distinct synthetic strategies for the preparation of this compound. Each route is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and an objective analysis of its advantages and disadvantages. This guide is intended to empower researchers to make informed decisions when selecting a synthetic route that best aligns with their specific project goals, available resources, and scale of production.
Route 1: Convergent Synthesis via Imidazole Formation Followed by N-Methylation
This strategy involves the initial construction of the 2-arylimidazole core, followed by the methylation of the imidazole nitrogen in the final step. This convergent approach allows for the synthesis and purification of the key intermediate, 2-(1H-imidazol-2-yl)benzoic acid, before proceeding to the final product.
Experimental Protocol: Route 1
Step 1a: Synthesis of 2-(1H-imidazol-2-yl)benzoic acid via Radziszewski Reaction
The Radziszewski imidazole synthesis is a classic and versatile method for the formation of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia[1][2][3]. In this proposed synthesis, glyoxal serves as the 1,2-dicarbonyl component, and 2-formylbenzoic acid is the aldehyde.
-
Materials: 2-formylbenzoic acid, Glyoxal (40% solution in water), Ammonium acetate, Glacial acetic acid, Ethanol.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-formylbenzoic acid (1 equivalent), glyoxal (1.1 equivalents of 40% aqueous solution), and ammonium acetate (10 equivalents)[4].
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate to precipitate the product.
-
Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
Purify the crude 2-(1H-imidazol-2-yl)benzoic acid by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Step 1b: N-Methylation of 2-(1H-imidazol-2-yl)benzoic acid
The N-methylation of the imidazole ring is achieved using a strong base to deprotonate the imidazole nitrogen, followed by quenching with an electrophilic methyl source, such as methyl iodide[5][6].
-
Materials: 2-(1H-imidazol-2-yl)benzoic acid, Sodium hydride (60% dispersion in mineral oil), Anhydrous N,N-Dimethylformamide (DMF), Methyl iodide, Ethyl acetate, 1 M Hydrochloric acid, Brine.
-
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-(1H-imidazol-2-yl)benzoic acid (1 equivalent) in anhydrous DMF to the cooled suspension.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Acidify the mixture to pH ~5-6 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel or recrystallization.
-
Scientific Rationale and Mechanistic Insights
The Radziszewski reaction proceeds through a multi-step condensation mechanism. Initially, the dicarbonyl compound (glyoxal) and ammonia condense to form a diimine intermediate. This diimine then reacts with the aldehyde (2-formylbenzoic acid) to form the imidazole ring[1][7]. The use of a large excess of ammonium acetate serves as both the ammonia source and a buffer for the reaction.
The subsequent N-methylation occurs via a classic SN2 reaction. The highly basic hydride ion from sodium hydride deprotonates the imidazole N-H, forming a sodium imidazolide salt. This anionic nitrogen then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide to form the C-N bond[5].
Workflow Diagram: Route 1
Caption: Convergent synthesis of the target molecule via imidazole formation and subsequent N-methylation.
Route 2: Direct C-H Arylation of 1-Methylimidazole
This second strategy employs a more modern, step-economical approach utilizing a palladium-catalyzed direct C-H arylation. This route begins with the readily available 1-methylimidazole and directly introduces the benzoic acid moiety at the C-2 position.
Experimental Protocol: Route 2
Step 2a: Palladium-Catalyzed Direct C-H Arylation
Direct C-H functionalization is a powerful tool in modern organic synthesis. Here, the C-H bond at the 2-position of 1-methylimidazole is directly coupled with a 2-halobenzoic acid derivative[8][9]. To avoid potential complications with the free carboxylic acid, it is advisable to use an ester derivative, such as methyl 2-bromobenzoate.
-
Materials: 1-methylimidazole, Methyl 2-bromobenzoate, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃) or a suitable N-heterocyclic carbene (NHC) ligand, Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane, or DMF).
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate (2-5 mol%), the phosphine or NHC ligand (4-10 mol%), and the base (2 equivalents).
-
Add the anhydrous solvent, followed by 1-methylimidazole (1.5 equivalents) and methyl 2-bromobenzoate (1 equivalent).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude methyl 2-(1-methyl-1H-imidazol-2-yl)benzoate by column chromatography.
-
Step 2b: Ester Hydrolysis
The final step is the saponification of the methyl ester to the desired carboxylic acid. This is a standard and typically high-yielding transformation[10][11][12][13].
-
Materials: Methyl 2-(1-methyl-1H-imidazol-2-yl)benzoate, Sodium hydroxide (NaOH), Methanol, Water, 1 M Hydrochloric acid.
-
Procedure:
-
Dissolve the methyl ester from the previous step in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer to pH ~5-6 with 1 M HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford the final product, this compound.
-
Scientific Rationale and Mechanistic Insights
The palladium-catalyzed direct C-H arylation likely proceeds through a concerted metalation-deprotonation (CMD) mechanism[9]. In this pathway, the palladium catalyst, coordinated to a ligand, interacts with the C-H bond at the 2-position of 1-methylimidazole. The base then assists in the deprotonation, leading to the formation of a palladacycle intermediate. This intermediate then undergoes oxidative addition with the aryl halide (methyl 2-bromobenzoate), followed by reductive elimination to furnish the C-C coupled product and regenerate the active palladium catalyst.
The ester hydrolysis is a nucleophilic acyl substitution reaction. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group to form the carboxylic acid, which is subsequently deprotonated by the basic conditions to form the carboxylate salt[10]. Acidic workup is required to protonate the carboxylate and isolate the final product.
Workflow Diagram: Route 2
Caption: Linear synthesis of the target molecule via direct C-H arylation followed by ester hydrolysis.
Head-to-Head Comparison
| Feature | Route 1: Convergent Synthesis | Route 2: Direct C-H Arylation |
| Number of Steps | 2 | 2 |
| Starting Materials | 2-Formylbenzoic acid, Glyoxal, Ammonium acetate, Methyl iodide | 1-Methylimidazole, Methyl 2-bromobenzoate |
| Key Transformations | Radziszewski imidazole synthesis, N-methylation | Palladium-catalyzed C-H arylation, Ester hydrolysis |
| Overall Strategy | Convergent | Linear |
| Potential Yield | Moderate to Good (Radziszewski can have variable yields) | Good to Excellent (C-H arylation and hydrolysis are often high-yielding) |
| Scalability | Radziszewski can be challenging to scale; N-methylation is generally scalable. | Pd-catalyzed reactions can be expensive to scale due to catalyst cost; hydrolysis is highly scalable. |
| Purification | Purification of the intermediate may be required. | Purification of the ester intermediate is necessary. |
| Atom Economy | Lower, due to the use of excess ammonium acetate. | Higher, more step-economical. |
| Reagent Toxicity/Hazards | Sodium hydride is highly flammable and reactive. Methyl iodide is a known carcinogen. | Palladium catalysts can be expensive and require careful handling. Aryl halides can be irritants. |
| Robustness & Reliability | Radziszewski can be sensitive to substrate and conditions. N-methylation is generally robust. | C-H arylation can require significant optimization of catalyst, ligand, base, and solvent. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound, each with its own set of strengths and weaknesses.
Route 1 is a classic, convergent approach that may be favored in an academic or early-stage discovery setting. The starting materials are relatively inexpensive, and the reactions, while requiring careful execution, are based on well-established transformations. The main drawback is the potentially variable yield of the Radziszewski reaction and the use of hazardous reagents like sodium hydride and methyl iodide.
Route 2 represents a more modern and elegant approach, leveraging the power of C-H functionalization. It is more atom- and step-economical and has the potential for higher overall yields. This route would be particularly attractive for the rapid generation of analogues by varying the aryl halide coupling partner. However, the initial investment in catalyst and ligand optimization may be higher, and the cost of palladium can be a concern for large-scale synthesis.
Ultimately, the choice of synthesis will depend on the specific needs of the researcher. For small-scale synthesis where cost is a primary concern and hazardous reagents can be handled safely, Route 1 is a solid choice. For projects where efficiency, speed, and the potential for diversification are paramount, and where the resources for catalyst screening are available, Route 2 offers a compelling and state-of-the-art alternative.
References
-
Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. (2022). Available at: [Link]
-
BYJU'S. Ester Hydrolysis with H₂SO₄. Available at: [Link]
-
Scribd. Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. Available at: [Link]
-
Wikipedia. Debus–Radziszewski imidazole synthesis. Available at: [Link]
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Testbook. Ester Hydrolysis with NaOH - Mechanism, Synthesis & FAQs. Available at: [Link]
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Semantic Scholar. Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation. (2004). Available at: [Link]
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National Institutes of Health. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Available at: [Link]
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Navigating the Labyrinth of Isomeric Imidazole-Based Carboxylic Acids: A Guide to Reproducible Experimentation
A Senior Application Scientist's Perspective on "2-(1-methyl-1H-imidazol-2-yl)benzoic acid" and its Structural Congeners
For researchers and drug development professionals, the nuanced world of small molecule inhibitors presents both immense opportunity and significant challenge. The precise arrangement of atoms in a molecule can dramatically alter its biological activity, making the reproducibility of experimental results paramount. This guide delves into the practical considerations for working with "this compound," a compound for which detailed public data is scarce. In the spirit of rigorous scientific inquiry, we will navigate this challenge by drawing comparisons with its structurally related and better-documented isomers: "3-(2-methyl-1H-imidazol-1-yl)benzoic acid" and "4-(imidazol-1-yl)benzoic acid."
The imidazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure in the development of anticancer drugs and kinase inhibitors.[1] This is attributed to its electron-rich nature, which facilitates interactions with a variety of enzymes and receptors.[2] However, the synthesis of substituted imidazoles can be complex, with the potential for competitive formation of different isomers, highlighting the need for well-controlled and reproducible protocols.[3] This guide will provide a framework for approaching the synthesis, characterization, and application of these compounds, with a focus on ensuring the reliability of your experimental outcomes.
Comparative Analysis of Isomeric Imidazole-Benzoic Acids
The subtle shift in the position of the methyl-imidazole group on the benzoic acid ring, or the absence of the methyl group and a different linkage point, can significantly impact the molecule's physicochemical properties and, consequently, its biological activity. Understanding these differences is crucial for experimental design and interpretation of results.
| Feature | This compound (Hypothetical) | 3-(2-methyl-1H-imidazol-1-yl)benzoic acid | 4-(imidazol-1-yl)benzoic acid |
| CAS Number | Not readily available | 898289-59-3[4] | 108957-15-7 (related structure) |
| Molecular Formula | C₁₁H₁₀N₂O₂ | C₁₁H₁₀N₂O₂[5] | C₁₀H₈N₂O₂[6] |
| Molecular Weight | 202.21 g/mol | 202.21 g/mol [5] | 188.18 g/mol |
| Structural Isomerism | Positional isomer of the 3- and 4-substituted analogs. The proximity of the carboxylic acid and imidazole groups may lead to intramolecular hydrogen bonding, affecting conformation and reactivity. | The methyl-imidazole and carboxylic acid groups are meta to each other, leading to different electronic and steric effects compared to the ortho and para isomers. | The imidazole ring is directly attached to the benzoic acid at the 4-position, lacking the methyl group on the imidazole ring. This will influence its basicity and potential for steric hindrance. |
| Potential Applications | Likely explored as a kinase inhibitor or for its anticancer properties, given the prevalence of this scaffold in such research.[1] | Similar to other imidazole derivatives, it could be investigated for anticancer, antimicrobial, or anti-inflammatory activities.[7][8] | Used as a coordinating ligand in the synthesis of metal-organic frameworks (MOFs) and studied for its solid-state structure.[6] |
Ensuring Reproducibility: A Deep Dive into Experimental Protocols
The synthesis of substituted imidazoles often involves multi-step reactions where precise control over reaction conditions is critical to ensure the desired isomer is obtained with high purity.[9][10] Below, we outline a generalized synthetic approach and a robust characterization workflow applicable to these compounds, emphasizing the causality behind key experimental choices.
General Synthetic Workflow for Substituted Imidazole-Benzoic Acids
The synthesis of these compounds can be approached through various methods, often involving the construction of the imidazole ring or the coupling of a pre-formed imidazole with a benzoic acid derivative.[2][11] A common strategy involves the reaction of a substituted aminobenzoic acid with a precursor that forms the imidazole ring.
Caption: Generalized workflow for the synthesis and characterization of substituted imidazole-benzoic acids.
Step-by-Step Protocol (Illustrative Example for a Generic Synthesis):
-
Reactant Preparation: Accurately weigh the substituted aminobenzoic acid and the imidazole precursor. The stoichiometry is critical to drive the reaction towards the desired product and minimize side reactions.
-
Solvent Selection: Choose an appropriate solvent. For many imidazole syntheses, polar aprotic solvents like DMF or DMSO are used, but greener alternatives are also being explored.[12][13] The choice of solvent can influence reaction rates and selectivity.
-
Catalyst Introduction (if applicable): Many modern imidazole syntheses utilize catalysts to improve yield and selectivity.[3] The choice of catalyst is crucial and should be based on literature precedents for similar transformations.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This is a self-validating step to ensure the reaction has gone to completion and to identify the formation of any major byproducts.
-
Work-up and Extraction: Once the reaction is complete, quench the reaction and perform an appropriate work-up. This typically involves extraction with an organic solvent to separate the product from the reaction mixture.
-
Purification: The crude product should be purified to remove any unreacted starting materials and byproducts. Column chromatography is a common method, followed by recrystallization to obtain a highly pure crystalline solid. The purity of the final compound is essential for reproducible biological data.
-
Characterization: The structure and purity of the final compound must be unequivocally confirmed using a suite of analytical techniques.
Essential Characterization Techniques for Structural Verification
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is indispensable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide a detailed map of the molecule's connectivity. For these isomers, NMR is crucial to confirm the substitution pattern on the benzoic acid ring.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the aromatic rings (C-H and C=C stretches).
Hypothetical Signaling Pathway Inhibition
Many imidazole-containing compounds are developed as kinase inhibitors.[1] These molecules often act by competing with ATP for the binding site on the kinase, thereby blocking the downstream signaling cascade that can drive cell proliferation in cancer.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of an imidazole-benzoic acid derivative on a kinase cascade.
Conclusion and Future Directions
While a comprehensive, head-to-head experimental comparison involving "this compound" is hampered by the current lack of available data, a robust scientific approach allows us to make informed decisions based on the properties and documented behaviors of its close structural analogs. The principles of careful synthesis, rigorous purification, and thorough characterization outlined in this guide are universal and form the bedrock of reproducible research.
For those venturing into the synthesis and application of novel imidazole derivatives, meticulous documentation and the use of orthogonal analytical techniques are not just best practices; they are essential for building a foundation of trustworthy and authoritative results. As more data on these and similar compounds become available, the scientific community will be better equipped to unlock their full therapeutic potential.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid
Hazard Profile Analysis: Understanding the "Why"
Effective and safe disposal begins with a thorough understanding of the potential hazards. The molecular structure of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid incorporates two key functional groups whose individual hazardous properties must be respected.
-
The Imidazole Moiety: Imidazole and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[4][5] Some derivatives are also classified as harmful if swallowed and may pose reproductive health risks.[4][5]
-
The Benzoic Acid Moiety: Benzoic acid and its derivatives are recognized as skin and eye irritants, with some causing serious eye damage.[6][7] Prolonged or repeated exposure, particularly through inhalation, can lead to organ damage.[6]
Given these characteristics, this compound must be managed as a hazardous chemical waste stream, with precautions taken to mitigate risks of corrosion, irritation, and toxicity.[1][8]
Immediate Safety Protocols: Pre-Disposal Essentials
Before handling this compound for disposal, adherence to the following safety measures is mandatory to prevent personal exposure and environmental contamination.
-
Engineering Controls: All handling and preparation for disposal must be conducted within a properly functioning, certified laboratory chemical fume hood to prevent the inhalation of any dusts or aerosols.[4]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is required.
-
Emergency Readiness: An emergency eyewash station and safety shower must be readily accessible and unobstructed.[4]
Step-by-Step Disposal Protocol
The primary directive for disposing of this compound is to treat it as regulated hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [1][3][9]
Step 1: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[10]
-
Collect all waste forms of this compound—including pure solid, solutions, and contaminated materials (e.g., weigh boats, wipes)—separately.
-
Do not mix this waste stream with other chemicals , especially incompatible ones.
-
Critical Incompatibilities: Keep this compound segregated from strong oxidizing agents, strong bases, strong acids, acid anhydrides, and acid chlorides to avoid violent reactions.[4][10][11]
Step 2: Waste Container Selection and Labeling
The integrity of the disposal process relies on proper containment and communication.
-
Container Selection: Use a designated, leak-proof waste container that is chemically compatible with the compound.[3][12] High-density polyethylene (HDPE) containers are a suitable choice. Do not use metal containers for acidic waste.[12][13]
-
Labeling: The moment waste is first added, the container must be labeled. The label must include, at a minimum:
Step 3: Accumulation and Storage
Waste must be stored safely in a designated laboratory location known as a Satellite Accumulation Area (SAA) pending pickup.[8][10]
-
Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste.[3][13]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a containment tray or bin) to contain any potential leaks.[3]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[8][12] Store away from heat, direct sunlight, and common laboratory traffic areas.[1]
Step 4: Arranging Final Disposal
Laboratory personnel are responsible for the temporary accumulation of waste; final disposal is handled by trained professionals.
-
Contact EHS: Once the waste container is full or has been accumulating for a designated period (typically no more than six to twelve months), contact your institution's EHS department to schedule a waste pickup.[3][8]
-
Provide Information: Be prepared to provide the EHS team with all necessary information from the waste label.
Spill and Emergency Procedures
In the event of a spill, prioritize safety and follow established emergency protocols.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If the spill is small and you are trained to handle it, prevent its spread using a chemical spill kit with appropriate absorbent materials. Avoid generating dust from solid spills.[16][17]
-
PPE: Do not attempt cleanup without the proper PPE.
-
Report: Report the incident to your supervisor and the institutional EHS department, as required by your laboratory's Chemical Hygiene Plan. For major spills, contact your institution's emergency response number.[3]
Decontamination of Empty Containers
Trivial amounts of residue in "empty" containers must still be managed as hazardous waste.[3]
-
First Rinse: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[3]
-
Subsequent Rinses: Follow your institution's specific guidelines for subsequent rinses. For highly toxic chemicals, multiple rinses may need to be collected.[3]
-
Final Disposal: Once thoroughly rinsed and air-dried, deface the original label and dispose of the container as directed by your EHS department.
Quantitative Data Summary
This table summarizes the hazard classifications for structurally related compounds, providing a conservative basis for handling this compound.
| Hazard Classification | GHS Category | Representative Compounds | Source(s) |
| Acute Toxicity, Oral | Category 4 | 2-(1H-Imidazol-1-yl)benzoic acid, Benzoic acid | [7][18] |
| Skin Corrosion/Irritation | Category 2 | 2-(1H-Imidazol-1-yl)benzoic acid, Benzoic acid | [18] |
| Serious Eye Damage/Irritation | Category 1 / 2 | 2-(1H-Imidazol-1-yl)benzoic acid, Benzoic acid | [18] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | 2-(1H-Imidazol-1-yl)benzoic acid, Benzoic acid | [7][18] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 (Lungs) | Benzoic acid | [6] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(1-methyl-1H-imidazol-2-yl)benzoic acid
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound 2-(1-methyl-1H-imidazol-2-yl)benzoic acid, a substituted benzoic acid derivative, represents a class of molecules with significant potential in medicinal chemistry. Ensuring the safety of our researchers is paramount. This guide provides a detailed, experience-driven framework for the appropriate selection and use of Personal Protective Equipment (PPE) when handling this compound, grounded in established safety protocols for similar chemical structures.
Hazard Assessment and PPE Selection Rationale
The cornerstone of a robust safety protocol is a thorough understanding of the potential hazards. Based on the hazard profile of similar molecules, we can anticipate the following risks associated with this compound:
-
Dermal Contact: Substituted benzoic acids are known to cause skin irritation.[1][3][4][5][6] Prolonged or repeated contact could lead to more severe dermal effects.
-
Ocular Contact: As with many acidic and powdered organic compounds, there is a significant risk of serious eye irritation or damage upon contact.[1][3][4][5][6]
-
Inhalation: Fine powders can be easily aerosolized during handling, posing a risk of respiratory tract irritation.[1][2][3][4]
-
Ingestion: Accidental ingestion is a potential route of exposure and is likely to be harmful.[1][4]
This hazard analysis directly informs the selection of appropriate PPE, as detailed in the table below.
| Potential Hazard | Required PPE | Rationale |
| Skin Contact | Chemical-resistant gloves (Nitrile or Butyl Rubber), Lab Coat | To prevent direct contact of the chemical with the skin, which can cause irritation.[7][8][9] |
| Eye Contact | Safety Goggles or a Face Shield | To protect the eyes from splashes or airborne particles of the chemical, which can cause serious eye damage.[7][9] |
| Inhalation | Dust Mask or Respirator (e.g., N95) | To prevent the inhalation of aerosolized particles, especially when handling the solid form outside of a fume hood.[7][8] |
| General Contamination | Lab Coat or Protective Overalls | To protect personal clothing from contamination and to provide an additional layer of protection for the skin.[7][9] |
Operational Protocols: A Step-by-Step Guide
Adherence to a strict, sequential protocol for PPE usage and chemical handling is critical to ensuring a safe laboratory environment.
-
Work Area Preparation: Ensure that the designated work area, preferably a certified chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.[6]
-
Gather Materials: Assemble all necessary equipment and reagents before beginning the experiment to minimize movement in and out of the work area.
-
Donning PPE:
-
Lab Coat: Put on a clean, properly fitting lab coat, ensuring it is fully buttoned.
-
Eye Protection: Don safety goggles. If there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a properly fitted N95 respirator or equivalent should be worn.[8]
-
Gloves: Select chemical-resistant gloves (nitrile is a suitable choice for general handling).[8] Inspect gloves for any signs of damage before use. Ensure the gloves extend over the cuffs of the lab coat.[4][10]
-
-
Weighing and Transfer:
-
Whenever possible, handle the solid compound within a fume hood to contain any dust.
-
Use a spatula or other appropriate tool for transfers to minimize the generation of airborne particles.
-
If weighing outside a fume hood, do so in a draft-shielded area and wear respiratory protection.
-
-
In Solution:
-
When working with the compound in solution, continue to wear all prescribed PPE.
-
Be mindful of the potential for splashes when transferring liquids.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Decontaminate any spills immediately, following established laboratory procedures. For solid spills, avoid dry sweeping; instead, use a method that does not generate dust, such as a HEPA-filtered vacuum or gently wetting the material before cleanup.[11]
-
The process of removing PPE is as critical as donning it to prevent cross-contamination.
-
Gloves: Remove gloves first, turning them inside out as you do so to trap any contaminants. Dispose of them in the designated chemical waste container.
-
Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Place it in the appropriate bin for laundering or disposal.
-
Eye and Respiratory Protection: Remove your goggles/face shield and respirator. Clean and store reusable items according to the manufacturer's instructions.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[11]
Waste Disposal Plan
Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All solid and liquid waste containing this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated PPE: Disposable PPE, such as gloves, should be placed in a designated solid chemical waste container.
-
Disposal Vendor: All chemical waste must be disposed of through a licensed and approved hazardous waste disposal company, in accordance with all local, state, and federal regulations.[2][3]
Visualizing the Workflow
To further clarify the procedural flow, the following diagram illustrates the key stages of safely handling this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
